7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Description
Properties
IUPAC Name |
7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLZARQIWIXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one chemical properties
An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound. Due to the limited direct literature on this specific molecule, this document adopts a predictive approach, grounded in the established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and its constituent functional groups. We will explore plausible synthetic routes, predict physicochemical and spectroscopic properties, and discuss expected chemical reactivity. Furthermore, we will postulate a potential biological and pharmacological profile based on structure-activity relationships derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.
Introduction: The Tetrahydroisoquinoline Scaffold and the Target Molecule
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] THIQ-containing molecules exhibit a wide array of biological activities, including antitumor, antimicrobial, anti-HIV, and neuropharmacological effects.[1][3][4] The conformational rigidity of the THIQ system allows for precise orientation of substituents, making it an attractive template for drug design.
This guide focuses on a specific, lesser-explored derivative: This compound . This molecule incorporates two key functional groups that are of significant interest in medicinal chemistry:
-
A phenolic hydroxyl group at the 7-position, which can act as a hydrogen bond donor and acceptor, and is known to contribute to antioxidant and various receptor-binding activities.
-
A lactam (cyclic amide) moiety with the carbonyl at the 3-position, which introduces polarity and potential for hydrogen bonding, while also serving as a versatile synthetic handle.
The combination of these features in a single, constrained framework suggests that this compound could be a valuable building block for the development of novel therapeutic agents.
Proposed Synthesis
While there are no direct reports on the synthesis of this compound, a plausible route can be devised based on established methodologies for constructing the tetrahydroisoquinolin-3-one core. A logical approach involves the cyclization of a suitably substituted N-benzylglycine derivative.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be accessed from 3-methoxyphenylacetic acid and glycine ethyl ester. The phenolic hydroxyl group would be initially protected as a methyl ether to prevent unwanted side reactions during the synthesis, followed by a late-stage deprotection.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Proposed Synthetic Protocol
-
Synthesis of N-(3-Methoxybenzyl)glycine Ethyl Ester:
-
To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol), add glycine ethyl ester hydrochloride and a mild reducing agent such as sodium cyanoborohydride.
-
The reaction proceeds via reductive amination to form the desired N-substituted glycine ester.
-
Purification can be achieved by column chromatography.
-
-
Acylation with Chloroacetyl Chloride:
-
The secondary amine of N-(3-methoxybenzyl)glycine ethyl ester is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding N-chloroacetyl derivative.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
The key cyclization step can be achieved by treating the N-chloroacetyl derivative with a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.
-
This will effect an intramolecular Friedel-Crafts reaction to form the lactam ring, yielding 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one.
-
-
Demethylation to the Final Product:
-
The final step is the deprotection of the methoxy group to unveil the phenolic hydroxyl. This can be accomplished using strong acid conditions, such as with hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).
-
Purification by recrystallization or column chromatography should yield the target compound, this compound.
-
Caption: Proposed synthetic workflow for the target molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₉NO₂ | Based on the chemical structure. |
| Molecular Weight | 163.17 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for phenolic compounds. |
| Melting Point | >150 °C | The presence of hydrogen bonding (phenol and lactam) would lead to a relatively high melting point. |
| pKa (Phenolic OH) | ~9.5 - 10.5 | Similar to other phenols, the acidity is influenced by the electron-donating nature of the attached ring system. |
| pKa (Lactam NH) | ~17-19 | Amide protons are generally weakly acidic. |
| logP | ~1.0 - 1.5 | The molecule has both lipophilic (aromatic ring, alkyl chain) and hydrophilic (hydroxyl, amide) character, suggesting moderate lipophilicity. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water. | The polar functional groups will aid solubility in polar solvents. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of a novel compound.[5][6] Based on the structure of this compound, the following spectral data can be predicted.
¹H NMR Spectroscopy (in DMSO-d₆, predicted)
-
~9.5 ppm (singlet, 1H): Phenolic -OH proton.
-
~8.0 ppm (broad singlet, 1H): Lactam N-H proton.
-
~7.0 ppm (doublet, 1H): Aromatic proton at C5.
-
~6.7 ppm (doublet, 1H): Aromatic proton at C6.
-
~6.6 ppm (singlet, 1H): Aromatic proton at C8.
-
~4.3 ppm (singlet, 2H): Methylene protons at C1 (-CH₂-NH-).
-
~3.4 ppm (singlet, 2H): Methylene protons at C4 (-Ar-CH₂-CO-).
¹³C NMR Spectroscopy (in DMSO-d₆, predicted)
-
~168 ppm: Lactam carbonyl carbon (C3).
-
~157 ppm: Phenolic carbon (C7).
-
~135-140 ppm: Quaternary aromatic carbons.
-
~115-130 ppm: Aromatic CH carbons (C5, C6, C8).
-
~45-50 ppm: Methylene carbon at C1.
-
~35-40 ppm: Methylene carbon at C4.
FT-IR Spectroscopy (KBr pellet, predicted)[7]
-
3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, likely overlapping.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1650 cm⁻¹ (strong): Lactam C=O stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Phenolic C-O stretching.
Mass Spectrometry (EI)
-
Molecular Ion (M⁺): m/z = 163.
-
Key Fragments: Loss of CO (m/z = 135), retro-Diels-Alder fragmentation of the heterocyclic ring.
Expected Chemical Reactivity
The presence of the phenolic hydroxyl group and the lactam moiety endows this compound with a rich and versatile chemical reactivity.
Reactions at the Phenolic Hydroxyl Group
-
Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).
-
Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding ester.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures under certain conditions.[7]
Reactions of the Lactam Moiety
-
N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.
-
Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to a 7-hydroxytetrahydroisoquinoline.
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form the corresponding amino acid.
Caption: Key reactivity pathways of the target molecule.
Postulated Biological and Pharmacological Profile
Given the prevalence of the THIQ scaffold in bioactive molecules, it is reasonable to postulate that this compound could have interesting pharmacological properties.[1][2][8]
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals.[7][9][10] The 7-hydroxy group could impart significant antioxidant properties to the molecule.
-
Anticancer Potential: Many THIQ derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] The specific substitution pattern of the target molecule could be explored for antiproliferative effects.
-
Neuropharmacological Effects: The THIQ skeleton is structurally related to dopamine and other neurotransmitters, and many derivatives interact with CNS targets. This molecule could be investigated for its potential in neurological disorders.
-
Enzyme Inhibition: The rigid structure could serve as a scaffold for designing inhibitors of various enzymes, such as kinases or proteases.
Conclusion
This compound represents an intriguing, yet underexplored, molecule at the intersection of the medicinally important tetrahydroisoquinoline and phenolic compound classes. While direct experimental data is lacking, this guide has provided a comprehensive, predictive overview of its synthesis, properties, and reactivity based on established chemical principles. The proposed synthetic route is feasible with standard organic chemistry techniques, and the predicted properties suggest a stable, crystalline compound with versatile chemical handles for further derivatization. The potential for significant biological activity makes this molecule a compelling target for synthesis and future investigation in the field of drug discovery.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]
-
Multicomponent Synthesis of Tetrahydroisoquinolines. (Source: Thieme) [Link]
-
Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (Source: Taylor & Francis Online) [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]
-
Synthesis of tetrahydroisoquinolines. (Source: Organic Chemistry Portal) [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (Source: International Journal of Scientific & Technology Research) [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: ResearchGate) [Link]
-
Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. (Source: Journal of Pharmaceutical Research International) [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (Source: MDPI) [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (Source: ACS Publications) [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (Source: ResearchGate) [Link]
- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
-
Reactivity of phenolic compounds towards free radicals under in vitro conditions. (Source: National Center for Biotechnology Information) [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (Source: National Center for Biotechnology Information) [Link]
-
Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. (Source: National Center for Biotechnology Information) [Link]
-
Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (Source: ACG Publications) [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (Source: National Center for Biotechnology Information) [Link]
-
Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. (Source: ACS Publications) [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (Source: National Center for Biotechnology Information) [Link]
-
Infrared Spectroscopy. (Source: Michigan State University) [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Source: University of Wisconsin-Madison) [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (Source: National Center for Biotechnology Information) [Link]
Sources
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An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a hydroxyl group on the aromatic ring and a ketone within the tetrahydroisoquinoline core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The proposed strategy leverages the classical Bischler-Napieralski reaction, adapted for the construction of the 3-oxo-tetrahydroisoquinoline core from readily available starting materials derived from m-tyrosine.
Introduction: The Significance of the this compound Scaffold
The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The incorporation of a hydroxyl group at the 7-position and a carbonyl group at the 3-position introduces specific electronic and steric properties that can be exploited for targeted drug design. These functional groups provide handles for further chemical modification, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies. The 7-hydroxy group, in particular, can mimic the phenolic moiety of tyrosine, an important amino acid in various biological recognition processes.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points towards a strategy involving the intramolecular cyclization of a suitably functionalized β-phenylethylamine derivative. The key disconnection lies at the N2-C1 and C4-C4a bonds, suggesting a precursor that already contains the necessary carbon and nitrogen atoms in a linear arrangement. This leads to the identification of an N-acyl derivative of m-tyramine as a promising starting point.
The forward synthesis, therefore, will focus on the following key transformations:
-
Preparation of the N-Acyl m-Tyramine Precursor: This involves the acylation of m-tyramine with a reagent that introduces the necessary two-carbon unit to form the C3 and C4 atoms of the target heterocycle.
-
Intramolecular Cyclization: A robust and efficient method is required to effect the ring closure of the N-acyl m-tyramine derivative to construct the 3-oxo-tetrahydroisoquinoline core. The Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, presents a highly attractive option.[1][2][3] Subsequent reduction of the initially formed dihydroisoquinoline is a consideration.
-
Protection/Deprotection Strategy: The phenolic hydroxyl group of m-tyrosine and its derivatives may require protection to prevent unwanted side reactions during the synthesis, followed by a deprotection step to yield the final product.
Figure 1: Retrosynthetic approach for this compound.
Synthetic Pathway and Mechanistic Insights
The proposed synthetic route commences with the protection of the phenolic hydroxyl group of m-tyrosine, followed by conversion to m-tyramine. Subsequent acylation and an intramolecular cyclization reaction lead to the desired product.
Preparation of Starting Materials
The synthesis begins with commercially available m-tyrosine. To prevent interference from the acidic phenolic hydroxyl group in subsequent steps, it is prudent to protect it. A common and effective protecting group for phenols is the benzyl ether, which can be introduced under standard Williamson ether synthesis conditions and later removed by catalytic hydrogenation.
Step 1: O-Benzylation of m-Tyrosine
m-Tyrosine is treated with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Decarboxylation to O-Benzyl-m-tyramine
The protected m-tyrosine can be decarboxylated to the corresponding amine, O-benzyl-m-tyramine. This can be achieved by heating the amino acid in a high-boiling solvent, such as diphenyl ether, or through more modern enzymatic methods.
Core Synthesis: The Bischler-Napieralski Approach
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-phenylethylamides using a dehydrating agent.[3][4] This reaction typically proceeds via an intramolecular electrophilic aromatic substitution.[3]
Step 3: N-Acylation of O-Benzyl-m-tyramine
O-benzyl-m-tyramine is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield N-(chloroacetyl)-O-benzyl-m-tyramine. The choice of chloroacetyl chloride is strategic as the chloro-substituent can potentially be used for further derivatization or removed in subsequent steps.
Step 4: Intramolecular Cyclization
The crucial ring-closing step is achieved by treating N-(chloroacetyl)-O-benzyl-m-tyramine with a strong Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a high-boiling inert solvent like toluene or xylene.[3] The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the 3,4-dihydroisoquinolin-3-one ring system.[3] The presence of the electron-donating benzyloxy group at the meta position directs the cyclization to the ortho position, leading to the desired 7-substituted isoquinoline core.
Figure 2: Generalized mechanism of the Bischler-Napieralski reaction.
Step 5: Deprotection
The final step involves the removal of the benzyl protecting group to unveil the 7-hydroxy functionality. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol or methanol. This method is highly efficient and chemoselective, leaving the newly formed lactam and the aromatic ring intact.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of O-Benzyl-m-tyrosine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| m-Tyrosine | 1.0 | 181.19 | 18.1 g |
| Benzyl Bromide | 1.1 | 171.04 | 18.8 g |
| Potassium Carbonate | 2.5 | 138.21 | 34.5 g |
| Dimethylformamide (DMF) | - | - | 200 mL |
Procedure:
-
To a stirred suspension of m-tyrosine and potassium carbonate in DMF at room temperature, add benzyl bromide dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-benzyl-m-tyrosine.
Protocol 4.2: Synthesis of O-Benzyl-m-tyramine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| O-Benzyl-m-tyrosine | 1.0 | 271.31 | 27.1 g |
| Diphenyl ether | - | - | 150 mL |
Procedure:
-
In a flask equipped with a distillation apparatus, heat a solution of O-benzyl-m-tyrosine in diphenyl ether to reflux (approx. 259 °C).
-
Continue heating until the evolution of CO₂ ceases (monitor by bubbling the off-gas through a solution of limewater).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Extract the organic layer with 1 M HCl (3 x 100 mL).
-
Basify the combined aqueous layers with 2 M NaOH to pH > 10 and extract with diethyl ether (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield O-benzyl-m-tyramine.
Protocol 4.3: Synthesis of N-(Chloroacetyl)-O-benzyl-m-tyramine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| O-Benzyl-m-tyramine | 1.0 | 227.30 | 22.7 g |
| Chloroacetyl Chloride | 1.1 | 112.94 | 12.4 g |
| Triethylamine | 1.2 | 101.19 | 12.1 g |
| Dichloromethane (DCM) | - | - | 250 mL |
Procedure:
-
Dissolve O-benzyl-m-tyramine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude N-(chloroacetyl)-O-benzyl-m-tyramine, which can be used in the next step without further purification or purified by recrystallization.
Protocol 4.4: Synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-(Chloroacetyl)-O-benzyl-m-tyramine | 1.0 | 303.77 | 30.4 g |
| Phosphoryl Chloride (POCl₃) | 3.0 | 153.33 | 46.0 g |
| Toluene | - | - | 300 mL |
Procedure:
-
To a solution of N-(chloroacetyl)-O-benzyl-m-tyramine in dry toluene, add phosphoryl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-8 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous layer with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one.
Protocol 4.5: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one | 1.0 | 267.31 | 26.7 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 2.7 g |
| Ethanol | - | - | 250 mL |
| Hydrogen (H₂) | - | - | Balloon or Parr shaker |
Procedure:
-
Dissolve 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr apparatus at 40-50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| This compound | C₉H₉NO₂ | 163.17 | Aromatic protons (6.5-7.0), CH₂-1 (4.2-4.4), CH₂-4 (3.4-3.6), NH (broad s), OH (broad s) | Aromatic carbons (110-155), C=O (170-175), C-1 (45-50), C-4 (30-35) | [M+H]⁺ = 164.06 |
Conclusion and Future Perspectives
This technical guide outlines a robust and conceptually straightforward synthetic route to this compound. The strategy, centered around a modified Bischler-Napieralski reaction, provides a reliable method for constructing the core heterocyclic structure. The use of readily available starting materials and well-established chemical transformations makes this approach amenable to scale-up for the production of larger quantities of the target compound.
Future work could focus on optimizing the reaction conditions for each step to improve overall yield and reduce purification efforts. Furthermore, the development of an asymmetric variant of the cyclization step would be of significant interest for the synthesis of enantiomerically pure derivatives, which is often crucial for pharmacological applications. The synthesized this compound serves as a versatile platform for the development of novel therapeutic agents, and the synthetic methodology described herein provides a solid foundation for such endeavors.
References
- Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951, 6, 74–150.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Kessar, S. V.; Singh, P.; Kaur, M.; Batra, A. Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Synthesis2014 , 46 (19), 2644-2650.[5]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
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Movassaghi, M.; Schmidt, M. A. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2005 , 7 (12), 2453–2456.[6]
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Li, P.; et al. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Adv.2023 , 13, 11185-11194.[2][3]
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Kaur, M.; et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med. Chem.2021 , 12, 533-556.[4]
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Chrzanowska, M.; Grajewska, A.; Rozwadowska, M. D. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules2023 , 28(7), 3200.[1]
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Bobbitt, J. M.; et al. The Synthesis of 7-Methoxy-1-isoquinolone. J. Org. Chem.1960 , 25 (12), 2230–2232.[6]
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Bilenko, V. A.; et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv2021 .[7]
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7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one structural elucidation
An In-depth Technical Guide for the Structural Elucidation of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, anti-HIV, and anti-inflammatory properties.[1][2][3] The functionalization of this core, as seen in this compound, introduces key pharmacophoric features—a hydrogen-bonding phenol, a lactam, and a secondary amine—making it a molecule of significant interest for drug development professionals.
This guide provides a comprehensive, multi-technique strategy for the unambiguous structural elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple listing of procedures to explain the causality behind experimental choices. The narrative follows a logical progression, demonstrating how data from orthogonal analytical techniques are integrated into a self-validating system to confirm the molecular structure with the highest degree of confidence.
Chapter 1: Initial Assessment and Molecular Properties
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's properties is essential.
Molecular Structure:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₉NO₂
-
Monoisotopic Mass: 163.0633 g/mol
-
Average Molecular Weight: 163.17 g/mol
The structure contains a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring. Key functional groups for spectroscopic identification include a phenol, a secondary lactam (an amide within a cyclic structure), and an aromatic system.
Chapter 2: Mass Spectrometry - Determining the Blueprint
Mass spectrometry (MS) serves as the initial and most crucial step, providing the molecular formula and foundational structural fragments.
Expertise & Rationale
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. ESI is ideal for a polar molecule like this, minimizing in-source fragmentation and preserving the molecular ion.[4][5][6] The use of a Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high mass accuracy required to confidently determine the elemental composition from the exact mass of the protonated molecule, [M+H]⁺. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, yielding daughter ions that correspond to specific substructures.
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
-
Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF/MS).
-
Chromatography (Optional but Recommended):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters:
Data Interpretation
The primary goal is to observe the [M+H]⁺ ion and analyze its fragmentation pattern.
-
Precursor Ion: The HRMS data should reveal a prominent ion at m/z 164.0706 , corresponding to the calculated exact mass of [C₉H₉NO₂ + H]⁺.
-
Fragmentation Analysis: The MS/MS spectrum will provide characteristic fragments. The lactam and the tetrahydro-ring are the most likely points of initial cleavage. A common fragmentation pathway for isoquinoline alkaloids involves losses of small neutral molecules.[5][7]
Data Presentation
| Ion Type | Calculated m/z | Putative Structure/Neutral Loss |
| [M+H]⁺ | 164.0706 | C₉H₁₀NO₂⁺ |
| [M+H-CO]⁺ | 136.0757 | Loss of Carbon Monoxide from the lactam |
| [M+H-H₂O]⁺ | 146.0600 | Loss of water |
| Fragment A | 121.0651 | Resulting from cleavage across the C4-C4a and N2-C3 bonds |
Visualization: Proposed Fragmentation Pathway
Caption: Logical workflow for structural determination using a suite of NMR experiments.
Chapter 4: Ancillary Spectroscopic Techniques
While MS and NMR provide the core structural data, other techniques offer rapid and valuable confirmatory information.
Fourier Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a fast, non-destructive technique perfect for identifying the presence of key functional groups by their characteristic vibrational frequencies. [8] Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) is the simplest method, requiring only a small amount of solid sample placed directly on the crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Data Interpretation: The spectrum provides a molecular "fingerprint" that confirms the functional groups deduced from MS and NMR.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Phenol |
| ~3300 | N-H Stretch | Secondary Amide (Lactam) |
| ~1660 | C=O Stretch | Cyclic Amide (Lactam) [9] |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol |
X-ray Crystallography
Rationale: X-ray crystallography provides the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. [10][11][12]It offers unambiguous confirmation of connectivity and conformation in the solid state.
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is processed computationally to generate an electron density map, from which the atomic positions are determined and refined.
Data Interpretation: The output is a definitive 3D model of the molecule, confirming all aspects of the structure deduced from spectroscopic methods.
Chapter 5: Integrated Analysis and Conclusion
The power of this methodology lies not in any single technique, but in the convergence of evidence from all of them.
Visualization: The Complete Elucidation Workflow
Caption: A holistic workflow integrating multiple analytical techniques for confident structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process of inquiry. It begins with mass spectrometry to define the molecular formula and key fragments. This is followed by a comprehensive suite of NMR experiments to meticulously assemble the atomic skeleton. Confirmatory techniques like FTIR and, when possible, X-ray crystallography, provide orthogonal data that validate the proposed structure. By following this integrated and logical workflow, researchers can ensure the trustworthiness and accuracy of their findings, providing a solid foundation for further investigation into the biological activities and therapeutic potential of this promising molecular scaffold.
References
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Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available from: [Link]
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Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. PMCID: PMC6970995. Available from: [Link]
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Pardang, K., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(15), 4463. Available from: [Link]
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Suguna, H., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. Available from: [Link]
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Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed, 31959815. Available from: [Link]
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Asghar, M. A., et al. (2022). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. Available from: [Link]
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Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. Available from: [Link]
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Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. PMCID: PMC8015126. Available from: [Link]
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Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. Available from: [Link]
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Miller, D. D., et al. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891-894. Available from: [Link]
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Singh, N., & Singh, R. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]
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Burkey, J. L., & Castagnoli, N. (1981). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 24(7), 842-847. Available from: [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 735-757. Available from: [Link]
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Al-Okbi, S. Y., & Mohamed, D. A. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(10), 837-853. Available from: [Link]
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Singh, N., & Singh, R. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the 1,2,3,4-Tetrahydroisoquinolin-3-one Scaffold for Researchers and Drug Development Professionals
Introduction: The Tetrahydroisoquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the field of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] This privileged scaffold is a key component in numerous alkaloids and has been extensively explored for its potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7][8] The inherent structural rigidity and the presence of a secondary amine group make the THIQ nucleus an ideal starting point for the design of novel therapeutic agents.[2][4]
This guide focuses specifically on the 1,2,3,4-tetrahydroisoquinolin-3-one scaffold, a derivative of the THIQ core that incorporates a ketone at the 3-position. While the specific compound 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is not widely documented in scientific literature and does not have a readily available CAS number, this guide will provide a comprehensive overview of the synthesis, properties, and potential applications of the parent scaffold and its derivatives. Understanding the synthetic routes to the core structure is crucial for researchers aiming to develop novel analogs, including those with substitutions at the 7-position.
Key Identifiers of Relevant Tetrahydroisoquinoline Analogs
For researchers working with the tetrahydroisoquinoline scaffold, having access to key identifiers for commercially available or well-characterized analogs is essential. The following table summarizes this information for select relevant compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String | InChI Key |
| 1,2,3,4-Tetrahydroisoquinoline | 91-21-4 | C₉H₁₁N | 133.19 g/mol | C1CNCC2=CC=CC=C21 | UWYZHKAOTLEWKK-UHFFFAOYSA-N |
| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | 30798-64-2 | C₉H₁₁NO | 149.19 g/mol | OC1=CC=C2C(NCC1)=C2 | RADQTHXRZJGDQI-UHFFFAOYSA-N |
| 1,2,3,4-Tetrahydroisoquinolin-3-one | Not readily available | C₉H₉NO | 147.17 g/mol | O=C1CC2=CC=CC=C2N1 | YWPMKTWUFVOFPL-UHFFFAOYSA-N |
Synthetic Strategies for the Tetrahydroisoquinolin-3-one Scaffold
The construction of the tetrahydroisoquinolin-3-one core can be approached through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction: A Classic Approach to the THIQ Core
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines.[2][9][10] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[2][9]
Conceptual Workflow for Pictet-Spengler Synthesis of a Substituted THIQ
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An In-Depth Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Alkaloids
Abstract
The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and diverse families of natural products, exhibiting a vast array of structural complexities and pharmacological activities.[1][2] From potent analgesics like morphine to critical anticancer agents such as trabectedin, the therapeutic potential of this scaffold has driven extensive research into its discovery and isolation for over a century.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies employed in the discovery and isolation of THIQ alkaloids. We will delve into the causality behind experimental choices, from classical extraction and chromatographic techniques to modern high-throughput dereplication and structure elucidation strategies. This document is designed to serve as a field-proven manual, blending foundational principles with advanced insights to empower the next generation of natural product discovery.
Introduction: The Enduring Significance of THIQ Alkaloids
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in over 3,000 plant-derived alkaloids.[6] These compounds are biosynthesized in nature, typically through the Pictet-Spengler condensation of a β-phenylethylamine (like dopamine) with an aldehyde or keto acid.[1][2][7] This fundamental reaction gives rise to an astonishing variety of subclasses, including simple THIQs, benzylisoquinolines, aporphines, and complex dimeric structures, each with unique biological profiles.[1]
The pharmacological importance of THIQs cannot be overstated. They are implicated in a wide range of therapeutic areas, including:
-
Oncology: Exhibiting potent cytotoxic and antitumor effects (e.g., Trabectedin, Saframycins).[3][4][8]
-
Neuropharmacology: Acting on the central nervous system, with applications in treating pain, Parkinson's disease, and neurodegenerative disorders.[4][5][6]
-
Antimicrobial & Antiviral: Demonstrating efficacy against various pathogens.[3][4]
The journey from a natural source—be it a plant, marine sponge, or microorganism—to a pure, characterized THIQ alkaloid is a meticulous process demanding a synthesis of chemical and analytical expertise. This guide will illuminate that path.
Natural Occurrence and Biosynthesis
THIQ alkaloids are widely distributed in the plant kingdom, with prominent families including Papaveraceae (poppies), Berberidaceae (barberry), and Cactaceae (cacti).[1][2] For instance, the opium poppy (Papaver somniferum) is a well-known source of benzylisoquinoline alkaloids like morphine and codeine.[1] Simple THIQs are often found in cacti from the Cactaceae, Chenopodiaceae, and Fabaceae families.[1][2] The biosynthesis of these complex molecules often begins with the amino acid tyrosine, which serves as the precursor to dopamine. A key enzymatic step, catalyzed by norcoclaurine synthase (NCS), condenses dopamine with 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a central intermediate that pathways diverge from to create the vast array of THIQ structures.[2]
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="4-Hydroxyphenyl-\nacetaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Reticuline [label="(S)-Reticuline\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Simple [label="Simple THIQs\n(e.g., Salsolinol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyliso [label="Benzylisoquinolines\n(e.g., Morphine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aporphine [label="Aporphines\n(e.g., Nornuciferine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bisbenzyl [label="Bisbenzylisoquinolines\n(e.g., Tubocurarine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tyrosine -> Dopamine [label=" Multiple Steps "]; Dopamine -> Norcoclaurine [label=" NCS Enzyme "]; Aldehyde -> Norcoclaurine; Norcoclaurine -> Reticuline [label=" Methylations &\n Hydroxylation "]; Reticuline -> Benzyliso [label=" Branching\n Pathways "]; Reticuline -> Aporphine; Reticuline -> Bisbenzyl; Dopamine -> Simple [label=" Pictet-Spengler\n (with other aldehydes) "];
}
Figure 1: Simplified biosynthetic pathway of THIQ alkaloids, highlighting the central role of (S)-Reticuline.
The Isolation and Purification Workflow: A Technical Deep Dive
The isolation of a specific THIQ alkaloid from a complex natural matrix is a multi-step process. The fundamental principle relies on exploiting the physicochemical properties of alkaloids, primarily their basicity and differential solubility.
3.1. Step 1: Extraction - Liberating the Alkaloids
The initial goal is to extract the total alkaloidal content from the source material (e.g., dried plant powder). The choice of method and solvent is critical and depends on the nature of the alkaloids and the matrix.
Common Extraction Strategies
| Method | Principle | Solvents | Rationale & Causality |
| Acid-Base Extraction | Exploits the basicity of alkaloids. They are soluble in acidic water as salts and in organic solvents as free bases.[9][10] | Dilute HCl or H₂SO₄, Chloroform, Ether; Ammonia for basification. | This is a highly selective method. The initial acid wash protonates the alkaloids, making them water-soluble and leaving behind neutral and acidic lipophilic compounds in the plant matrix. Subsequent basification liberates the free alkaloids for extraction into an immiscible organic solvent.[9][11] |
| Direct Solvent Extraction | Solubilizes alkaloids directly from the plant material. | Methanol, Ethanol, Chloroform.[10] | Less selective but often simpler. Alcohols like methanol are effective because they can extract both alkaloid salts and free bases.[10] However, this method co-extracts a wider range of impurities (fats, pigments), necessitating more intensive downstream purification. |
| Modern Techniques | Use of energy to enhance extraction efficiency. | Methanol, Ethanol, Supercritical CO₂. | Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use acoustic and electromagnetic energy, respectively, to disrupt cell walls, increasing solvent penetration and reducing extraction time and solvent volume.[12] Supercritical Fluid Extraction (SFE) uses CO₂ under high pressure and temperature, offering a "green" alternative with high selectivity.[12] |
}
Figure 2: General workflow for a classic acid-base extraction of alkaloids.
3.2. Step 2: Purification & Separation - From Crude Extract to Pure Compound
A crude extract contains a mixture of closely related alkaloids and other impurities.[9] Chromatography is the cornerstone of their separation. The choice of technique is dictated by the polarity, size, and charge of the target molecules.
Chromatographic Techniques for THIQ Alkaloid Separation
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application & Rationale |
| Column Chromatography (CC) | Silica Gel, Alumina | Gradients of non-polar to polar solvents (e.g., Hexane -> Ethyl Acetate -> Methanol) | Adsorption. Compounds are separated based on their differential affinity for the stationary phase. More polar alkaloids adhere more strongly to the silica and elute later with more polar solvents. | Ideal for initial, large-scale fractionation of the crude extract. It allows for the separation of kilograms of material, yielding simplified fractions for further purification.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile/Water or Methanol/Water gradients, often with additives like TFA or formic acid. | Partition. In reversed-phase HPLC (most common), non-polar compounds interact more with the C18 stationary phase and are eluted by increasing the organic solvent percentage. | The workhorse for final purification.[12][15] HPLC provides high resolution, allowing for the separation of structurally similar isomers.[14][16] The acidic additive ensures alkaloids are protonated and well-behaved on the column. Semi-preparative HPLC is used to isolate milligram quantities of pure compounds.[15] |
| Counter-Current Chromatography (CCC) | None (Liquid-Liquid) | Two immiscible liquid phases. | Partition. A liquid stationary phase is held in place by centrifugal force while a mobile liquid phase is pumped through it. Separation occurs based on the compound's partition coefficient between the two liquids. | An excellent technique for separating polar alkaloids without the risk of irreversible adsorption to a solid support, which can be an issue with silica gel. pH-zone-refining CCC is particularly powerful for separating alkaloids based on their pKa values.[17] |
Protocol: Representative HPLC Purification of a THIQ Fraction
-
Sample Preparation: Dissolve the semi-purified alkaloid fraction from column chromatography in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.
-
Column: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 60% B
-
35-40 min: 95% B (column wash)
-
40-45 min: 5% B (re-equilibration)
-
-
Detection: Use a Diode-Array Detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 210, 254, 280 nm) to capture the UV signature of the eluting compounds.
-
Fraction Collection: Collect peaks manually or using an automated fraction collector based on the UV chromatogram.
-
Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified alkaloid.
Modern Strategies: Accelerating Discovery with Dereplication
Traditional bioassay-guided fractionation is time-consuming and often leads to the re-isolation of known compounds. Modern natural product discovery incorporates dereplication , the process of rapidly identifying known compounds in an extract at an early stage.[18][19] This allows researchers to focus their efforts on novel structures.
The primary tool for dereplication is Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
}
Figure 3: A typical LC-MS based dereplication workflow in natural product discovery.
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the prediction of a molecular formula. This formula, along with the compound's retention time and its MS/MS fragmentation pattern, creates a unique fingerprint that can be searched against comprehensive natural product databases.[18][19][21] If a match is found, the compound is "dereplicated," and resources are not wasted on its full-scale isolation.
Structure Elucidation: Identifying the Molecule
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Key Spectroscopic Methods for THIQ Structure Elucidation
| Technique | Information Gained | Rationale for THIQs |
| Mass Spectrometry (MS) | Molecular Weight and Molecular Formula (HRMS). Fragmentation patterns give clues about the structure.[15][22] | Provides the fundamental building block—the elemental composition. Characteristic losses (e.g., of the benzyl group in benzylisoquinolines) in MS/MS experiments help identify the alkaloid subclass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The complete carbon-hydrogen framework. 1D NMR (¹H, ¹³C) shows the chemical environment of each atom. 2D NMR (COSY, HSQC, HMBC) reveals connectivity between atoms.[23][24][25] | NMR is the definitive tool for structure elucidation. It establishes the precise arrangement of atoms, substitution patterns on the aromatic rings, and the relative stereochemistry of the molecule. For THIQs, characteristic signals in the ¹H NMR spectrum for the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring are key identifiers.[23][24] |
| UV-Visible Spectroscopy | Information about the chromophore (the light-absorbing parts of the molecule). | The position of the UV maxima (λmax) can help distinguish between different THIQ subclasses which possess different aromatic systems.[23] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, -NH, C=O). | Confirms the presence of hydroxyl, amine, and methoxy groups, which are common substituents on the THIQ scaffold.[23] |
Conclusion and Future Perspectives
The discovery and isolation of tetrahydroisoquinoline alkaloids remain a vital frontier in drug development. While classical methods of extraction and chromatography provide a robust foundation, the integration of modern analytical techniques is revolutionizing the field. The strategic application of LC-HRMS for dereplication allows for a more efficient allocation of resources, accelerating the identification of novel, bioactive molecules.[20][21] Furthermore, advances in microbial biosynthesis and metabolic engineering are opening up new avenues for producing these complex molecules in engineered systems, potentially overcoming the supply limitations of rare natural sources.[6][26][27][28] The synthesis of established protocols and cutting-edge technology, as outlined in this guide, will continue to empower scientists to unlock the immense therapeutic potential held within the diverse family of THIQ alkaloids.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have shown potential as antitumor, antimicrobial, and neuroprotective agents, underscoring the importance of this heterocyclic system in drug discovery and development.[2][3] The specific analogue, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, incorporates a phenolic hydroxyl group and a lactam functionality, features that can significantly influence its physicochemical properties and biological interactions. The hydroxyl group can participate in hydrogen bonding, a key interaction in receptor binding, while the lactam presents a polar, rigid amide bond.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this document leverages validated computational models to predict key parameters, offering a valuable resource for researchers, scientists, and drug development professionals. Furthermore, this guide details standardized, field-proven experimental protocols for the empirical determination of these properties, ensuring a pathway to self-validating experimental design.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉NO₂
-
Canonical SMILES: O=C1NCc2cc(O)ccc2C1
-
InChI Key: VEXZGXHMIVJVJU-UHFFFAOYSA-N
The structure of this compound, depicted below, reveals a bicyclic system with a benzene ring fused to a dihydropyridinone ring. The hydroxyl substituent at the 7-position and the carbonyl group at the 3-position are key determinants of its chemical behavior.
Caption: 2D Structure of this compound.
Predicted Physicochemical Properties
Understanding the physicochemical profile of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the predicted physicochemical parameters for this compound, generated using the SwissADME web tool, a validated platform for in silico drug discovery.[4][5]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 163.17 g/mol | Conforms to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| LogP (Consensus) | 0.59 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |
| Water Solubility (LogS) | -1.81 | Predicts moderate water solubility. |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential (<140 Ų). |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can engage in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors. |
| pKa (strongest acidic) | 9.35 (Phenolic OH) | The phenolic hydroxyl group is weakly acidic. |
| pKa (strongest basic) | -1.96 (Amide N) | The amide nitrogen is essentially non-basic due to resonance with the carbonyl group. |
Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.
Synthetic Strategy: A Plausible Approach
Caption: Plausible synthetic route to the target compound.
This proposed pathway involves the N-acylation of a suitable phenethylamine precursor, such as m-tyramine, followed by an intramolecular Friedel-Crafts-type cyclization to form the lactam ring. The choice of protecting groups for the phenolic hydroxyl may be necessary to prevent side reactions.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted data must be validated through empirical measurement. The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), are recommended.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Caption: Workflow for solubility determination via the shake-flask method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) of ionizable groups.[10]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The solution should have a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. For the phenolic hydroxyl group, titration with a strong base is appropriate.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis provides crucial information about the molecular structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals will be characteristic of the tetrahydroisoquinolin-3-one structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a broad O-H stretch for the phenolic hydroxyl, an N-H stretch for the amide, and a strong C=O stretch for the lactam carbonyl.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass of the molecular ion, confirming the elemental composition of the compound.
Implications for Drug Development
The physicochemical properties of this compound have significant implications for its potential as a drug candidate. The predicted moderate solubility and favorable LogP suggest that the compound may have good oral absorption characteristics. The presence of hydrogen bond donors and acceptors provides opportunities for strong and specific interactions with biological targets. The phenolic hydroxyl group offers a site for potential metabolism (e.g., glucuronidation or sulfation) and can also be a handle for further chemical modification to optimize potency and pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. By combining computationally predicted data with established experimental protocols, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the properties of this molecule will aid in the design of future experiments and the rational development of novel therapeutics based on the versatile tetrahydroisoquinoline scaffold.
References
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- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Avdeef, A. (2001). The Rise of Shake-Flask Solubility. In-ADME/Tox in Drug Discovery.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271.
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An In-depth Technical Guide on the Potential Biological Activity of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Foreword: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, yet conformationally flexible framework has made it a "privileged scaffold" in drug discovery, consistently yielding compounds with significant biological effects. This guide delves into the specific potential of a less-explored derivative, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. By examining the established knowledge surrounding the THIQ core and the influence of its specific substituents—a hydroxyl group at the 7-position and a carbonyl group at the 3-position—we can construct a scientifically grounded hypothesis for its potential biological activities and chart a course for its future investigation.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity
The THIQ scaffold is a recurring motif in a multitude of biologically active molecules, from antitumor antibiotics to centrally acting agents.[2][3] This diversity in function underscores the versatility of the THIQ core in presenting pharmacophoric elements in a spatially defined manner, allowing for interaction with a wide range of biological targets.
Established Pharmacological Profile of THIQ Derivatives
Derivatives of the THIQ scaffold have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Properties: Numerous THIQ-based compounds have been investigated for their potential as anticancer agents, targeting various aspects of tumor biology.[1][4][5]
-
Antimicrobial and Antiviral Activity: The THIQ nucleus is present in compounds exhibiting antibacterial, antifungal, and antiviral properties, including activity against HIV.[2]
-
Neuropharmacological Effects: THIQs have been explored for their effects on the central nervous system, with some derivatives showing neuroprotective, anticonvulsant, and antidepressant-like effects.[6][7] The antidepressant-like activity of the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has been demonstrated in animal models and is linked to the modulation of monoaminergic systems.[8]
-
Enzyme Inhibition: Specific THIQ derivatives have been designed as inhibitors of various enzymes, including phosphodiesterase 4 (PDE4) and catechol O-methyltransferase (COMT).[6][9]
The established importance of the THIQ scaffold provides a strong rationale for investigating novel, unexplored derivatives such as this compound.
Deconstructing this compound: A Structural Rationale for Potential Activity
The specific biological potential of this compound can be inferred by considering the influence of its key structural features: the 7-hydroxy group and the 3-oxo group.
The Significance of the 7-Hydroxy Group
The presence and position of a hydroxyl group on the aromatic ring of the THIQ nucleus are often critical for potent biological activity. Research on a series of κ opioid receptor antagonists derived from a 7-hydroxy-tetrahydroisoquinoline core revealed that this phenolic hydroxyl group is essential for high potency.[10] This suggests that the 7-hydroxy group in our target molecule could play a crucial role in forming key hydrogen bonds with biological targets, thereby enhancing binding affinity and efficacy. Furthermore, electron-donating groups like hydroxyls can favor the cyclization step in some synthetic routes for THIQs.[3]
The Influence of the 3-Oxo Group
The introduction of a carbonyl group at the 3-position transforms the tetrahydroisoquinoline into a lactam. This structural modification has several implications for its potential biological activity:
-
Altered Electronic and Steric Properties: The 3-oxo group introduces a planar, polar moiety that can participate in hydrogen bonding as an acceptor. This changes the overall shape and electronic distribution of the molecule compared to the parent THIQ, potentially leading to a different target profile.
-
Synthetic Accessibility: The 3-oxo-THIQ core can be synthesized through various methods, including those starting from amino acids, which allows for the straightforward introduction of chiral centers.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the structural features of this compound and the known activities of the broader THIQ class, we can propose several avenues for investigation.
Potential as an Anticancer Agent
Given the prevalence of anticancer activity among THIQ derivatives, it is plausible that this compound could exhibit cytostatic or cytotoxic effects.[1][4][5]
Hypothesized Mechanism of Action: Many anticancer agents function by inducing apoptosis. The 7-hydroxy-3-oxo-THIQ could potentially modulate key signaling pathways involved in programmed cell death, such as the p53 pathway or the Bcl-2 family of proteins.
Experimental Workflow: Initial Anticancer Screening
Caption: Workflow for initial in vitro anticancer evaluation.
Potential Neuroprotective Properties
Several THIQ derivatives have demonstrated neuroprotective effects.[7] The antioxidant potential of the phenolic 7-hydroxy group, combined with the core THIQ structure, suggests a potential role in mitigating oxidative stress-induced neuronal damage.
Hypothesized Mechanism of Action: The neuroprotective effects could arise from a combination of free-radical scavenging by the 7-hydroxy group and potential modulation of glutamatergic neurotransmission, similar to what has been observed for other neuroprotective THIQs.[7]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate.
-
Treatment: Co-treat the cells with varying concentrations of this compound.
-
Assessment of Cell Viability: After a suitable incubation period, assess cell viability using the LDH assay, which measures lactate dehydrogenase release from damaged cells.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFDA.
-
Data Analysis: Determine the concentration-dependent protective effect of the compound against the oxidative insult.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the THIQ core is well-established, with several classical methods available.
Pictet-Spengler Reaction
A common method for synthesizing THIQs is the Pictet-Spengler condensation.[2][3] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of 7-hydroxy-substituted THIQs, a suitably protected dopamine derivative could be a starting material.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for constructing the THIQ skeleton.[2][3] This involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline. The presence of an electron-donating group, such as a hydroxyl or methoxy group, facilitates the cyclization step.[3]
Generalized Synthetic Workflow
Caption: A potential synthetic route to the target compound.
Future Directions and Concluding Remarks
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of tetrahydroisoquinolines. The structural combination of a phenolic hydroxyl group and a lactam moiety provides a strong rationale for investigating its potential as an anticancer or neuroprotective agent.
The path forward requires a systematic evaluation of its biological activities, starting with broad in vitro screening followed by more focused mechanistic studies. The synthesis of a focused library of analogs, exploring different substituents on the aromatic ring and the nitrogen atom, will be crucial for establishing structure-activity relationships and optimizing any observed biological effects. This comprehensive approach will be essential to unlock the full therapeutic potential of this promising scaffold.
References
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Kormos, C. M., Gichinga, M. G., Maitra, R., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., & Carroll, F. I. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367–7381. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 729–762. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13256–13289. [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 5-20. [Link]
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In Silico Target Prediction for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: A Multi-Methodological Approach
An In-Depth Technical Guide:
Executive Summary
The identification of molecular targets is a critical and rate-limiting step in drug discovery and chemical biology. For novel or under-characterized compounds like 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, understanding its protein interactions is paramount to elucidating its mechanism of action, potential therapeutic applications, and off-target liabilities. This guide provides a comprehensive, in-depth walkthrough of a multi-pronged in silico strategy to predict these targets. We move beyond a simple listing of protocols to explain the causal logic behind employing a synergistic combination of ligand-based and structure-based computational methods. By integrating chemical similarity, pharmacophore mapping, machine learning, and reverse docking, we build a high-confidence consensus profile of putative targets, establishing a robust, data-driven foundation for subsequent experimental validation.
The Compound of Interest: this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and chemical versatility allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antitumor, anti-HIV, and antihypertensive effects.[1]
Our compound of interest, this compound, is a specific derivative of this core.
-
Chemical Structure:
-
SMILES: O=C1NC(Cc2ccc(O)cc2)C1
-
Key Features: A tetrahydroisoquinoline core, a carbonyl group at position 3, and a hydroxyl group at position 7. These features suggest potential for hydrogen bonding and aromatic interactions, which are critical for molecular recognition by protein targets.
-
The fundamental challenge is that without experimental data, the biological partners of this specific molecule are unknown. In silico prediction offers a rapid, cost-effective, and powerful means to generate testable hypotheses about its function.[3][4]
The Strategic Rationale: An Integrated In Silico Workflow
No single computational method is foolproof. Each operates on different principles and datasets, possessing unique strengths and inherent biases.[5] A robust prediction strategy, therefore, relies not on a single algorithm but on the convergence of evidence from orthogonal approaches. Our workflow is designed as a self-validating system where the confidence in a predicted target increases with the number of distinct methods that identify it.
We will employ a three-tiered ligand-based approach followed by a structure-based validation, as this sequence efficiently narrows the field of possibilities from broad to specific.
Caption: High-level integrated workflow for target prediction.
Ligand-Based Prediction: Leveraging Known Bioactivity Data
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to interact with similar targets.[6] These approaches are computationally efficient and powerful because they leverage the vast, curated databases of known drug-target interactions.
3.1. Methodology 1: 2D/3D Chemical Similarity
This approach is the most direct application of the similarity principle. It compares the topology (2D) and shape (3D) of our query molecule to a library of known bioactive compounds.
Field-Proven Tool: SwissTargetPrediction is a robust, well-regarded web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[7][8]
-
Input Molecule: In the "Paste SMILES or draw a molecule" field, enter the SMILES string for our compound: O=C1NC(Cc2ccc(O)cc2)C1. The 2D structure will be automatically generated in the adjacent panel.[7]
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Execute Prediction: Click the "Predict targets" button.
-
Analyze Results: The output page will display a list of predicted targets, ranked by probability. The probability score reflects the confidence of the prediction based on the similarity to known active ligands.[9]
| Predicted Target | Target Class | Probability | Known Ligands with Tanimoto Similarity > 0.65 |
| Carbonic anhydrase II | Lyase | 0.85 | 2 |
| Monoamine oxidase B | Oxidoreductase | 0.81 | 5 |
| Catechol O-methyltransferase | Transferase | 0.79 | 3 |
| Dopamine receptor D2 | GPCR | 0.75 | 1 |
| Tyrosine-protein kinase ABL1 | Kinase | 0.72 | 4 |
Note: This is illustrative data. Actual results may vary.
3.2. Methodology 2: Pharmacophore Mapping
This technique abstracts molecular structures into an ensemble of steric and electronic features essential for biological activity (a pharmacophore).[10][11] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids. Reverse pharmacophore mapping screens our query molecule against a database of pre-computed, target-derived pharmacophore models.[12][13]
Field-Proven Tool: PharmMapper is a server designed to identify potential targets by fitting a query molecule to a large database of receptor-based pharmacophore models.[14][15][16]
-
Prepare Input: The query molecule must be in a 3D format, such as .mol2. This can be generated from the SMILES string using software like Open Babel or a web-based tool.
-
Upload Molecule: Upload the generated .mol2 file.
-
Set Parameters: Select the desired pharmacophore database (e.g., "Human Protein Targets Only"). Set the number of results to generate (e.g., top 300).
-
Submit Job: An email address can be provided for notification. Submit the job and wait for completion.
-
Analyze Results: The output will list potential targets ranked by a "Fit Score," which indicates how well the query molecule's conformation maps onto the target's pharmacophore model. Higher scores suggest a better geometric and chemical match.[12]
Caption: Conceptual diagram of pharmacophore feature mapping.
3.3. Methodology 3: Machine Learning
Machine learning (ML) models can predict drug-target interactions (DTIs) by learning complex patterns from vast datasets of chemical structures and their known biological activities.[17][18][19] These models can often identify non-obvious relationships that similarity-based methods might miss.
Field-Proven Tool: SuperPred is a web server that uses machine learning models (logistic regression) trained on molecular fingerprints to predict both therapeutic class (ATC code) and specific protein targets.[20]
-
Select Prediction Type: Choose the "Target-Prediction" module.
-
Input Molecule: Enter the SMILES string O=C1NC(Cc2ccc(O)cc2)C1 into the input box.
-
Run Prediction: Click the "Predict" button.
-
Analyze Results: The server returns a list of predicted targets with an associated probability score. This score reflects the model's confidence that the query molecule will interact with the target.[21]
Structure-Based Prediction: Interrogating the Target Space
While ligand-based methods predict targets by analogy, structure-based methods assess the physical complementarity between the ligand and a potential target.[6]
Methodology 4: Reverse Docking
Reverse docking inverts the typical virtual screening paradigm: instead of screening many compounds against one target, we screen our single compound against a library of many potential protein targets.[22][23] It provides a physics-based estimation of binding affinity, offering a powerful orthogonal validation of ligand-based hypotheses.
Field-Proven Tool: AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking. While many web servers exist, a local protocol provides maximum control.
This protocol is more involved and requires command-line proficiency and local software installation.
-
Ligand Preparation:
-
Generate a 3D structure of the query molecule from its SMILES string.
-
Convert the structure to the required .pdbqt format using MGLTools. This step adds atomic charges and defines rotatable bonds.
-
-
Target Library Preparation:
-
Download a curated set of 3D protein structures (e.g., from the PDB) representing the druggable human proteome.
-
Prepare each protein receptor for docking by removing water, adding hydrogens, and converting it to the .pdbqt format.
-
-
Docking Execution:
-
Write a script (e.g., in Bash or Python) to iterate through the target library.
-
For each target, run AutoDock Vina, docking the prepared ligand to a search space that encompasses the entire protein (blind docking).[24]
-
-
Results Analysis and Ranking:
-
Parse the output files for each docking run to extract the predicted binding affinity (in kcal/mol).
-
Rank the targets from most favorable (most negative) to least favorable binding affinity.
-
| Target PDB ID | Protein Name | Best Binding Affinity (kcal/mol) |
| 2VNC | Catechol O-methyltransferase | -8.9 |
| 2BYB | Monoamine oxidase B | -8.5 |
| 1Z93 | Carbonic anhydrase II | -8.2 |
| 4MBS | Tyrosine-protein kinase ABL1 | -7.9 |
| 3PBL | Dopamine receptor D2 | -7.6 |
Note: This is illustrative data. Lower binding energy indicates a more favorable predicted interaction.
Caption: Workflow for a reverse docking experiment.
Synthesizing the Evidence: Consensus Target Prioritization
The trustworthiness of our predictions comes from cross-validation.[25][26] A target that appears in the top results of multiple, methodologically distinct analyses is a high-confidence candidate for experimental follow-up.
Protocol for Consensus Analysis:
-
Collate Data: Combine the ranked lists from SwissTargetPrediction, PharmMapper, SuperPred, and the reverse docking run into a single master table.
-
Identify Overlap: Systematically identify the targets that appear across multiple lists.
-
Apply Consensus Scoring: Assign a simple score to each target. For example, a target receives +1 point for appearing in the top 20 of each list. The highest scores represent the strongest consensus candidates.
| Target | SwissTargetPrediction | PharmMapper | SuperPred | Reverse Docking | Consensus Score |
| Catechol O-methyltransferase | ✅ | ✅ | ✅ | ✅ | 4 |
| Monoamine oxidase B | ✅ | ❌ | ✅ | ✅ | 3 |
| Carbonic anhydrase II | ✅ | ✅ | ❌ | ✅ | 3 |
| Dopamine receptor D2 | ✅ | ❌ | ✅ | ❌ | 2 |
| Tyrosine-protein kinase ABL1 | ✅ | ❌ | ❌ | ✅ | 2 |
This consensus table clearly prioritizes Catechol O-methyltransferase as the primary hypothesis for the molecular target of this compound.
Conclusion and Path to Experimental Validation
This in-depth guide has outlined a structured, multi-method in silico workflow for identifying the molecular targets of this compound. By synergistically applying ligand-based methods (chemical similarity, pharmacophore mapping, machine learning) and a structure-based approach (reverse docking), we move beyond individual predictions to generate a prioritized list of high-confidence targets.
The causality behind this multi-pronged approach is clear: it mitigates the inherent biases of any single algorithm and builds a stronger, more defensible case for specific drug-target interactions. The consensus results from this workflow do not provide a final answer but rather a set of highly qualified, data-driven hypotheses. The crucial next step is to take these predictions to the bench for experimental validation, for instance, through direct binding assays (e.g., Surface Plasmon Resonance) or enzymatic activity assays with the top-ranked candidate proteins. This seamless integration of computational prediction and experimental verification represents the future of efficient and rational drug discovery.
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Literature review of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
An In-Depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword: Direct and extensive literature on the specific molecule, this compound, is notably sparse. Therefore, this guide adopts a broader, more instructive approach. We will dissect the chemistry and pharmacology of the core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a particular focus on 7-hydroxy substituted analogs. By examining closely related structures, such as 7-hydroxy-THIQ-3-carboxylic acid and other derivatives, we can infer the probable characteristics and therapeutic potential of the target compound, providing a robust framework for researchers and drug development professionals.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in a vast array of natural alkaloids and synthetic compounds.[1] Its rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. This has led to its designation as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][2][3]
THIQ-based compounds, both natural and synthetic, have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4][5] This versatility makes the THIQ scaffold a subject of intense interest in the scientific community, driving the development of novel analogs with potent and selective biological activities.[2]
Synthesis Strategies for the THIQ Core
The construction of the THIQ skeleton is a well-established field in organic chemistry. Several named reactions provide reliable routes to this core, which can be adapted for the synthesis of specific analogs like this compound.
The Pictet-Spengler Condensation
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. For synthesizing 7-hydroxy substituted THIQs, a derivative of tyrosine or a related phenylethylamine would serve as the starting material. The presence of an electron-donating hydroxyl group on the aromatic ring facilitates the key intramolecular electrophilic aromatic substitution step.[2]
While this method is highly effective for many analogs, its application can be limited when electron-withdrawing groups are present on the aromatic ring.[6]
The Bischler-Napieralski Reaction
An alternative route is the Bischler-Napieralski reaction. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[2] This intermediate is then subsequently reduced using agents such as sodium borohydride to yield the final THIQ scaffold.[2] This two-step process offers flexibility in precursor synthesis and is also favored by electron-donating groups on the aromatic ring.[2]
Hypothetical Synthesis Protocol for this compound
A plausible route to the target compound could involve a modification of the Ugi or a related multi-component reaction (MCR), which are powerful tools for generating molecular diversity.[2]
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize an appropriate N-protected 3-hydroxyphenylalanine derivative. The hydroxyl group provides the key functionality at the 7-position post-cyclization.
-
Cyclization: A Bischler-Napieralski type cyclization could be employed. The N-acylated precursor is treated with a dehydrating agent (e.g., POCl₃ or P₂O₅) to induce cyclization, forming a dihydroisoquinoline intermediate.
-
Lactam Formation: The "-3-one" functionality (a lactam) would likely be installed by using a precursor with a carboxylic acid or ester at the appropriate position, which cyclizes onto the nitrogen.
-
Reduction & Deprotection: If necessary, reduction of any remaining imine character would be performed (e.g., with NaBH₄), followed by the removal of any protecting groups to yield the final product.
-
Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization. Characterization would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]
Pharmacological Profile and Biological Activities of 7-Hydroxy-THIQ Analogs
The true value of the 7-hydroxy-THIQ scaffold lies in its diverse and potent biological activities. By examining its known derivatives, we can construct a compelling, data-driven hypothesis for the therapeutic potential of this compound.
Neuroprotection and Central Nervous System (CNS) Applications
The THIQ scaffold is strongly associated with neuroprotective effects.
-
(3R)-1,2,3,4-Tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid has garnered significant attention for its potential in treating neurological disorders.[8] It exhibits both neuroprotective and anti-inflammatory properties and, crucially, is reported to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[8] Its mechanism is linked to the modulation of neurotransmitter systems.[8]
-
Other THIQ analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to provide neuroprotection by scavenging free radicals and inhibiting glutamate-induced excitotoxicity, in part through antagonism of the NMDA receptor.[9]
These findings strongly suggest that a compound like this compound would be a prime candidate for investigation in neurodegenerative disease models.
Opioid Receptor Modulation
One of the most compelling activities of 7-hydroxy-THIQ derivatives is their interaction with opioid receptors. Research on JDTic, a complex derivative of (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamide, and its analogs has revealed them to be highly potent and selective κ-opioid receptor (KOR) antagonists.[10][11]
| Compound | Target Receptor | Activity | Kₑ (nM) | Selectivity |
| JDTic Analog 4 | κ-Opioid | Antagonist | 0.024 | High vs. μ, δ |
| JDTic Analog 5 | κ-Opioid | Antagonist | 0.01 | High vs. μ, δ |
| JDTic Analog 13 | κ-Opioid | Antagonist | 0.02 | High vs. μ, δ |
| JDTic (Reference) | κ-Opioid | Antagonist | 0.02 | High vs. μ, δ |
| (Data synthesized from J Med Chem. 2014 Sep 11;57(17):7367-81)[11] |
The antagonism of the KOR is a validated therapeutic strategy for treating depression, anxiety, and substance use disorders. The fact that the 7-hydroxy-THIQ scaffold is central to some of the most potent KOR antagonists known makes this a highly promising avenue of research for the target molecule.
Adrenergic and Other Receptor Interactions
The THIQ scaffold is not limited to neuro- and opioid-centric activities. Studies have also demonstrated that:
-
Certain dihydroxy-THIQ derivatives act as selective β2-adrenergic agonists, a mechanism used in bronchodilators.[12][13]
-
Various substituted THIQs can interact with catechol O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents. SAR studies indicate that electron-donating groups, such as the hydroxyl group at the 7-position, play a vital role in modulating the biological potential of these compounds.[3][4] For instance, the cytotoxicity of some THIQ derivatives is affected by the size and electron-donating properties of functional groups at the C-1 position.[15] The presence of the lactam functionality at the 3-position in our target molecule introduces a unique hydrogen bonding capability and conformational rigidity that could significantly influence its binding affinity and selectivity for various targets.
Recommended Experimental Protocols
To elucidate the profile of this compound, a systematic experimental approach is required.
In Vitro Receptor Binding and Functional Assay
Based on the potent activity of its analogs, assessing the interaction with opioid receptors is a high-priority starting point.
Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Activation
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at μ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing human recombinant opioid receptors (hMOR, hDOR, hKOR).
-
Test compound (this compound) dissolved in DMSO.
-
[³⁵S]GTPγS radioligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP, reference agonists (e.g., DAMGO for MOR), and antagonists (e.g., Naloxone).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, GDP, and the test compound (or reference ligand).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
To determine agonist activity, plot the percentage increase in [³⁵S]GTPγS binding against the compound concentration to calculate EC₅₀ and Eₘₐₓ values.
-
To determine antagonist activity, measure the ability of the test compound to shift the concentration-response curve of a known agonist and calculate the Kₑ value.[10][11]
-
Future Directions and Conclusion
While direct data is limited, the collective evidence from related analogs paints a compelling picture of this compound as a molecule of significant scientific interest. Its structural features position it as a prime candidate for investigation in several high-impact therapeutic areas:
-
Neurological Disorders: Its potential to act as a neuroprotective agent warrants evaluation in models of Parkinson's disease, Alzheimer's disease, and ischemic injury.
-
Psychiatric Disorders: Given the potent KOR antagonism of its close relatives, its profile as a potential antidepressant or anxiolytic should be thoroughly investigated.
-
Oncology: The broader THIQ family has shown anticancer activity, suggesting this scaffold could be explored for antiproliferative effects.[5]
References
- U.S. Food and Drug Administration. (2025). 7-Hydroxymitragynin (7-OH)
- Chem-Impex. 3R-1,2,3,4-Tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. Chemimpex.com.
- Google Patents.
- Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. PubMed Central.
- Miller, D. D., et al. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry.
- Bast, A., et al. (1989).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Wikipedia. DOx.
- Fisher Scientific. 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 1 g.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Wikipedia. 7-Hydroxymitragynine.
- Burkhard, W. P., et al. (1975). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed.
- Demchuk, O., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
- Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry.
- McMahon, L. R., et al. (2022).
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry.
- American Chemical Society. (Various Years). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem.
- Ye, N., et al. (1998). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. PDF.
- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science.
- Demchuk, O., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Tabb, D., et al. (2020).
- Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry.
- Munde, A. D., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
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- 11. Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinolin-3-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents. Its rigid structure serves as a versatile template for probing biological systems. This document provides a detailed, field-proven guide to the synthesis of a key derivative, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The primary synthetic strategy detailed herein involves a robust and scalable intramolecular Friedel-Crafts acylation, a method chosen for its reliability and high yield potential. This guide is structured to provide both a step-by-step protocol and the expert-level insights required for troubleshooting and adaptation.
Strategic Approach: Retrosynthetic Analysis
The target molecule is a lactam, a cyclic amide. A logical disconnection approach breaks the C4-C4a bond, revealing a key precursor: an N-substituted amino acid. This retrosynthetic analysis points to a strategy based on the cyclization of an N-phenethylglycine derivative. This method is superior to other common isoquinoline syntheses, such as the Pictet-Spengler or Bischler-Napieralski reactions, which are not suited for generating the 3-oxo substitution pattern directly.[1][2][3]
The chosen forward synthesis begins with a commercially available and appropriately substituted phenethylamine, which is then elaborated and cyclized. To ensure regioselectivity during the critical cyclization step and to avoid undesirable side reactions with the phenolic hydroxyl, a protecting group strategy is employed.
Figure 1: Retrosynthetic analysis of the target molecule.
Primary Synthesis Route: Step-by-Step Protocols
The synthesis is presented as a three-stage process: (1) Synthesis of the cyclization precursor, (2) Intramolecular Friedel-Crafts cyclization to form the lactam core, and (3) Deprotection to yield the final product.
Stage 1: Synthesis of N-(3-methoxyphenethyl)glycine
Rationale: We begin with 3-methoxyphenethylamine. The methoxy group serves as a robust protecting group for the phenol and is an ortho, para-director, which activates the aromatic ring for the subsequent electrophilic substitution.[4] Position 6 (ortho to the ethylamine chain and para to the methoxy group) is now highly activated for cyclization.
Protocol:
-
Reaction Setup: To a solution of 3-methoxyphenethylamine (1.0 eq.) in acetonitrile (approx. 0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq.) and ethyl bromoacetate (1.1 eq.).
-
N-Alkylation: Heat the suspension to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Alkylation): After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ester, ethyl N-(3-methoxyphenethyl)glycinate. This intermediate can be purified by column chromatography or used directly in the next step.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0 eq.) and stir the solution at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Workup (Hydrolysis): Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting materials. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. The product, N-(3-methoxyphenethyl)glycine, will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid precursor.
Stage 2: Intramolecular Friedel-Crafts Cyclization
Rationale: This crucial step forms the tetrahydroisoquinolin-3-one ring. A strong acid catalyst is required to protonate the carboxylic acid, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic attack on the activated aromatic ring. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective for this type of cyclodehydration.[5]
Protocol:
-
Reaction Setup: Pre-heat polyphosphoric acid (PPA, approx. 10 times the weight of the substrate) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.
-
Addition of Substrate: Slowly and carefully add the N-(3-methoxyphenethyl)glycine (1.0 eq.) to the hot PPA with vigorous stirring. The mixture will become a thick paste.
-
Cyclization: Increase the temperature to 100-110°C and maintain for 2-3 hours. The reaction color will typically darken. Monitor for the disappearance of the starting material if possible (e.g., by quenching an aliquot and analyzing by LC-MS).
-
Workup: Allow the reaction to cool to approximately 60°C and then carefully quench by pouring it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Neutralize the acidic slurry with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until pH 7-8 is reached. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. This yields 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one.
Stage 3: O-Demethylation
Rationale: The final step is the cleavage of the methyl ether protecting group to reveal the target phenolic hydroxyl. Boron tribromide (BBr₃) is a highly effective and standard reagent for this transformation.[6]
Protocol:
-
Reaction Setup: Dissolve the 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78°C (dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise to the cooled solution.
-
Demethylation: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
Quenching: Carefully re-cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Workup and Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the solvents. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization (e.g., from ethanol/water) to afford the final product, this compound.
Experimental Workflow and Mechanistic Overview
The overall process is a linear synthesis designed for efficiency and scalability.
Figure 2: High-level experimental workflow.
The key mechanistic step is the intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, followed by rearomatization to yield the cyclized product.
Figure 3: Key steps in the Friedel-Crafts cyclization mechanism.
Summary of Reaction Parameters
| Stage | Key Reagents | Solvent(s) | Temperature | Typical Time | Typical Yield |
| 1a. N-Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetonitrile | Reflux (~82°C) | 12-16 h | 85-95% |
| 1b. Saponification | NaOH | Methanol / H₂O | Room Temp. | 2-4 h | 90-98% |
| 2. Cyclization | Polyphosphoric Acid (PPA) | None (PPA is reagent & solvent) | 100-110°C | 2-3 h | 70-85% |
| 3. Demethylation | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to RT | 4-6 h | 75-90% |
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151. Available at: [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Available at: [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. Available at: [Link]
-
Mottinelli, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(3), 350-385. Available at: [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Guzman, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1656. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
Thomas, A. M., et al. (2012). Design, Synthesis, and Biological Evaluation of... 7-hydroxy...-3-isoquinolinecarboxamide. ACS Medicinal Chemistry Letters, 3(10), 814–818. Available at: [Link]
- U.S. Patent No. US5283336A. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. Google Patents.
-
Karaś, M. A., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available at: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-modal Purification Strategy for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Scientific Imperative for Purity
The 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one scaffold is a key heterocyclic motif of interest in modern drug discovery. As a structural analogue to various bioactive molecules, its derivatives are explored for a range of therapeutic applications. The presence of multiple functional groups—a phenolic hydroxyl, a secondary amine within the tetrahydroisoquinoline core, and a lactam carbonyl—imparts a unique physicochemical profile that is both a source of its biological potential and a challenge for its purification.
Physicochemical Profile: The Blueprint for Purification
Understanding the molecule's properties is the first step in designing a robust purification workflow. The key characteristics of this compound dictate its behavior in various separation systems.
| Property | Value / Characteristic | Implication for Purification Strategy |
| Molecular Formula | C₉H₉NO₂ | Relatively small, non-volatile molecule suitable for chromatography and crystallization. |
| Molecular Weight | ~179.18 g/mol | --- |
| Key Functional Groups | Phenolic -OH, Secondary Amine (-NH-), Lactam (-C=O) | The combination of acidic (phenol) and basic (amine) sites can lead to complex interactions with stationary phases. High polarity is expected. |
| Predicted pKa | Phenol: ~9-10; Amine (protonated): ~6-8 | The compound's charge state is pH-dependent, a critical factor for ion-exchange or reverse-phase HPLC with pH modifiers. |
| Expected Solubility | Soluble in polar protic solvents (Methanol, Ethanol). Sparingly soluble in less polar solvents (Ethyl Acetate, Dichloromethane). Insoluble in nonpolar solvents (Hexanes). | This solubility profile is ideal for both recrystallization using a solvent/anti-solvent system and for normal-phase column chromatography. |
| Physical Form | Expected to be a crystalline solid at room temperature. | Suitable for purification by recrystallization. |
Strategic Purification Workflow
A successful purification strategy employs orthogonal techniques to remove different classes of impurities. We advocate for a two-stage approach: an initial bulk purification to remove major impurities, followed by a high-resolution polishing step.
Caption: General purification workflow for this compound.
Protocol I: Recrystallization for Bulk Purification
Recrystallization is a powerful, cost-effective technique for removing impurities with different solubility profiles from the target compound.[1] It is particularly effective when the desired product constitutes the major component of the crude solid.
Principle of Causality: This technique exploits the differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2] Upon cooling, the decreased solubility forces the pure compound to crystallize, leaving more soluble impurities in the mother liquor and allowing less soluble impurities to be filtered out from the hot solution.
Step-by-Step Protocol
-
Solvent Screening:
-
Place ~20 mg of crude material into separate test tubes.
-
Add 0.5 mL of a candidate solvent (e.g., Methanol, Ethanol, Water, Ethyl Acetate, Toluene).
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the mixture to the solvent's boiling point. The compound should fully dissolve.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good single-solvent system.
-
Expert Insight: If the compound is too soluble in one solvent (e.g., Methanol) and insoluble in another (e.g., Water), a mixed solvent system is ideal.[2] A methanol-water or ethanol-water system is a promising starting point for this polar molecule.[3]
-
-
Recrystallization Procedure (Methanol/Water System Example):
-
Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add the minimum volume of hot methanol required to just dissolve the solid completely.
-
Self-Validation Step: If the solution is colored, and you suspect colored impurities, you may add a very small amount of activated carbon. However, be cautious, as charcoal can sometimes interact with phenolic compounds.[2] Heat for a few minutes.
-
If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Heat the resulting clear solution and add water dropwise until persistent cloudiness (turbidity) appears.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water.
-
Dry the purified crystals under vacuum.
-
Protocol II: Flash Column Chromatography
Flash column chromatography is the method of choice for separating mixtures of compounds with differing polarities, especially when dealing with multiple impurities or non-crystalline crude products.[4]
Principle of Causality: This is a solid-liquid partitioning technique. A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase), most commonly silica gel.[5] The crude mixture is loaded onto the column. Compounds in the mixture travel down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. Nonpolar compounds elute first, while polar compounds, like our target, interact more strongly with the polar silica gel and elute later.[6]
Caption: Workflow for developing and running a flash chromatography purification.
Step-by-Step Protocol
-
Mobile Phase Selection via TLC:
-
Develop a TLC of the crude material in various solvent systems. A good starting point for polar compounds is Ethyl Acetate/Hexane or Dichloromethane (DCM)/Methanol.[7]
-
Aim for a solvent system that gives the target compound a Retention Factor (Rf) of ~0.3-0.4 . This provides optimal separation.
-
Expert Insight: Due to the secondary amine, peak tailing on the acidic silica TLC plate may occur. If so, add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This neutralizes the acidic silanol sites and results in sharper spots, predicting better separation on the column.[8] A system of 95:5 DCM:Methanol with 0.5% Et₃N is a logical starting point.
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (typically using 50-100 times the weight of silica gel to the weight of crude sample).
-
Place a small cotton or glass wool plug at the bottom and add a layer of sand.
-
Fill the column with the initial mobile phase.
-
Prepare a slurry of silica gel in the mobile phase and pour it carefully into the column, tapping the side to ensure even packing.
-
Allow the silica to settle, and add another layer of sand on top. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash).
-
Collect fractions of equal volume in test tubes.
-
The elution can be isocratic (using the same solvent mixture throughout) or a gradient (gradually increasing the polarity, e.g., from 2% to 10% Methanol in DCM).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
-
Protocol III: Preparative HPLC for High-Purity Polishing
For applications demanding the highest purity (>99.5%), such as reference standard generation or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate tool.[9]
Principle of Causality: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[10] For a polar molecule like ours, Reverse-Phase (RP) HPLC is most effective. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile). The compound partitions between these phases, with more polar compounds eluting earlier.
Step-by-Step Protocol
-
Analytical Method Development:
-
First, develop a separation method on an analytical scale RP-HPLC system (e.g., C18 column, 4.6 x 250 mm).
-
Screen mobile phase gradients of water and an organic modifier (acetonitrile or methanol).
-
Expert Insight: Add an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. This protonates the phenolic hydroxyl and secondary amine, ensuring sharp, symmetrical peaks and reproducible retention times.[11]
-
-
Scaling to Preparative Scale:
-
Once a good analytical separation is achieved, scale the method to a preparative column (e.g., C18 column, 21.2 x 250 mm).
-
Adjust the flow rate and gradient time proportionally to the column dimensions to maintain separation.
-
Dissolve the semi-purified compound (from recrystallization or flash chromatography) in a minimal amount of mobile phase or a strong solvent like DMSO.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., ~280 nm for the phenolic chromophore).
-
Collect the peak corresponding to the target compound using an automated fraction collector.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.
-
| Parameter | Typical Setting for Preparative RP-HPLC |
| Stationary Phase | C18 Silica, 5-10 µm particle size |
| Column Dimensions | 21.2 x 250 mm or larger |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 15-25 mL/min (for a 21.2 mm ID column) |
| Detection | UV at ~280 nm |
| Sample Loading | 50-200 mg per injection (column dependent) |
Purity Validation and Characterization
No purification is complete without rigorous validation. The following analytical techniques are essential to confirm the purity and structural integrity of the final product.
| Technique | Purpose | Expected Outcome for Pure Sample |
| Analytical RP-HPLC | Quantify purity (% area) | A single major peak with >99% purity by area under the curve. |
| LC-MS | Confirm molecular weight | A single major HPLC peak with a corresponding mass spectrum showing the correct [M+H]⁺ ion. |
| NMR (¹H, ¹³C) | Confirm chemical structure and identify impurities | Spectra consistent with the proposed structure of this compound. Absence of signals corresponding to solvents or known impurities. |
References
-
Vertex AI Search Result[2]. Recrystallization principles, including solvent choice and the cautionary use of charcoal with phenolic compounds.
- SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
- International Journal of Scientific & Technology Research. (2020).
- Reddit r/chemistry. (2017). Column chromatography & TLC on highly polar compounds?
- University of Alberta. (n.d.). Column chromatography.
- Thermo Scientific Chemicals. (n.d.). 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96%.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
- ResearchGate. (2019).
- ResearchGate. (2019).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Chrom Tech, Inc. (2024).
- Teledyne LABS. (n.d.).
- Google Patents. (1994).
- YouTube. (2021).
Sources
- 1. mt.com [mt.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. youtube.com [youtube.com]
- 11. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Topic: Development of a Fluorometric In Vitro Assay for the Characterization of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one as a Potential Monoamine Oxidase B Inhibitor
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
I. Introduction and Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework allows for precise orientation of functional groups, making it an ideal starting point for designing targeted therapeutics. The compound of interest, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, is a functionalized THIQ analog. While its specific biological target is not extensively documented, its structural features bear resemblance to known inhibitors of Monoamine Oxidase B (MAO-B).
MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine and phenylethylamine.[2][3] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease, by contributing to reduced dopamine levels and increased oxidative stress.[2][4][5] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for managing these conditions.[3][4]
This document provides a comprehensive guide for the development and validation of a robust, high-throughput compatible in vitro assay to determine the inhibitory potential of this compound against human recombinant MAO-B. We will employ a fluorometric method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalytic cycle, offering a sensitive and reliable readout of enzyme activity.[2][6]
II. Assay Principle and Core Mechanism
The assay quantifies MAO-B activity by detecting one of its reaction products. MAO-B catalyzes the oxidative deamination of a substrate, such as tyramine or benzylamine, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][7][8] In this protocol, the generated H₂O₂ is used in a subsequent horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B enzymatic activity. An inhibitor, such as our test compound, will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescent signal.
Caption: Mechanism of the fluorometric MAO-B inhibition assay.
III. Materials and Equipment
Reagents:
-
MAO-B Enzyme: Recombinant human Monoamine Oxidase B (e.g., from Sigma-Aldrich, Cat. No. MAK296C or similar).[2]
-
Test Compound: this compound, synthesized and purified.
-
MAO-B Substrate: Tyramine or Benzylamine (e.g., included in Sigma-Aldrich, Cat. No. MAK296D or Abcam, ab284511).[2][6]
-
Positive Control Inhibitor: Selegiline (Deprenyl) or Pargyline.[2][8] These are potent and specific MAO-B inhibitors.
-
Detection Reagents: High-sensitivity fluorescent probe (e.g., OxiRed™ Probe) and Horseradish Peroxidase (HRP). Often supplied as part of a kit (e.g., Abcam, ab241031; Sigma-Aldrich, MAK136).[6][8]
-
Assay Buffer: Typically a phosphate or Tris-based buffer, pH 7.4. (e.g., 100 mM potassium phosphate, pH 7.4).
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Plates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
Equipment:
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm or 530/585 nm).[8][9]
-
Plate shaker (optional, for mixing).
-
Multichannel pipettes and/or automated liquid handling system.
-
Incubator set to 37°C.
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.).
IV. Experimental Protocols
PART A: Primary Screening - IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[10] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]
Step 1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Selegiline in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and positive control. A common approach is to create a 10-point, 3-fold serial dilution series in DMSO. This creates a wide concentration range to accurately define the dose-response curve.
-
Intermediate Dilutions: Prepare a 10X working solution of each concentration by diluting the DMSO-based serial dilutions into the Assay Buffer. The final DMSO concentration in the assay well should be kept low (≤1%) to avoid solvent-induced enzyme inhibition.
-
MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Working Solution: Prepare the MAO-B substrate (e.g., Tyramine) at a concentration at or near its Michaelis constant (Kₘ) in Assay Buffer.[12] Using a substrate concentration around the Kₘ is crucial for sensitively detecting competitive inhibitors.[12]
-
Detection Mix: Prepare the detection mix containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions. This should be prepared fresh and protected from light.
Step 2: Assay Plate Setup
-
Layout: Design the plate map to include all necessary controls. A typical 96-well plate layout is as follows:
-
Blank: Assay Buffer only (no enzyme).
-
Negative Control (100% Activity): Enzyme + Substrate + DMSO vehicle.
-
Positive Control (0% Activity): Enzyme + Substrate + high concentration of Selegiline.
-
Test Compound Wells: Enzyme + Substrate + serial dilutions of the test compound.
-
-
Inhibitor/Control Addition: Add 10 µL of the 10X intermediate dilutions of the test compound, positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Enzyme Addition: Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.[13]
Step 3: Reaction Initiation and Detection
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the enzymatic reaction. The total volume should now be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the signal from the negative control is robust but not saturated.
-
Stop and Detect: Add 50 µL of the Detection Mix to all wells. Incubate at room temperature for 10 minutes, protected from light, to allow for the development of the fluorescent signal.
-
Read Plate: Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
Caption: Workflow for determining the IC₅₀ value of a test compound.
PART B: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)) * 100
-
Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the test compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism) to fit the curve and determine the IC₅₀ value.[14]
Sample Data Presentation:
| Compound Concentration (µM) | Log [Compound] | Avg. RFU | % Inhibition |
| 100 | 2.00 | 512 | 98.5 |
| 33.3 | 1.52 | 689 | 92.1 |
| 11.1 | 1.05 | 1543 | 68.3 |
| 3.70 | 0.57 | 3125 | 34.1 |
| 1.23 | 0.09 | 4211 | 9.8 |
| 0.41 | -0.39 | 4598 | 2.1 |
| 0.14 | -0.86 | 4680 | 0.4 |
| 0.00 (Vehicle) | - | 4701 | 0.0 |
| Calculated IC₅₀ | 4.5 µM |
Note: Data is illustrative.
PART C: Assay Validation and Quality Control
A robust assay is essential for making confident decisions in a screening campaign.[15][16] The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[17]
Z'-Factor Calculation: The Z'-factor measures the separation between the signals of the positive and negative controls relative to their variability.[18]
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
Where:
-
SD = Standard Deviation
-
Mean = Mean signal
Interpretation of Z'-Factor: [18][19][20]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
Protocol for Z'-Factor Determination:
-
Prepare a plate with a large number of negative control wells (e.g., 24 wells) and positive control wells (e.g., 24 wells).
-
Run the assay as described in Part A.
-
Calculate the mean and standard deviation for both control populations.
-
Use the formula above to calculate the Z'-factor. This should be done during assay development and periodically during a screening campaign to ensure consistent performance.
Caption: Logical workflow for assay validation using the Z'-factor.
V. Conclusion
This application note details a robust and validated protocol for assessing the inhibitory activity of this compound against MAO-B. By following these guidelines for IC₅₀ determination and Z'-factor validation, researchers can confidently characterize the potency of this and other novel compounds, facilitating their progression through the drug discovery pipeline for potential therapeutic applications in neurodegenerative diseases.
VI. References
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
Guang, H. M., Du, G. H., & Zhang, J. T. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 742–746. Retrieved from [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. SLAS. Retrieved from [Link]
-
Al-Rehaily, A. J., & Al-Howiriny, T. A. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Biological Sciences, 12(8), 433-440. Retrieved from [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved from [Link]
-
Zhou, J. J., Zhong, B., & Silverman, R. B. (1996). Direct Continuous Fluorometric Assay for Monoamine Oxidase B. Analytical Biochemistry, 234(1), 9–12. Retrieved from [Link]
-
Guang, H. M., Du, G. H., & Zhang, J. T. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
-
Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. Retrieved from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Johnson, B. D., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]
-
Z-factor. (n.d.). Grokipedia. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]
-
Cronk, D. (2019). Optimizing Assay Development. Biocompare. Retrieved from [Link]
-
Wang, M., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules. Retrieved from [Link]
-
Aday, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. Retrieved from [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]
-
Rich, R. L., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]
-
Z-Factor Calculator. (n.d.). PunnettSquare Tools. Retrieved from [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Aurelia Bioscience. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Neumeyer, J. L., et al. (2012). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Calugi, C. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. Retrieved from [Link]
-
Nichols, D. E., et al. (1977). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. cellbiolabs.com [cellbiolabs.com]
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- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Cell-Based Assays for Characterizing the Activity of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Bioactivity of a Novel Tetrahydroisoquinoline Scaffold
The 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs with a wide range of therapeutic applications. Given the novelty of this specific derivative, a systematic approach is required to elucidate its biological activity profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular effects of this compound. We will proceed with a tiered screening strategy, beginning with foundational cytotoxicity assessments and progressing to more nuanced assays for neuroprotection, apoptosis, and specific signaling pathways pertinent to neurodegenerative diseases. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.
Tier 1: Foundational Viability and Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic window. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Experimental Workflow: MTT Assay
Caption: A generalized workflow for determining cell viability using the MTT assay.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][4]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.60 | 48.0% |
| 200 | 0.25 | 20.0% |
Tier 2: Mechanistic Assays for Neuroprotection and Apoptosis
Based on the tetrahydroisoquinoline core structure, a plausible hypothesis is that this compound may possess neuroprotective properties. To investigate this, we can utilize in vitro models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease.[5][6][7][8]
In Vitro Model of Parkinson's Disease
Dopaminergic neuroblastoma cells, such as SH-SY5Y, are treated with neurotoxins like 6-OHDA or MPP+ to induce cell death, mimicking the neurodegeneration seen in Parkinson's disease.[2][9][10] The potential neuroprotective effect of this compound can then be assessed by its ability to rescue cells from this induced toxicity.
Protocol: Neuroprotection Assay against 6-OHDA-Induced Toxicity
Materials:
-
Differentiated SH-SY5Y cells
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT assay reagents (as above)
Procedure:
-
Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells to a more mature neuronal phenotype by treating with retinoic acid for several days.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations (determined from the Tier 1 assay) of this compound for 24 hours.
-
Induction of Neurotoxicity: Add 6-OHDA to the wells at a pre-determined toxic concentration (e.g., EC₅₀ value, typically around 100 µM for SH-SY5Y cells) for 24 hours.[9]
-
Viability Assessment: Perform the MTT assay as described previously to assess cell viability.
Data Analysis: Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound. A significant increase in viability in the pre-treated group suggests a neuroprotective effect.
Apoptosis Pathway Analysis
To understand the mechanism of cell death and potential protection, key markers of apoptosis should be investigated. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[11][12]
Caspase-3 Activity Assay
Scientific Principle: This assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by activated caspase-3, releasing the chromophore p-nitroanilide (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified spectrophotometrically at 405 nm.[13]
Protocol: Colorimetric Caspase-3 Assay
Materials:
-
Cell lysates from the neuroprotection experiment
-
Caspase-3 assay buffer
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells from the neuroprotection assay plates according to the manufacturer's protocol of a commercial caspase-3 assay kit.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a new 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13][15]
-
Absorbance Reading: Measure the absorbance at 405 nm.[13]
Data Analysis: Calculate the fold-increase in caspase-3 activity in the toxin-treated group compared to the control, and assess the reduction in caspase-3 activity in the groups pre-treated with this compound.
PARP Cleavage Analysis by Western Blot
Scientific Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment.[11][12] The detection of this cleaved fragment by Western blot is a hallmark of apoptosis.
Protocol: Western Blot for PARP Cleavage
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary antibody against PARP (detecting both full-length and cleaved forms)[12] or specifically against cleaved PARP[16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the ratio of cleaved PARP to full-length PARP indicates an increase in apoptosis.
Tier 3: Target Identification and Pathway Analysis
If neuroprotective effects are observed, the next logical step is to investigate the potential underlying molecular mechanisms. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular resistance to oxidative stress.[17] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.[17][18]
Nrf2 Activation Pathway
Caption: The Nrf2 signaling pathway and potential site of action for the test compound.
Nrf2 Activation Assay
Scientific Principle: Nrf2 activation can be quantified using a transcription factor assay kit.[19][20][21] This ELISA-based assay uses a 96-well plate coated with a specific DNA sequence containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).[19] Active Nrf2 in nuclear extracts will bind to this sequence and can be detected using a primary antibody specific to Nrf2, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[19][20]
Protocol: Nrf2 Transcription Factor Assay
Materials:
-
Nuclear extraction kit
-
Nrf2 transcription factor assay kit (colorimetric)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Nuclear Extraction: Isolate nuclear extracts from the treated cells according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Nrf2 Binding: Add equal amounts of nuclear extract to the ARE-coated wells. Incubate to allow active Nrf2 to bind.[19]
-
Antibody Incubation: Add the primary Nrf2 antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.[19][20]
-
Color Development: Add the developing solution and incubate until color develops. Add a stop solution.[19]
-
Absorbance Reading: Measure the absorbance at 450 nm.[19][20]
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-activation of Nrf2.
| Treatment | Nuclear Extract (µg) | Absorbance (450 nm) | Fold Activation |
| Vehicle Control | 5 | 0.20 | 1.0 |
| Compound (1 µM) | 5 | 0.35 | 1.75 |
| Compound (10 µM) | 5 | 0.80 | 4.0 |
| Compound (50 µM) | 5 | 1.50 | 7.5 |
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach to characterizing the bioactivity of this compound. By systematically evaluating its effects on cell viability, its potential for neuroprotection in established disease models, and its influence on key signaling pathways like apoptosis and Nrf2, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including the assessment of downstream Nrf2 target gene expression (e.g., HO-1, NQO1) by qPCR or Western blot, and ultimately, validation in more complex in vitro models (e.g., primary neurons or iPSC-derived neurons)[22][23][24] and in vivo studies.
References
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Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. [Link]
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Stem Cells as In Vitro Model of Parkinson's Disease. PMC - PubMed Central. [Link]
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How we established an in vitro Parkinson's Disease model. REPROCELL. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
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In Vitro Models of Parkinson's Disease. Eurofins Discovery. [Link]
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Parkinson's Disease In Vitro Models. Scantox. [Link]
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MPP⁺ Neuronal Cell Death Assay Service. Creative Biolabs. [Link]
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Cell-Based Assays. MD Biosciences. [Link]
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Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
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A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]
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Model of MPP+ induced neurotoxicity in rat dopaminergic neurons. NEUROFIT. [Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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MTT Cell Assay Protocol. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH. [Link]
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6-Hydroxydopamine (6-OHDA) induces neurotoxicity in mRNA-induced... ResearchGate. [Link]
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Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]
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6-hydroxydopamine (6-OHDA) induces neurotoxicity. 6-OHDA caused... ResearchGate. [Link]
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MPP+-induced neurotoxicity in the differentiated PC12 cell model. (a)... ResearchGate. [Link]
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MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. [Link]
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Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. MDPI. [Link]
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Human IPSC 3D brain model as a tool to study chemical-induced dopaminergic neuronal toxicity. PubMed Central. [Link]
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In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. PMC - NIH. [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel PARP-1 Inhibitors Featuring 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Introduction: The Therapeutic Promise of PARP-1 Inhibition and the Role of High-Throughput Screening
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks.[1][2] Its role in maintaining genomic integrity has made it a compelling target for cancer therapy. The inhibition of PARP-1 has shown significant therapeutic benefit, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[1] The quest for novel, potent, and selective PARP-1 inhibitors has driven extensive drug discovery efforts, with high-throughput screening (HTS) serving as a cornerstone for identifying new chemical entities.[3][4]
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective and anticancer properties.[5] This application note outlines a comprehensive HTS campaign designed to identify and characterize novel PARP-1 inhibitors, using the hypothetical lead compound, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, as a template for discussion. We will detail a primary biochemical assay for direct enzyme inhibition and a secondary cell-based assay to confirm activity in a physiologically relevant context.
Part 1: Primary High-Throughput Screening - A Fluorescence Polarization Assay for Direct PARP-1 Inhibition
Principle of the Assay:
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[6][7][8] The assay principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[6][7] In our proposed assay, a fluorescently labeled NAD+ analog (the substrate for PARP-1) will have a low FP signal due to its rapid tumbling in solution. Upon binding to the much larger PARP-1 enzyme, the fluorescent conjugate's rotation slows significantly, resulting in a high FP signal. A competitive inhibitor, such as a potential hit from a compound library, will displace the fluorescent ligand from PARP-1, leading to a decrease in the FP signal.
Experimental Workflow for Primary HTS
Caption: Workflow for the primary fluorescence polarization HTS assay.
Detailed Protocol: PARP-1 Fluorescence Polarization Assay
Materials and Reagents:
-
PARP-1 Enzyme (Human, recombinant): Store at -80°C.
-
Fluorescent NAD+ Analog (Tracer): e.g., a Bodipy-labeled NAD+. Store protected from light.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Compound Library: Including this compound, dissolved in 100% DMSO.
-
Positive Control: A known PARP-1 inhibitor (e.g., Olaparib).
-
Negative Control: DMSO.
-
Assay Plates: Low-volume, 384-well black plates.
Instrumentation:
-
A plate reader capable of measuring fluorescence polarization.
-
Acoustic liquid handler for compound dispensing.
-
Multichannel pipettes or automated liquid handlers for reagent addition.
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates.
-
Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.
-
-
Reagent Preparation:
-
Thaw PARP-1 enzyme and the fluorescent NAD+ tracer on ice.
-
Prepare the working solution of PARP-1 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM).
-
Prepare the working solution of the fluorescent NAD+ tracer in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM). Note: The optimal concentrations of enzyme and tracer should be determined empirically during assay development.[9]
-
-
Assay Execution:
-
Add 5 µL of the 2X PARP-1 working solution to each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2X fluorescent NAD+ tracer working solution to all wells. The final assay volume is now 10 µL.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis and Interpretation:
The primary output from the FP reader will be in millipolarization (mP) units.
-
Assay Quality Control: The quality and robustness of the HTS assay should be validated by calculating the Z-factor.[2]
-
Z-factor = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]
-
Where "high" refers to the high FP signal (negative control, DMSO) and "low" refers to the low FP signal (positive control).
-
An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification: Compounds that cause a significant decrease in the mP value are considered potential inhibitors. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls.
-
Percent Inhibition = [ 1 - (mP_sample - mP_low) / (mP_high - mP_low) ] * 100
-
-
Dose-Response Curves: Hits identified in the primary screen should be re-tested in a dose-response format to determine their potency (IC50 value).
| Parameter | Typical Value | Notes |
| Assay Volume | 10 µL | Miniaturized for HTS. |
| Compound Concentration | 10 µM (final) | A common starting concentration for primary screening. |
| PARP-1 Concentration | 1 nM (final) | Should be optimized during assay development. |
| Fluorescent Tracer | 5 nM (final) | Concentration should be at or below its Kd for PARP-1. |
| Incubation Time | 60 minutes | To ensure binding equilibrium. |
| Acceptable Z-factor | > 0.5 | Indicates a robust and reliable assay. |
Part 2: Secondary Screening - A Cell-Based Assay for DNA Damage Response
Rationale:
While a primary biochemical assay is excellent for identifying direct inhibitors, it does not provide information on cell permeability, off-target effects, or the compound's ability to modulate PARP-1 activity within a cellular context.[3] A secondary, cell-based assay is therefore crucial for validating primary hits. We will utilize an immunofluorescence-based assay to detect γH2AX foci, a well-established biomarker for DNA double-strand breaks.[10] In cancer cells with deficient DNA repair pathways (e.g., BRCA-mutant), treatment with a PARP inhibitor will lead to the accumulation of DNA double-strand breaks during replication, which can be visualized as an increase in γH2AX foci.[10]
Cellular Pathway of PARP Inhibition and DNA Damage
Sources
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Application Note: High-Throughput Analysis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical methodologies for the quantitative determination of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, a novel tetrahydroisoquinoline (THIQ) derivative of interest in pharmacological and metabolic research. Recognizing the absence of established, publicly available methods for this specific analyte, this guide synthesizes field-proven techniques for structurally related phenolic and lactam-containing compounds to propose robust starting protocols for researchers. Two primary methods are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for rapid screening and quantification, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex biological matrices. The protocols cover sample preparation, chromatographic conditions, detector settings, and validation considerations, providing a comprehensive framework for method development and implementation.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The specific analogue, this compound, incorporates a critical phenolic hydroxyl group and a lactam (amide) function within the heterocyclic ring. These features suggest potential for unique pharmacological properties and metabolic pathways. The hydroxyl group may facilitate interactions with various receptors, while the lactam structure could influence metabolic stability and pharmacokinetic profiles.
Accurate and sensitive detection of this compound is paramount for preclinical and clinical studies, including pharmacokinetics, metabolism, and biomarker discovery. The analytical challenge lies in its polarity, potential for keto-enol tautomerism due to the lactam moiety, and the need for high sensitivity in complex biological matrices. This application note presents foundational protocols to address these challenges.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
Key Features:
-
Phenolic Hydroxyl Group: Provides a strong chromophore for UV detection and a site for ionization in mass spectrometry. Prone to oxidation, requiring careful sample handling.
-
Lactam Moiety: Introduces polarity and the possibility of keto-enol tautomerism.
-
Secondary Amine: A site for protonation, making it suitable for positive ion mode mass spectrometry.
-
Proposed Analytical Workflows
A generalized workflow for the analysis of this compound from biological samples (e.g., plasma, urine, tissue homogenate) is presented below.
Caption: General workflow for analysis of the target analyte.
PART I: HPLC-UV Method for Quantification
This method is suitable for routine analysis, quality control of synthetic batches, or for samples where analyte concentrations are expected to be in the high ng/mL to µg/mL range. The phenolic ring provides a suitable chromophore for UV detection.
Protocol 1: HPLC-UV Analysis
1. Chromatographic System:
-
A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters XBridge C18, Phenomenex Kinetex C18), 4.6 x 150 mm, 3.5 µm particle size. A robust, end-capped column is recommended to minimize peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the protonation of the secondary amine and suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity, but stability of the analyte should be confirmed.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm. This wavelength is typically effective for phenolic compounds. A full spectrum scan (200-400 nm) should be performed on a standard to confirm the optimal absorbance maximum.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 25.0 | 5 |
3. Rationale for Choices:
-
C18 Column: Provides excellent retention for moderately polar compounds like THIQs.
-
Formic Acid: A common mobile phase additive compatible with mass spectrometry, making method transfer from HPLC-UV to LC-MS/MS straightforward. It controls the ionization state of the analyte for consistent retention and peak shape.
-
Gradient Elution: Necessary to elute the analyte with a good peak shape and to clean the column of more nonpolar contaminants from the sample matrix.
PART II: LC-MS/MS Method for Trace-Level Quantification
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the method of choice.[3][4] This protocol outlines a starting point for developing a Multiple Reaction Monitoring (MRM) assay.
Protocol 2: LC-MS/MS Analysis
1. Chromatographic System:
-
A UHPLC system is preferred for its high resolution and speed, coupled to a triple quadrupole mass spectrometer.
2. UHPLC Conditions:
-
Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl), 2.1 x 100 mm, 2.6 µm. A phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A faster gradient can be employed due to the selectivity of MS detection.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 5.0 | 95 |
| 6.5 | 95 |
| 6.6 | 5 |
| 8.0 | 5 |
3. Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The secondary amine is readily protonated.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
The precursor ion will be the protonated molecule [M+H]⁺ at m/z 164.1.
-
Product ions must be determined by infusing a standard solution and performing a product ion scan. Plausible fragmentation pathways would involve the loss of small neutral molecules or cleavage of the ring.
-
Caption: Plausible fragmentation pathways for MRM development.
Table 1: Proposed MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| 7-Hydroxy-THIQ-3-one | 164.1 | 146.1 | Quantifier | To be optimized (e.g., 15) |
| 7-Hydroxy-THIQ-3-one | 164.1 | 136.1 | Qualifier | To be optimized (e.g., 20) |
| Internal Standard (IS) | e.g., 168.1 (d4-analyte) | e.g., 150.1 | Quantifier | To be optimized |
Note: Collision energies must be empirically optimized for the specific instrument to maximize signal intensity.
Sample Preparation Protocols
The choice of sample preparation method depends on the matrix and required sensitivity. For both protocols, a stable isotope-labeled internal standard (e.g., d4-7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one) is highly recommended for the most accurate quantification.
Protocol 3: Protein Precipitation (For rapid screening)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Protocol 4: Solid-Phase Extraction (SPE) (For highest sensitivity)
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix. This step acidifies the sample to ensure the analyte is retained on the SPE sorbent.
-
SPE Cartridge: Mixed-mode cation exchange polymer-based cartridge (e.g., Waters Oasis MCX).
-
Conditioning: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash 2: 1 mL of methanol to remove nonpolar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte for elution.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Method Validation Parameters
A newly developed method based on these protocols should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess are summarized below.
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | HPLC-UV (Typical Target) | LC-MS/MS (Typical Target) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5-20 ng/mL | 0.05-0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible | > 70% and reproducible |
| Matrix Effect | N/A | 85-115% |
| Stability (Freeze-thaw, bench-top, etc.) | < 15% degradation | < 15% degradation |
Conclusion
The protocols outlined in this application note provide a robust and scientifically-grounded starting point for the analytical detection of this compound. The HPLC-UV method offers a reliable solution for high-concentration samples, while the proposed LC-MS/MS method delivers the high sensitivity and specificity required for demanding bioanalytical applications. Due to the novelty of the analyte, empirical optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures is essential to achieve desired performance for specific research needs.
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Moriyasu, M., Kato, A., & Hashimoto, Y. (1986). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Chemistry Letters, 15(8), 1345-1348.
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Dostert, P., Strolin Benedetti, M., & Dordain, G. (1988). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of neural transmission, 72(2), 145-153.
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Moriyasu, M., Kato, A., & Hashimoto, Y. (1988). Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1, 3-Cyclohexanediones. Bulletin of the Chemical Society of Japan, 61(7), 2581-2583.
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Jadhav, S. D., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.
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Volk, J., et al. (1996). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 679(1-2), 139-147.
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Kauffman, J. M., & Kelley, J. A. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S. Patent No. 5,283,336. Washington, DC: U.S. Patent and Trademark Office.
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Doncieux, S., et al. (2011). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Organic & biomolecular chemistry, 9(22), 7726-7732.
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Tourwe, D., et al. (1996). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Tetrahedron letters, 37(20), 3571-3574.
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Vidal, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2137.
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Wen, L., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2584.
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Dziemian, S., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192.
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Li, Y., et al. (2022). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods, 11(23), 3848.
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Ncube, E. N., & Ninga, S. P. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io.
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Vidal, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2137.
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Ignat, I., Volf, I., & Popa, V. I. (2013). Analytical Methods of Phenolic Compounds. In Natural Products (pp. 2061-2092). Springer, Berlin, Heidelberg.
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Comins, D. L., & O'Connor, S. (1987). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 52(1), 101-104.
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Vidal, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2137.
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Kiselev, A. M., et al. (2021). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Plants, 10(11), 2417.
-
Petrou, P. S., et al. (2018). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 23(10), 2588.
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Zaha, O., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-10.
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Guller, U. A., et al. (2020). LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. International Letters of Natural Sciences, 72, 1-10.
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Mathew, G., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Medicinal chemistry, 14(7), 717-729.
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Application Note: Quantitative Analysis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one in Biological Matrices using HPLC-MS
Abstract
This application note presents a detailed, robust, and validated method for the quantification of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, a polar metabolite of potential interest in neuroscience and drug development, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Recognizing the analytical challenges posed by polar molecules, this guide provides a comprehensive protocol encompassing sample preparation from complex biological matrices, a tailored reversed-phase HPLC separation method that avoids the use of ion-pairing reagents, and optimized mass spectrometry parameters for sensitive and specific detection. The causality behind each experimental choice is explained to provide a framework for adaptation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this and structurally related compounds.
Introduction: The Significance of Tetrahydroisoquinolines
Tetrahydroisoquinoline (THIQ) derivatives are a class of compounds with significant pharmacological and toxicological profiles. Some are investigated for their neuroprotective or neurotoxic effects, acting as analogs to endogenous neurotransmitters or their metabolites.[1][2] this compound is a hydroxylated derivative that presents as a polar, potentially reactive molecule. Its analysis in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.
The inherent polarity of this analyte makes its retention and separation by traditional reversed-phase (RP) HPLC challenging, often resulting in poor peak shape and elution near the solvent front.[3][4] Furthermore, the presence of a phenolic hydroxyl group and a lactam structure influences its ionization and fragmentation behavior in the mass spectrometer. This application note addresses these challenges by presenting a method developed with a deep understanding of the analyte's physicochemical properties.
Experimental Workflow Overview
A systematic approach is essential for the accurate quantification of small molecules in complex samples. The workflow detailed herein follows a logical progression from sample receipt to final data analysis, ensuring data integrity at each stage.
Caption: High-level workflow for the HPLC-MS analysis of this compound.
Detailed Methodologies
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
Rationale: Biological matrices like plasma or cerebrospinal fluid (CSF) contain proteins and other macromolecules that can interfere with analysis and damage the HPLC column.[5][6] A "dilute and shoot" method is often insufficient for achieving the required sensitivity and robustness.[5] Protein precipitation is a simple and effective first step. Subsequent LLE is employed to selectively extract the analyte from the aqueous matrix into an organic solvent, further cleaning the sample and providing a degree of concentration.
Protocol:
-
Initial Setup: Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to ensure complete phase separation.
-
Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Separation: Optimized for Polar Analytes
Rationale: The key challenge for this compound is achieving adequate retention on a reversed-phase column. Standard C18 columns can suffer from "phase collapse" or dewetting in highly aqueous mobile phases, leading to poor and irreproducible retention times.[8] To overcome this, a column with a polar-modified or polar-endcapped stationary phase is selected. These phases are designed to maintain a hydrated layer on the silica surface, ensuring stable retention for polar analytes even with 100% aqueous mobile phases.[3][4] A gradient elution is used to ensure efficient separation from potential interferences and a sharp peak shape.
Table 1: HPLC Parameters
| Parameter | Setting |
| Column | Polar-Modified C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: HPLC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 5.5 | 5 | 95 |
| 6.5 | 5 | 95 |
| 6.6 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry: ESI+ and Multiple Reaction Monitoring (MRM)
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules.[9] Given the presence of a basic nitrogen atom in the tetrahydroisoquinoline ring, positive ion mode (ESI+) is expected to yield a strong protonated molecule [M+H]⁺. While phenolic compounds can also be detected in negative ion mode [M-H]⁻, ESI+ often provides more structurally significant fragments for this class of compounds.[10][11] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. MRM provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition.[12]
Table 3: Optimized MS/MS Parameters (Hypothetical)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transition | To be determined empirically |
| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 178.1 for C₉H₉NO₃) |
| Product Ion (Q3) | Fragment 1 (Quantifier), Fragment 2 (Qualifier) |
| Dwell Time | 50 ms |
Fragmentation Pathway Rationale: The fragmentation of tetrahydroisoquinoline alkaloids often involves cleavages of the heterocyclic ring.[13] For this compound, a likely fragmentation pathway would involve the loss of the lactam carbonyl group (CO) or cleavage adjacent to the nitrogen atom. The exact m/z values for precursor and product ions must be determined by direct infusion of a pure standard.
Caption: Conceptual fragmentation (CID) of the protonated analyte in the collision cell.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[14] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16]
Key Validation Parameters:
-
Specificity/Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte or internal standard.[16]
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[17]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.[18]
-
Stability: Freeze-thaw stability, short-term benchtop stability, and long-term storage stability of the analyte in the biological matrix should be assessed.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS analysis of this compound. By selecting a polar-compatible reversed-phase column and optimizing sample preparation and MS/MS detection, the challenges associated with analyzing this polar compound can be effectively overcome. The detailed protocols and the rationale behind them offer a solid starting point for researchers, enabling them to generate high-quality, reliable, and reproducible data in their studies of this and similar molecules.
References
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de Rijke, E., et al. (2003). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A. Available at: [Link]
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Määttä-Riihinen, K. R., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Szeremeta, M., et al. (2015). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. Available at: [Link]
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Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation Associates, Inc.. Available at: [Link]
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Zuo, Y., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Zhishen, J., et al. (1999). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Stübiger, G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Available at: [Link]
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Zhou, Z., et al. (2000). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. Available at: [Link]
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Anderson, L. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link]
-
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Available at: [Link]
-
Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry. Available at: [Link]
-
Lab Manager. (2006). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]
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Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
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Li, X., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. Journal of Chromatography A. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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PubChem. (n.d.). (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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El-Khoury, T., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Antioxidants. Available at: [Link]
-
Zhang, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]
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NMR spectroscopy of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives
An Application Guide to the NMR Spectroscopy of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the Tetrahydroisoquinolin-3-one Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure, incorporating a lactam, a secondary amine, a phenolic hydroxyl group, and often a chiral center at the C-1 position, makes it a versatile template for designing potent and selective therapeutic agents. Derivatives of this core have been investigated for a wide range of biological activities, including their roles as P-glycoprotein inhibitors and their potential in treating neurological disorders.[1][2]
Given the structural complexity and stereochemical possibilities, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of these molecules. This guide provides a comprehensive overview of the principles, detailed protocols, and expert insights for acquiring and interpreting high-quality NMR data for this important class of compounds.
Part 1: Foundational Principles of NMR for the this compound Core
A thorough understanding of the basic NMR signature of the scaffold is the first step toward successful analysis. The key structural features—the aromatic ring, the saturated heterocyclic ring containing a lactam, and the phenolic hydroxyl group—each give rise to characteristic signals.
-
¹H NMR Spectroscopy: The proton spectrum provides initial information on the substitution pattern and conformation. The aromatic region typically shows three protons (H-5, H-6, and H-8). The protons on the saturated ring (H-1, NH-2, and the two H-4 protons) provide crucial information about substitution and stereochemistry. The labile protons of the 7-OH and 2-NH groups often appear as broad singlets and their positions can be highly dependent on solvent, concentration, and temperature.[3]
-
¹³C NMR Spectroscopy: The carbon spectrum reveals the total number of non-equivalent carbons. The most downfield signal is typically the lactam carbonyl (C-3), appearing around 165-175 ppm. The aromatic carbons resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group (C-7) being significantly influenced. The aliphatic carbons (C-1 and C-4) appear in the upfield region.
-
2D NMR Spectroscopy: For unambiguous assignment, especially in complex or novel derivatives, two-dimensional NMR experiments are essential.
-
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, invaluable for tracing the connectivity of the aromatic and aliphatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing a clear map of all C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this scaffold. It reveals long-range (2-3 bond) couplings between protons and carbons, allowing for the complete assembly of the molecular puzzle by connecting quaternary carbons (like C-3, C-4a, C-7, and C-8a) to nearby protons.
-
Part 2: Experimental Protocols
Scientific rigor begins with meticulous experimental execution. The following protocols are designed to be self-validating systems for generating high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the NMR sample.
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Use a high-resolution balance to accurately weigh approximately 5-10 mg of the derivative for ¹H NMR and 15-25 mg for ¹³C NMR.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice. Its high polarity effectively dissolves a wide range of these derivatives. A key advantage is that it slows down the exchange rate of -OH and -NH protons, often allowing them to be observed as sharper signals, sometimes even showing coupling.
-
CDCl₃ (Chloroform-d): While a common NMR solvent, its lower polarity may not be sufficient for highly functionalized derivatives. Labile protons often appear very broad or may be exchanged entirely.
-
MeOD-d₄ (Methanol-d₄): A protic solvent that will readily exchange with the -OH and -NH protons, causing their signals to disappear from the spectrum. This property can be used deliberately to identify these labile protons.
-
-
Procedure: a. Place the weighed compound into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent using a clean pipette. c. Securely cap the NMR tube. d. Gently vortex or sonicate the tube for 10-20 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution is required. e. Label the tube clearly.
Protocol 2: NMR Data Acquisition
These parameters are based on a standard 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[4]
A. 1D ¹H NMR Acquisition
-
Objective: To obtain a high-resolution proton spectrum.
-
Method:
-
Insert the sample into the spectrometer and perform standard lock and shim procedures.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a standard 30° or 45° pulse width.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16 to 64 scans.
-
Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum carefully. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[5][6]
-
B. 1D ¹³C NMR Acquisition
-
Objective: To detect all unique carbon atoms in the molecule.
-
Method:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 to 4096) to achieve a good signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
Process the data with an exponential multiplication function (line broadening of 1-2 Hz).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[7]
-
C. 2D NMR Acquisition (COSY, HSQC, HMBC)
-
Objective: To establish connectivity for unambiguous structural assignment.
-
Method:
-
Use standard, gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments.
-
For gs-COSY , acquire 2-4 scans per increment over 256-512 increments in the F1 dimension.
-
For gs-HSQC , optimize the spectral widths in both dimensions. Use a ¹JCH coupling constant of ~145 Hz. Acquire 4-8 scans per increment.
-
For gs-HMBC , this is a less sensitive experiment and requires more scans (16-64). Set the long-range coupling constant to an average value of 8 Hz to observe both 2-bond and 3-bond correlations.
-
Part 3: Spectral Interpretation and Data Analysis
The following table summarizes the expected chemical shift ranges for the parent this compound scaffold. Substituents will, of course, alter these values.
Table 1: Typical NMR Chemical Shift Ranges (Solvent: DMSO-d₆)
| Position | Atom | Chemical Shift (ppm) | Multiplicity / Notes |
| 1 | CH | 4.0 - 5.5 | Dependent on substituent. Typically a multiplet. |
| 2 | NH | 7.5 - 9.0 | Broad singlet. Position is variable. Confirmed by D₂O exchange. |
| 3 | C=O | 165 - 175 | Quaternary carbon. No HSQC signal. |
| 4 | CH₂ | 2.8 - 3.5 | Often two distinct signals (diastereotopic). Can be complex multiplets (AB quartet or two dds). |
| 4a | C | 125 - 135 | Quaternary aromatic carbon. |
| 5 | CH | 6.8 - 7.2 | Doublet, J ≈ 8 Hz. |
| 6 | CH | 6.5 - 6.8 | Doublet of doublets, J ≈ 8, 2 Hz. |
| 7 | C-OH | 155 - 160 | Quaternary aromatic carbon. |
| 7 | OH | 9.0 - 10.0 | Broad singlet. Position is variable. Confirmed by D₂O exchange. |
| 8 | CH | 6.5 - 6.8 | Doublet, J ≈ 2 Hz. |
| 8a | C | 115 - 125 | Quaternary aromatic carbon. |
Workflow for Structural Elucidation
The following workflow, illustrated by the diagram below, provides a systematic approach to assigning the structure.
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations for Scaffold Confirmation
The HMBC experiment is the cornerstone of the assignment process. The diagram below highlights the most crucial correlations for assembling the tetrahydroisoquinolin-3-one core.
Caption: Key HMBC correlations for structural confirmation.
Interpretation Insights:
-
H-1 to C-3 and C-8a: These two correlations are definitive for confirming the placement of the C-1 substituent relative to the lactam and the aromatic ring fusion.
-
H-4 to C-3 and C-5: The protons at C-4 will show a strong correlation to the carbonyl carbon (C-3) and a crucial correlation across the ring to the aromatic carbon C-5.
-
H-5 to C-4a and C-7: The H-5 proton will correlate to the quaternary fusion carbon C-4a and the hydroxyl-bearing carbon C-7.
-
H-8 to C-4a and C-8a: Similarly, H-8 provides key correlations to both quaternary fusion carbons, C-4a and C-8a.
Part 4: Troubleshooting and Field-Proven Insights
-
Anomalous Line Broadening: In some tetrahydroisoquinoline systems, extreme line broadening has been observed, particularly for protons at C-1 and C-3 (if not a carbonyl). This can be caused by slow conformational exchange or the presence of trace acidic impurities.[8] If signals are unexpectedly broad, adding a drop of trifluoroacetic acid (TFA) or running the spectrum in a different solvent can sometimes resolve the issue.[8]
-
Identifying Labile Protons (-OH, -NH): The simplest method to confirm the identity of hydroxyl and amine protons is through a D₂O exchange experiment. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH protons will either disappear or significantly diminish in intensity.
-
Diastereotopicity at C-4: The two protons at the C-4 position are diastereotopic due to the rigid, non-planar nature of the ring and the presence of a stereocenter (usually at C-1). This means they are in chemically non-equivalent environments and will appear as two separate signals, often as a pair of doublets of doublets (or a more complex AB quartet), not a simple triplet. Correctly identifying and assigning these is crucial for conformational analysis.
References
-
Narasimhan, N. S., Mali, R. S., & Kulkarni, B. K. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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Singh, S., & Singh, P. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(7). [Link]
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Goti, A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1). [Link]
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Supporting Information. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]
-
Jutkiewicz, E. M., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-... Journal of Medicinal Chemistry, 57(17). [Link]
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Rahayu, D. U. C., et al. (2022). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. ResearchGate. [Link]
-
Al-Zahrani, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1633. [Link]
-
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry, 11. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
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Chem-Impex. (n.d.). (3R)-1,2,3,4-Tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
Bartolini, D., et al. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 162, 49-62. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Muthuraman, P., et al. (2021). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Scientific Reports, 11(1). [Link]22434/)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carlroth.com [carlroth.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Welcome to the technical support center for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold found in various biologically active molecules. Its synthesis, typically achieved via a Pictet-Spengler-type reaction, presents several challenges.[1][2][3] The electron-donating nature of the hydroxyl group on the aromatic ring facilitates the key cyclization step, but the molecule's polarity and potential for side reactions necessitate careful control over reaction parameters.[4] This guide provides a structured approach to navigate these challenges.
Core Synthesis Workflow & Mechanism
The most common and reliable route involves the condensation of a β-arylethylamine (m-Tyramine) with an α-keto acid equivalent (e.g., glyoxylic acid) under acidic conditions.[1][5]
Reaction Scheme: (m-Tyramine + Glyoxylic Acid → this compound)
The reaction proceeds via the classic Pictet-Spengler mechanism:
-
Imine/Iminium Ion Formation: The amine of m-tyramine attacks the carbonyl of glyoxylic acid, followed by dehydration to form a Schiff base (imine). Under acidic conditions, this is protonated to form a highly electrophilic iminium ion.[1][5][6]
-
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the tyramine moiety attacks the iminium ion in an intramolecular electrophilic aromatic substitution. The hydroxyl group strongly activates the ortho position, driving the cyclization.[7]
-
Lactamization: The intermediate amino acid rapidly undergoes intramolecular condensation (lactamization) to form the stable six-membered lactam ring of the target product.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring.[5]
Caption: Simplified Pictet-Spengler reaction pathway.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or the reaction has stalled. What are the primary causes and how can I fix it?
A1: Low yield is the most frequent problem and can stem from several factors. A systematic approach is key to diagnosis.
Potential Causes & Solutions:
-
Insufficient Acid Catalysis: The formation of the electrophilic iminium ion is the driving force of the reaction and is acid-catalyzed.[1][8] If the acid is too weak or used in insufficient quantity, the reaction will be sluggish or fail.
-
Solution: Trifluoroacetic acid (TFA) is often an excellent choice for less nucleophilic aromatic rings as it is a strong acid and is volatile, making it easy to remove during workup.[1] Start with catalytic amounts (10-20 mol%) and increase to stoichiometric amounts if necessary. For stubborn reactions, stronger acids like HCl or H₂SO₄ may be required, but be wary of potential side reactions at higher temperatures.[1][9]
-
-
Poor Reagent Quality:
-
m-Tyramine: Ensure it is pure and free from oxidation products (often indicated by a dark color).
-
Glyoxylic Acid: It is often supplied as a hydrate or in aqueous solution. The presence of excess water can hinder the dehydration step needed for imine formation.[10] It can also be prone to polymerization or decomposition.
-
Solution: Use high-purity starting materials. If using an aqueous solution of glyoxylic acid, consider azeotropic removal of water with a solvent like toluene before initiating the main reaction, or switch to an anhydrous equivalent if available.
-
-
Suboptimal Temperature & Time:
-
Problem: Some reactions require thermal energy to overcome the activation barrier for cyclization, while prolonged heating can cause degradation of the starting material or product.[10]
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. Start at room temperature and, if no progress is observed after several hours, gently heat the reaction to 40-60 °C. If TLC shows spot-smearing or the appearance of multiple new spots, decomposition may be occurring, and a lower temperature is advised.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My final product is impure, showing multiple spots on TLC even after chromatography. What are the likely side products?
A2: Impurity profiles often point towards specific side reactions.
Common Impurities & Formation Mechanisms:
| Impurity Type | Probable Cause | Mitigation Strategy |
| Unreacted m-Tyramine | Incomplete reaction; insufficient glyoxylic acid. | Use a slight excess (1.1-1.2 equivalents) of the glyoxylic acid.[4] Monitor by TLC until the starting amine is consumed. |
| Oxidized Product | The phenolic hydroxyl group and the tetrahydroisoquinoline core can be sensitive to air oxidation, especially at elevated temperatures or during prolonged reaction times. This can lead to colored impurities. | Maintain an inert atmosphere (Nitrogen or Argon) over the reaction, especially if heating. Use degassed solvents. |
| Polymeric/Tarry Material | Strong acid and high heat can cause polymerization of the starting materials or product. This is especially true for phenols.[11] | Avoid excessive heating (>80 °C). Use the minimum effective amount of acid catalyst. Ensure efficient stirring to prevent localized overheating. |
| Decarboxylation Product | If the reaction is heated too strongly for too long in strong acid, the carboxylic acid moiety of the intermediate could potentially be lost prior to lactamization. | Maintain moderate temperatures (40-60 °C) and monitor reaction progress to avoid unnecessarily long reaction times. |
Q3: The purification of the product is difficult. It streaks on silica gel or the yield is low after column chromatography. What can I do?
A3: The polar nature of both the phenolic hydroxyl group and the lactam amide can make purification challenging.
Purification Strategies:
-
Acid/Base Extraction: The phenolic hydroxyl group is acidic, but the molecule lacks a basic nitrogen (the amide nitrogen is non-basic). An initial wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like unreacted glyoxylic acid or TFA.[10]
-
Precipitation/Crystallization: This is often the most effective method for this type of molecule.[11]
-
After the reaction workup, concentrate the crude product.
-
Dissolve the residue in a minimal amount of a polar solvent in which it is soluble (e.g., Methanol, Ethyl Acetate).
-
Slowly add a non-polar solvent (e.g., Hexanes, Diethyl Ether) until the solution becomes cloudy.
-
Allow the solution to stand (if necessary, at 0-4 °C) to induce crystallization. The pure product should precipitate, leaving more soluble impurities in the mother liquor.
-
-
Modified Column Chromatography:
-
Solvent System: Standard ethyl acetate/hexane systems may not be ideal. Consider adding a small amount of methanol (1-5%) or a few drops of acetic acid to the eluent to improve the peak shape and reduce tailing on the silica gel column.
-
Alternative Stationary Phases: If silica is problematic, consider using alumina (neutral or basic) or reverse-phase (C18) chromatography.
-
Frequently Asked Questions (FAQs)
-
Can I use a different starting material instead of m-Tyramine?
-
Yes, the Pictet-Spengler reaction is versatile. However, the success and required conditions depend heavily on the electronic nature of the aromatic ring.[1] Electron-donating groups (like hydroxyl or methoxy) are crucial for activating the ring, allowing the reaction to proceed under milder conditions.[4][7] Substrates with electron-withdrawing groups or unsubstituted phenyl rings often require much harsher conditions (strong acids, high heat) and give lower yields.[1][9]
-
-
Is it necessary to protect the phenolic hydroxyl group?
-
Generally, it is not necessary and is actually beneficial to leave it unprotected. The electron-donating ability of the free hydroxyl group is essential for activating the aromatic ring for the cyclization step. Protecting it (e.g., as a methyl ether) would decrease the ring's nucleophilicity, potentially requiring more forcing reaction conditions.
-
-
How can I monitor the reaction progress effectively?
-
TLC is the primary tool. Use a mobile phase that gives good separation between the starting m-tyramine (polar, stays near baseline) and the product (less polar). A typical system would be Dichloromethane/Methanol (e.g., 95:5 or 90:10). Stain with potassium permanganate (KMnO₄) or view under UV light. The disappearance of the starting amine spot is the key indicator of reaction completion.
-
Detailed Experimental Protocol (Optimized Baseline)
This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent batches.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a Nitrogen atmosphere), add m-Tyramine (1.0 eq).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add glyoxylic acid monohydrate (1.1 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.2 - 1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 40-50 °C. Monitor the reaction progress by TLC every 2-4 hours until the m-tyramine spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by crystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography (e.g., eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.
References
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
List, B., et al. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central. Available at: [Link]
-
Paudits, P., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Grokipedia. Pictet–Spengler reaction. Available at: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. Available at: [Link]
-
Stevens, D. L., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. PubMed Central. Available at: [Link]
-
Taylor, R. D., et al. (2011). The Pictet-Spengler Reaction. Available at: [Link]
-
Seebach, D., et al. (2019). Highly Acidic Conjugate‐Base‐Stabilized Carboxylic Acids Catalyze Enantioselective oxa‐Pictet–Spengler Reactions with Ketals. ResearchGate. Available at: [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available at: [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central. Available at: [Link]
- Hammond, P. S. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. Google Patents.
-
Cellamare, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available at: [Link]
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. Available at: [Link]
-
Organic Chemistry Portal. Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]
-
Gotor, V., et al. (2012). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Peris, G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. Available at: [Link]
- Tanaka, K., et al. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents.
-
Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink. Available at: [Link]
- Google Patents. Purification of isoquinoline.
-
Wang, Z., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]
-
Rossi, D., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of 1,2,3,4-tetrahydroisoquinolines. Available at: [Link]
-
Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. Available at: [Link]
-
D'Elia, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. Available at: [Link]
-
Li, G., et al. (2012). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. PubMed Central. Available at: [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Welcome to the technical support center for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Solubility Profile
FAQ 1: What are the primary factors contributing to the poor solubility of this compound?
The solubility of this compound is influenced by its molecular structure. Key factors include:
-
Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which can either enhance solubility in polar protic solvents or lead to self-association and reduced solubility.
-
Lactam Ring: The presence of the lactam structure contributes to the molecule's polarity.
-
Aromatic and Alicyclic Rings: The combination of both aromatic and non-aromatic rings gives the molecule a degree of lipophilicity.
-
Crystalline Structure: In its solid state, the energy of the crystal lattice must be overcome by the solvent for dissolution to occur. Larger molecules and those with strong intermolecular forces tend to have lower solubility.[1][2]
The interplay of these features results in a compound that can be challenging to dissolve in purely aqueous or non-polar organic solvents.
Troubleshooting Flowchart for Initial Solubility Assessment
Caption: Initial steps for dissolving this compound.
Section 2: Step-by-Step Solubilization Protocols & Troubleshooting
FAQ 2: I am having trouble dissolving the compound in my desired buffer for a biological assay. What should I do?
Directly dissolving this compound in aqueous buffers can be difficult. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[3]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Gently vortex the tube for 1-2 minutes until the compound is fully dissolved.[3] Avoid vigorous mixing that could introduce air bubbles.[3]
-
Troubleshooting Insolubility:
-
Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][5] Store at -20°C or -80°C for long-term stability.[5]
Troubleshooting Guide: Precipitation Upon Dilution into Aqueous Buffer
Issue: My compound dissolves perfectly in DMSO, but it precipitates when I dilute the stock solution into my cell culture medium or aqueous buffer.
Cause: This is a common issue known as "crashing out." The compound is soluble in the high concentration of organic solvent but becomes insoluble when the solvent composition changes to a predominantly aqueous environment.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cellular toxicity.[3][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Use of Co-solvents: For in vivo studies or particularly challenging compounds, co-solvents can be used in the final formulation. Common co-solvents include PEG400, Tween 80, or carboxymethylcellulose (CMC-Na).[5] The use of co-solvents can significantly increase the solubility of poorly soluble drugs.[2][6][7]
-
pH Adjustment: The phenolic hydroxyl group means the compound's solubility may be pH-dependent. Increasing the pH of the final aqueous solution can deprotonate the hydroxyl group, potentially increasing its aqueous solubility. However, the stability of the compound at different pH values must be considered.
Solvent Selection Guide
| Solvent | Polarity | Common Use | Considerations |
| DMSO | Polar Aprotic | High-concentration stock solutions for in vitro assays.[3] | Can be toxic to cells at higher concentrations (>0.5%).[3] |
| Ethanol | Polar Protic | Stock solutions, extractions of phenolic compounds.[8][9] | Can be less effective than DMSO for highly lipophilic compounds. |
| Methanol | Polar Protic | Often used in extraction and analytical chemistry for phenolic compounds.[8][9][10] | Generally more toxic than ethanol. |
| Water | Polar Protic | Final assay buffer. | Poor solubility for many organic compounds.[11] |
Section 3: Advanced Solubilization Strategies
FAQ 3: I have tried DMSO and gentle heating, but I still see particulates. What other techniques can I explore?
For exceptionally difficult-to-dissolve compounds, more advanced formulation strategies may be necessary, particularly in a drug development context.
-
Use of Surfactants: Surfactants like Tween-80 can lower the surface tension between the compound and the solvent, aiding in solubilization.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble.[6]
-
Nanotechnology Approaches: Formulating the compound into nanoparticles can dramatically increase the surface area, which can improve the dissolution rate and overall solubility.[12]
-
Acidification for Phenolic Compounds: For some phenolic compounds, acidification of the solvent (e.g., with citric acid) can enhance solubility and stability during extraction.[8] This is particularly relevant for extraction from natural sources but may be applicable in specific formulation contexts.
Workflow for Advanced Solubilization
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic Compounds | Basicmedical Key [basicmedicalkey.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Stability and degradation of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Welcome to the technical support center for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this molecule. Given that this is a specialized compound, this guide synthesizes established principles of stability testing with insights gleaned from structurally related molecules to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
Based on its structure, which features a phenolic hydroxyl group and a lactam (amide) within a tetrahydroisoquinoline scaffold, the primary factors influencing its stability are expected to be:
-
pH: The phenolic hydroxyl group can be deprotonated under basic conditions, which may increase susceptibility to oxidation. The lactam ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: Phenolic compounds are often prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products (quinones or polymeric species).
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation, as with most chemical compounds.[1]
-
Light (Photostability): Aromatic systems and compounds with heteroatoms can be susceptible to photolytic degradation. It is crucial to assess the molecule's intrinsic photostability.[1]
Q2: How should I store this compound for optimal stability?
For optimal short-term and long-term stability, it is recommended to store the compound under the following conditions:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Form: Store as a dry, solid powder. If solutions are necessary, prepare them fresh and use them promptly. For short-term storage of solutions, consider freezing at -80°C.
Q3: What are the likely degradation pathways for this molecule?
While specific degradation pathways need to be experimentally determined, we can hypothesize the following based on its chemical structure:
-
Oxidation of the Phenolic Hydroxyl Group: This is a common degradation route for phenols, potentially leading to the formation of a quinone-like structure. This is often visually indicated by a change in color of the material or its solutions.
-
Hydrolysis of the Lactam Ring: Under strong acidic or basic conditions, the amide bond in the lactam ring can undergo hydrolysis, opening the ring to form an amino acid derivative.
-
Dimerization/Polymerization: Oxidative processes can sometimes lead to the formation of dimers or polymers, which would be observed as higher molecular weight impurities.
Troubleshooting Guides
Problem 1: I am observing a rapid color change (e.g., to yellow or brown) in my solution of this compound.
-
Likely Cause: This is a strong indicator of oxidative degradation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: For in-use solutions where stability is a concern, consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, if it does not interfere with your downstream application.
-
Work under Low Light Conditions: Minimize exposure to ambient and direct light during handling and preparation of solutions.
-
Check for Metal Contamination: Ensure that your solvents and containers are free from trace metal ion contamination, which can catalyze oxidation.
-
Problem 2: My HPLC analysis shows multiple new peaks appearing over a short period, even when stored at 4°C.
-
Likely Cause: This suggests that the compound is unstable under your analytical or storage conditions. The appearance of multiple peaks could indicate a complex degradation profile.
-
Troubleshooting Steps:
-
Assess Mobile Phase pH: The pH of your mobile phase could be promoting degradation on the column or in the autosampler. If using an acidic mobile phase, ensure it is not excessively harsh. Consider a mobile phase with a pH closer to neutral if the compound's stability permits.
-
Control Autosampler Temperature: Set your HPLC autosampler temperature to 4°C to minimize degradation of samples waiting for injection.
-
Diluent Composition: The diluent used to prepare your samples is critical. If using an aqueous diluent, ensure its pH is optimized for stability. It may be necessary to use a diluent with a higher percentage of organic solvent.
-
Perform a Forced Degradation Study: A systematic forced degradation study will help you identify the conditions under which the compound is most labile and will aid in the development of a stability-indicating analytical method.[2][3]
-
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][4]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
Mass spectrometer (optional, but highly recommended for peak identification)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Characterize the degradation products using a mass spectrometer or by collecting fractions for NMR analysis.[5]
-
Visualizations
Hypothetical Degradation Pathway
Caption: A potential degradation map for this compound.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a new chemical entity.
Quantitative Data Summary
The following table should be populated with your experimental data from the forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants | Observations |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | e.g., Color change to yellow | ||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 60°C | |||
| Heat (Solution) | 48 hours | 60°C | |||
| Photolytic | ICH Q1B | Ambient |
References
-
MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. PubMed Central. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
-
ResearchGate. (n.d.). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. [Link]
-
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
- Google Patents. (n.d.).
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. PubMed. [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (n.d.). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. [Link]
-
National Center for Biotechnology Information. (2020, May 18). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. [Link]
-
The Human Metabolome Database. (2013, May 9). Showing metabocard for 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline (HMDB0060280). [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]
-
National Center for Biotechnology Information. (2023, January 20). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. PubMed. [Link]
-
PubChem. (n.d.). 7-hydroxy-1,2,3,4-tetrahydroquinoline. [Link]
-
SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]
-
U.S. National Library of Medicine. (n.d.). Label: SOLIFENACIN SUCCINATE tablet, film coated. DailyMed. [Link]
Sources
Technical Support Center: Purifying 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
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Last Updated: 2024-10-26
Introduction
Welcome to the technical support guide for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Achieving high purity of this compound is critical for reproducible downstream applications and ensuring the integrity of biological data. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and proven protocols to address common purification challenges.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My final product has a persistent yellow or brownish tint after synthesis. How can I remove these colored impurities?
Answer:
A persistent color tint in your product typically indicates the presence of oxidation byproducts or highly conjugated impurities. The phenolic hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, which can form colored quinone-type species, especially when exposed to air, light, or trace metals.[1][2]
Here are several strategies to address this, ranging from simple to more involved techniques:
1. Activated Carbon Treatment (Charcoal):
-
Why it works: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules, which are often the source of color.[3]
-
Protocol:
-
Dissolve your crude product in a suitable hot solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping. Add it to the hot, but not boiling, solution.
-
Heat the mixture under reflux for 10-15 minutes.
-
Perform a hot gravity filtration to remove the charcoal. This is a critical step; if the solution cools too much, your product will crystallize prematurely along with the carbon. Use a pre-heated funnel to prevent this.
-
Allow the clarified filtrate to cool slowly to induce crystallization of your decolorized product.
-
2. Recrystallization from a Methanol/Water System:
-
Why it works: A mixed solvent system can be highly effective. The compound is typically soluble in hot methanol, and the addition of water as an anti-solvent reduces its solubility, forcing crystallization while many polar, colored impurities remain in the mother liquor.[2][4]
-
Execution: Dissolve the compound in a minimal amount of hot methanol. Slowly add hot water until the solution becomes faintly cloudy (the cloud point), then add a drop or two of hot methanol to redissolve the precipitate.[5] Allowing this solution to cool slowly should yield purer, colorless crystals.
Question 2: My TLC analysis shows an impurity with a very similar Rf value to my product. How can I improve separation using column chromatography?
Answer:
Separating compounds with similar polarities is a common chromatographic challenge. The key is to enhance the differential interaction of your product and the impurity with the stationary phase.
1. Adjusting Mobile Phase Polarity:
-
The Principle: Small, incremental changes to the solvent system can significantly impact resolution. For a polar compound like this compound on normal phase (silica gel) chromatography, you are likely using a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).
-
Actionable Steps:
-
Decrease the proportion of the highly polar solvent (e.g., from 10% Methanol in DCM to 5% or even 3%). This will increase the retention time for both spots but may improve their separation.
-
Introduce a third solvent with intermediate polarity, such as acetone or isopropanol, to modulate the selectivity of the mobile phase.
-
2. Modifying the Stationary Phase (or Mobile Phase Additives):
-
Why it works: The phenolic hydroxyl and the lactam amide groups can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[1] Modifying these interactions can be highly effective.
-
Actionable Steps:
-
Use of Basic Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This deactivates the acidic sites on the silica, reducing tailing and often sharpening peaks, which can resolve closely running spots.
-
Switch to a Different Stationary Phase: If standard silica fails, consider alternative stationary phases. For a polar, potentially basic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to both normal and reversed-phase chromatography.[6] HILIC uses a polar stationary phase (like diol or amine-functionalized silica) with a mobile phase starting with high organic content and grading into higher aqueous content.[6]
-
Question 3: After recrystallization, my yield is extremely low. How can I improve recovery without sacrificing purity?
Answer:
Low recovery during recrystallization is a common issue that can almost always be improved by optimizing the process. The goal of recrystallization is to create a solution that is saturated with your compound at a low temperature but not at a high temperature.[7][8]
1. Ensure a Minimum Volume of Hot Solvent:
-
The Problem: The most common cause of low yield is using too much solvent to dissolve the crude product.[7] Your product will have some residual solubility even in the cold solvent, and this loss is magnified with excessive solvent volume.
-
The Solution: Add the hot recrystallization solvent portion-wise to your crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves. This ensures you are at the saturation point at high temperature.
2. Optimize the Cooling Process:
-
The Principle: Crystal formation is a kinetic process. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals and can trap impurities within the crystal lattice.[4]
-
The Solution:
-
Allow the hot, filtered solution to cool slowly to room temperature on the benchtop, undisturbed. This allows for the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
3. Choose the Right Solvent System:
-
The Principle: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][7]
-
The Solution: If a single solvent doesn't meet these criteria, a two-solvent pair is often effective.[5][9] For this compound, common systems include Methanol/Water, Ethanol/Hexane, or Acetone/Hexane.[2][9] The table below provides a starting point for solvent selection.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | High | Good anti-solvent for less polar solvents. |
| Methanol | 65 | High | Often shows good solubility when hot. |
| Ethanol | 78 | High | Similar to methanol, less volatile. |
| Acetone | 56 | Medium | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Can be a good choice for primary solvent. |
| Hexane | 69 | Low | Excellent anti-solvent for polar solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product?
A1: A combination of methods is recommended for a comprehensive purity assessment.[10]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity analysis, capable of separating and quantifying even minor impurities.[1][11] A reversed-phase C18 column with a UV detector is a typical starting point.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and identifying any structural analogs present as impurities.[1][11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the mass identification of a mass spectrometer, making it incredibly powerful for identifying the molecular weights of unknown impurities.[12]
Q2: What are the ideal storage conditions for this compound to prevent degradation?
A2: As a phenolic compound, this compound is susceptible to oxidative degradation, which is accelerated by light, heat, and oxygen.[13][14][15]
-
Temperature: Store at low temperatures (5 °C is ideal) to slow down degradation kinetics.[14][16]
-
Light: Store in an amber vial or a container protected from light. Exposure to light, especially UV light, can promote the formation of colored degradation products.[14][15]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, as hydrolysis of the lactam is a potential degradation pathway under certain conditions.[1]
Q3: Can I use basic silica gel for column chromatography?
A3: Yes, and it can be a very effective strategy. As mentioned in the troubleshooting section, the phenolic hydroxyl can interact with acidic silica. Using a basic stationary phase, such as silica treated with triethylamine, can mitigate this issue.[17] This is particularly useful if your impurities are acidic in nature, as they will be retained more strongly, allowing your desired product to elute with higher purity.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to purify the title compound from less polar and closely-eluting impurities on a silica gel column.
1. Preparation:
- Adsorb the Sample: Dissolve your crude material (e.g., 1.0 g) in a minimal amount of methanol. Add silica gel (approx. 2-3 g) to this solution to form a slurry. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method prevents solvent-related band broadening and improves separation.
- Pack the Column: Prepare a silica gel column using a slurry packing method with your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol).
- Mobile Phase: Prepare a gradient of Dichloromethane (DCM) and Methanol (MeOH). A gradient from 2% MeOH in DCM to 10% MeOH in DCM over 10-15 column volumes is a good starting point. Add 0.5% triethylamine to both solvents to reduce peak tailing.
2. Elution:
- Carefully load the adsorbed sample onto the top of the packed column.
- Begin elution with the starting mobile phase (98:2 DCM:MeOH + 0.5% Et₃N).
- Collect fractions and monitor by TLC (using a more polar eluent for TLC than for the column, e.g., 9:1 DCM:MeOH, to ensure spots are well separated on the plate).
- Gradually increase the polarity of the mobile phase to elute your product.
- Combine the pure fractions as determined by TLC analysis.
3. Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Visualizations
Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
- BenchChem. (n.d.). Analytical methods for detecting impurities in 3,4-dihydroisoquinolin-1(2H)-one samples.
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- University of California, Los Angeles. (n.d.). Recrystallization.
- MilliporeSigma. (n.d.). Recrystallization.
- University of Missouri-St. Louis. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4....
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
- MDPI. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PubMed. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C.
- PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips.
- PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Thermo Fisher Scientific. (n.d.). 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 1 g | Buy Online | Thermo Scientific Chemicals.
- PubMed. (n.d.). Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography.
- ResearchGate. (2025). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- PubMed. (2009). Hydroxyl radical scavenging activities of isoquinoline alkaloids isolated from Coptis chinensis.
Sources
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- 3. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. rubingroup.org [rubingroup.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Technical Support Center: Synthesis of Tetrahydroisoquinolin-3-ones
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinolin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a tetrahydroisoquinolin-3-one is not going to completion. What are the common reasons for low conversion?
A1: Low conversion can stem from several factors:
-
Insufficient activation of the electrophile: In reactions like the N-acyl Pictet-Spengler, the intermediate N-acyliminium ion may not be electrophilic enough if the activating acid is too weak or used in insufficient quantity.
-
Poor nucleophilicity of the arene: Electron-withdrawing groups on the aromatic ring can deactivate it towards intramolecular cyclization.
-
Steric hindrance: Bulky substituents on either the aromatic ring or the side chain can impede the cyclization.
-
Inadequate reaction conditions: The temperature may be too low, or the reaction time too short.
-
Moisture in the reaction: Many of the reagents used, such as Lewis acids, are sensitive to moisture, which can lead to their deactivation.
Q2: I am observing a complex mixture of products in my reaction. What are the most common side reactions?
A2: The formation of multiple products is a common issue. Key side reactions include:
-
Dimerization: Particularly in Dieckmann-type condensations of precursors for larger rings.[1]
-
Formation of enamides: Incomplete cyclization of N-acyl intermediates can lead to the formation of stable enamide byproducts.
-
Hydrolysis: Premature hydrolysis of reactive intermediates, such as N-acyliminium ions or activated esters, can halt the reaction sequence.
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Isomerization: Under basic conditions, migration of double bonds or other rearrangements can occur. For example, isomerization of an α-cyano tetrahydroisoquinoline to a 3-cyano derivative has been observed under alkaline conditions.[2]
Q3: How can I purify my target tetrahydroisoquinolin-3-one from the reaction mixture?
A3: Purification strategies depend on the nature of the product and the impurities. Common methods include:
-
Column chromatography: Silica gel chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.[3] A gradient elution system, for instance, with ethyl acetate and methanol in a suitable solvent like chloroform, can be effective.[3]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4][5] Common solvents for crystallization include isopropanol and dioxane.[1][6]
-
Acid-base extraction: The basic nitrogen atom in the tetrahydroisoquinoline ring allows for purification by extraction into an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate or extract the purified product.
Troubleshooting Guides for Specific Synthetic Routes
N-Acyl Pictet-Spengler Reaction
This method involves the cyclization of an N-acyl-β-arylethylamine with an aldehyde or ketone, typically in the presence of a strong acid.
Problem 1: Low Yield of the Desired Tetrahydroisoquinolin-3-one
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Weakly Activated Arene | The aromatic ring lacks sufficient electron-donating groups to facilitate electrophilic attack by the N-acyliminium ion. | Consider using a stronger acid catalyst, such as a superacid, for less activated systems.[7] Alternatively, if possible, modify the substrate to include electron-donating groups on the aromatic ring. |
| Decomposition of Starting Material | Catecholic starting materials, like dopamine derivatives, are prone to oxidation. | Use an antioxidant, such as sodium metabisulfite, in the reaction mixture to prevent the oxidation of sensitive functional groups.[8] |
| Reversibility of the Reaction | The initial condensation to form the N-acyliminium ion can be reversible. | Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the intermediate. |
Problem 2: Formation of a Dihydroisoquinolinone Side Product
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Reaction with Excess Aldehyde under Basic Conditions | The initially formed tetrahydroisoquinoline can react with another molecule of the aldehyde under basic conditions, leading to the formation of a dihydroisoquinolinone via imine tautomerism. | Carefully control the stoichiometry of the aldehyde. If the reaction is worked up under basic conditions, ensure the temperature is kept low and the exposure time is minimized. |
Experimental Protocol: N-Acyl Pictet-Spengler Cyclization
-
Dissolve the N-acyl-β-arylethylamine and the carbonyl compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the solution to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Workflow for Troubleshooting N-Acyl Pictet-Spengler Reactions
Caption: Troubleshooting workflow for N-acyl Pictet-Spengler reactions.
Dieckmann-Type Condensation
This intramolecular Claisen condensation of a diester is a powerful method for forming the cyclic β-keto ester core of tetrahydroisoquinolin-3-ones.[1]
Problem 1: Dimerization of the Starting Material
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Unfavorable Ring Size | The formation of medium to large rings (7 members or more) is often disfavored, leading to intermolecular condensation (dimerization) as a competing side reaction.[1] | This method is most effective for the formation of 5- and 6-membered rings. If a larger ring is desired, consider alternative synthetic strategies. |
| High Concentration | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions to promote the intramolecular pathway. |
Problem 2: Reversal of the Condensation (Cleavage with Ring Scission)
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Lack of an Enolizable Proton in the Product | The final deprotonation of the acidic α-hydrogen of the β-keto ester product drives the equilibrium of the reaction forward. If the product lacks this proton, the reaction can be reversible.[9] | Ensure that the α-position of the newly formed β-keto ester has at least one proton. If not, this synthetic route may not be suitable. |
Experimental Protocol: Dieckmann Condensation
-
To a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol) under an inert atmosphere, add the diester dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a proton source (e.g., dilute aqueous acid) to neutralize the base and protonate the enolate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mechanism of a Potential Dieckmann Side Reaction
Caption: Competing intra- and intermolecular pathways in the Dieckmann condensation.
Aza-Michael Addition Followed by Intramolecular Cyclization
This strategy involves the addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the lactam ring of the tetrahydroisoquinolin-3-one.
Problem 1: Formation of a Lactone Side Product
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Alternative Reaction Pathway | The starting material, a 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid, can undergo intramolecular cyclization to form a lactone.[10] | Carefully control the reaction conditions, such as the stoichiometry of the base. The use of a sub-stoichiometric amount of a tertiary amine base was observed to promote lactone formation.[10] |
Problem 2: Low Yield due to Reduced Reactivity
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Electron-Donating Groups on the Michael Acceptor | Strong electron-donating groups on the α,β-unsaturated system can reduce its electrophilicity and hinder the initial aza-Michael addition.[11] | If possible, modify the substrate to reduce the electron-donating character of the substituents on the Michael acceptor. |
| Poor Nucleophilicity of the Amine | Sterically hindered or electronically deactivated amines will react more slowly in the initial addition step. | Consider using a more nucleophilic amine or a catalyst to promote the aza-Michael addition. |
Experimental Protocol: Tandem Aza-Michael/Lactamization
-
Dissolve the 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid and the primary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a base (e.g., triethylamine) if necessary, and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting materials and the formation of the product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or by precipitation as a salt (e.g., hydrochloride).[10]
References
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7645–7656. [Link]
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7645–7656. [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10245-10287. [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Dhanalakshmi, M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData, 9(7). [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Bilenko, V. A., et al. (2022). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylates... ResearchGate. [Link]
-
Di Mola, A., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 22(11), 1933. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13048-13085. [Link]
-
Li, J., et al. (2019). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Scientific Reports, 9, 13398. [Link]
-
ResearchGate. (2023). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. [Link]
-
Tsvetkova, P., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1421. [Link]
-
Schliemann, M., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(18), 4166. [Link]
-
Kim, D., & Lee, S. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9486–9563. [Link]
-
Zang, Q., et al. (2012). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. ACS Combinatorial Science, 14(3), 211–217. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Yang, T.-F., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6126. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
de la Cruz, P., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Polymers, 11(11), 1888. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Dostert, P., et al. (1992). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 101-107. [Link]
-
Kim, D., & Lee, S. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9486–9563. [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Sci-Hub. (n.d.). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition for the Synthesis of Highly Functionalized Tetrahydroquinolines and Tetrahydrochromanoquinolines. Retrieved from [Link]
-
Wang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(11), 2584. [Link]
-
Chen, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(10), 2950. [Link]
-
Chen, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(10), 2950. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
LibreTexts. (2023). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Biological Activity of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compound.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low potency in my initial screens. What are the first things I should check?
A: Low potency in initial screens can stem from several factors beyond the intrinsic activity of your compound at its target. Before embarking on extensive chemical modifications, it's crucial to rule out physicochemical limitations. The two most common culprits are poor aqueous solubility and low cell permeability. If your compound doesn't dissolve well in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to artificially low potency. Similarly, if your assay uses cells, the compound must be able to cross the cell membrane to reach its intracellular target.
Another consideration is the stability of the compound in your assay medium. The phenolic hydroxyl group can be susceptible to oxidation, especially in the presence of certain media components or over long incubation times.
Initial Troubleshooting Steps:
-
Assess Aqueous Solubility: Determine the kinetic solubility of your compound in the assay buffer.
-
Evaluate Cell Permeability: If using a cell-based assay, perform a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Check Compound Stability: Analyze the stability of your compound in the assay medium over the course of the experiment using a method like HPLC or LC-MS.
Q2: What are the likely biological targets for a this compound scaffold?
A: While the specific biological activity of this compound may not be extensively documented, the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry.[1] This means it is capable of binding to a variety of biological targets. Based on published research on analogs, potential targets for your compound could include:
-
Opioid Receptors: Derivatives of 7-hydroxy-tetrahydroisoquinoline have been synthesized and evaluated as potent and selective κ-opioid receptor antagonists.[2][3]
-
Phosphodiesterase 4 (PDE4): Tetrahydroisoquinoline derivatives have been developed as selective PDE4 inhibitors for the treatment of inflammatory conditions like psoriasis.[4]
-
β2-Adrenergic Receptors: Certain 6,7-dihydroxy-tetrahydroisoquinoline derivatives have shown selective β2-adrenergic agonist activity.[5]
-
P-glycoprotein (P-gp): Conjugates of 1,2,3,4-tetrahydroisoquinoline with 7-hydroxy-2H-chromen-2-ones have been identified as potent P-gp inhibitors, which could be useful in overcoming multidrug resistance in cancer.[6]
-
Estrogen Receptors: Dihydroisoquinoline derivatives have been investigated as analogs of 4-hydroxytamoxifen, suggesting potential interactions with estrogen receptors.[7]
Given this diversity, it's essential to consider a range of potential targets if the primary intended activity is not observed.
Q3: My compound is potent in vitro but shows little to no efficacy in vivo. What's the likely cause?
A: This is a very common and frustrating problem in drug discovery, often referred to as poor in vitro-in vivo correlation (IVIVC). The primary reason for this discrepancy is almost always poor pharmacokinetics (PK). An effective drug needs to be absorbed into the bloodstream, distribute to the target tissue, and remain at the target site at a sufficient concentration for a sufficient amount of time to exert its effect. The most likely culprits for your compound's failure in vivo are:
-
Poor Oral Bioavailability: The compound may not be well absorbed from the gastrointestinal tract due to low solubility or poor permeability.
-
Rapid Metabolism: The 7-hydroxy- phenolic group is a prime target for phase II metabolism, specifically glucuronidation and sulfation. This process makes the compound more water-soluble and facilitates its rapid excretion from the body, often before it can reach its target. Studies on the related compound 7-hydroxymitragynine have highlighted its susceptibility to metabolism.[8][9][10]
-
High Plasma Protein Binding: If your compound binds extensively to plasma proteins like albumin, only the unbound fraction is free to distribute to the target tissue and exert a biological effect.
To diagnose the issue, you should perform a pilot pharmacokinetic study in a relevant animal model (e.g., mouse or rat) to measure key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).
Q4: What are the main strategies to improve the biological activity of my compound?
A: Enhancing biological activity can be approached from two main angles: improving physicochemical properties to ensure the compound reaches its target (pharmacokinetic optimization), and modifying the chemical structure to improve its interaction with the target (pharmacodynamic optimization).
Pharmacokinetic Optimization:
-
Increase Solubility: Use formulation strategies like co-solvents, or chemical modifications like salt formation.
-
Improve Permeability: Modify the compound's lipophilicity (logP) to fall within the optimal range for passive diffusion (typically logP between 1 and 3).
-
Block Metabolism: Employ a prodrug strategy to temporarily mask the reactive 7-hydroxy group or replace it with a bioisostere that is less susceptible to metabolism.
Pharmacodynamic Optimization (Structure-Activity Relationship - SAR):
-
Explore Substitutions: Synthesize analogs with different substituents at various positions on the tetrahydroisoquinolin-3-one core to probe for improved binding interactions with the target. Structure-activity relationship studies on related tetrahydroisoquinolines have shown that substitutions at various positions can significantly impact activity and selectivity.[11]
The following troubleshooting guide provides more detailed, actionable advice on these strategies.
Troubleshooting Guide
This guide is designed to help you systematically diagnose and solve common experimental issues encountered when working with this compound.
Problem 1: Low Aqueous Solubility
Symptoms:
-
Compound precipitates out of solution during assay preparation.
-
Inconsistent results between experiments.
-
Low apparent potency in biochemical or cell-based assays.
Potential Causes:
-
The compound has high crystallinity (a high melting point can be an indicator).
-
The molecule is too lipophilic (high logP).
Solutions:
| Solution | Description | Pros | Cons |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. The secondary amine in the THIQ core is basic and will be protonated at acidic pH. | Simple and quick to implement for initial screens. | May not be compatible with all biological assays; can cause precipitation upon dilution in physiological pH. |
| Use of Co-solvents | Adding a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG-400 can significantly improve solubility. | Easy to implement and widely used. | High concentrations of co-solvents can be toxic to cells or interfere with protein function. |
| Salt Formation | Reacting the basic nitrogen of the THIQ core with an acid (e.g., HCl, tartaric acid) to form a salt can dramatically increase aqueous solubility. | Often provides a stable, crystalline solid with improved solubility and dissolution rate. | Requires an additional chemical synthesis step. |
| Formulation Strategies | For in vivo studies, more advanced formulations like solid dispersions or lipid-based delivery systems can be employed.[2][3][12] | Can significantly improve bioavailability for challenging compounds. | Requires specialized formulation expertise and development. |
Workflow for Addressing Solubility Issues:
Caption: Workflow for troubleshooting low solubility.
Problem 2: Rapid In Vitro Metabolism
Symptoms:
-
Good potency in biochemical assays but weak or no activity in cell-based assays with longer incubation times.
-
High clearance in in vitro metabolic stability assays (e.g., liver microsomes).
-
Low exposure and short half-life in in vivo pharmacokinetic studies.
Potential Cause: The phenolic 7-hydroxyl group is a "soft spot" for Phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes conjugate a polar group (glucuronic acid or sulfate) to the hydroxyl moiety, making the molecule highly water-soluble and rapidly cleared from the body.
Metabolic Fate of the 7-Hydroxy Group:
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico investigation of mitragynine and 7-hydroxymitragynine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This valuable scaffold is a key intermediate in medicinal chemistry, and its successful synthesis requires careful control of reaction conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common experimental hurdles.
Section 1: Overview of Synthetic Strategies
The synthesis of the 1,2,3,4-tetrahydroisoquinolin-3-one core is not as direct as the classic routes to simple tetrahydroisoquinolines. The presence of the C3-carbonyl (an amide or lactam functionality) necessitates specific approaches. The two most logical and adaptable strategies are a modified Bischler-Napieralski reaction and a multi-step pathway involving an initial Pictet-Spengler condensation .
-
Modified Bischler-Napieralski Approach: This is often the most direct route. It involves the intramolecular cyclization of a β-phenylethylamide derivative. The starting material, an N-acylated derivative of tyramine, is treated with a strong dehydrating agent to promote electrophilic aromatic substitution and form the lactam ring in a single key step.[1][2] The electron-donating hydroxyl group on the aromatic ring facilitates this cyclization.[3]
-
Pictet-Spengler-Based Approach: This multi-step route first builds the core tetrahydroisoquinoline ring and then introduces the C3-carbonyl. It begins with the condensation of a β-phenylethylamine (like tyramine) with a glyoxylic acid derivative, followed by cyclization. Alternatively, a standard Pictet-Spengler reaction can be performed, followed by selective oxidation of the C3-methylene group in a subsequent step.
Below is a diagram illustrating these conceptual pathways.
Caption: High-level overview of primary synthetic routes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Bischler-Napieralski cyclization?
Low yield is typically due to insufficient electrophilic activation of the cyclizing species or deactivation of the aromatic ring. The reaction requires a powerful dehydrating Lewis acid (like POCl₃ or P₂O₅) to convert the amide into a highly electrophilic intermediate, such as a nitrilium ion.[2][4] If the reaction conditions are too harsh or the temperature is too high, this intermediate can decompose or participate in side reactions, most notably a retro-Ritter reaction to form a styrene byproduct.[2]
Q2: How does the hydroxyl group on the aromatic ring affect the reaction?
The 7-hydroxy group (meta to the point of cyclization) is an electron-donating group, which activates the aromatic ring toward electrophilic substitution.[3] This is highly beneficial and generally allows for milder reaction conditions compared to syntheses with non-activated or deactivated rings.[2][5] However, it can also be a site for side reactions (e.g., O-phosphorylation if using excess POCl₃), so stoichiometry must be carefully controlled.
Q3: I'm observing a significant, non-polar byproduct. What could it be?
In Bischler-Napieralski type reactions, the most common non-polar byproduct is a styrene derivative. This arises from a side reaction of the key nitrilium ion intermediate known as a retro-Ritter reaction.[2][4] This pathway becomes more prominent at higher temperatures. To minimize it, consider using milder activating agents or lowering the reaction temperature.
Q4: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?
While classic Pictet-Spengler reactions use Brønsted acids (like HCl or TFA), the Bischler-Napieralski cyclization of an amide requires a dehydrating agent, for which Lewis acids like POCl₃, P₂O₅, or Tf₂O are standard.[1][5] Strong Brønsted superacids can sometimes be used for Pictet-Spengler reactions on less-activated systems, but they are not suitable for the direct cyclization of the amide precursor to a lactam.[6]
Q5: How can I improve the regioselectivity of the cyclization?
For a 3-hydroxyphenethylamine derivative (which leads to the 7-hydroxy product), cyclization is strongly directed to the position para to the hydroxyl group (the C-6 position) due to electronic effects. Cyclization to the C-8 position is electronically disfavored. Therefore, regioselectivity is often not a primary issue for this specific substrate. The influence of pH on regioselectivity is a well-documented phenomenon in Pictet-Spengler reactions involving phenols, where different ionic forms of the substrate can direct the cyclization differently.[7]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues with probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Reaction Failure / No Product | A. Insufficient Dehydration/Activation: The amide carbonyl was not sufficiently activated to generate the electrophilic intermediate required for cyclization. | Solution: Increase the strength or amount of the dehydrating agent. Phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is effective for less reactive substrates.[1] Alternatively, trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine offers a very mild and highly efficient activation method.[8] |
| B. Reaction Temperature Too Low: The energy of activation for the intramolecular electrophilic aromatic substitution was not met. | Solution: Gradually increase the reaction temperature. For many Bischler-Napieralski reactions, refluxing in a solvent like toluene or xylene is necessary.[2][4] Microwave-assisted synthesis can also be employed to rapidly achieve high temperatures and shorten reaction times.[3] | |
| 2. Low Yield with Complex Mixture | A. Side Reactions (Retro-Ritter): The nitrilium ion intermediate is decomposing to a styrene byproduct at elevated temperatures.[2] | Solution: Perform the reaction at the lowest effective temperature. If using POCl₃, try running the reaction at room temperature or slightly elevated (40-60 °C) for a longer duration before resorting to reflux. Using a milder reagent system like Tf₂O/2-chloropyridine at low initial temperatures (-20 °C to RT) can significantly suppress this side reaction.[8] |
| B. Oxidation: The phenolic starting material or the final product is sensitive to air, especially under heating. | Solution: Ensure the reaction is performed under an inert atmosphere (N₂ or Argon). Use solvents that have been degassed via sparging with an inert gas prior to use. | |
| 3. Product is Difficult to Purify | A. Polarity Issues: The product has similar polarity to starting materials or byproducts, leading to co-elution during chromatography. | Solution: Utilize a different stationary phase. If using standard silica gel, consider switching to alumina (basic or neutral) or a C18 reversed-phase column. For amine-containing compounds, pre-treating the silica gel column with a triethylamine solution can prevent streaking and improve separation.[9] |
| B. Ineffective Workup: Residual acidic reagents (e.g., from POCl₃) can complicate extraction and purification. | Solution: During the aqueous workup, carefully and slowly quench the reaction mixture by pouring it over ice. Basify cautiously with a strong base (e.g., NaOH or K₂CO₃) to a pH > 9 to ensure all amine products are in their freebase form before extracting with an organic solvent like dichloromethane or ethyl acetate.[5] |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yield.
Section 4: Reference Protocols
Protocol 4.1: Modified Bischler-Napieralski Synthesis
This protocol describes a representative synthesis of this compound from N-(2-hydroxyacetyl)-tyramine.
Reagents & Equipment:
-
N-(2-hydroxyacetyl)-tyramine (1 equivalent)
-
Phosphoryl chloride (POCl₃) (3-5 equivalents)
-
Anhydrous acetonitrile or toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath, separatory funnel
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add N-(2-hydroxyacetyl)-tyramine (1 eq.) and anhydrous acetonitrile (or toluene) to create a ~0.1 M solution.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Cyclization: Slowly add phosphoryl chloride (3-5 eq.) dropwise to the cooled mixture. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (80-110 °C, depending on solvent) and monitor its progress by TLC or LC-MS (typically 2-6 hours).[1][2]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it over a stirred mixture of ice and water. Caution: This is a highly exothermic quench.
-
Workup: Carefully basify the aqueous mixture to pH 9-10 with solid NaHCO₃ or K₂CO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.
Section 5: Data Summary Tables
Table 1: Common Dehydrating Agents for Bischler-Napieralski Reactions
| Reagent System | Typical Solvent | Temperature Range | Notes | References |
| POCl₃ | Acetonitrile, Toluene | 0 °C to Reflux | The most common and cost-effective agent. Can require high temperatures. | [1][5] |
| P₂O₅ | Toluene, Xylene | Reflux | Very powerful dehydrating agent, often used for unactivated systems. | [2][5] |
| P₂O₅ in POCl₃ | Neat or Xylene | Reflux | Highly effective for difficult cyclizations due to pyrophosphate formation. | [2] |
| Tf₂O / 2-Chloropyridine | Dichloromethane | -20 °C to Room Temp | Very mild and efficient; avoids high temperatures and reduces side reactions. | [8] |
| Polyphosphoric Acid (PPA) | Neat | 80 - 150 °C | Acts as both catalyst and solvent; requires high temperatures. | [1] |
Table 2: Common Acid Catalysts for Pictet-Spengler Reactions
| Catalyst | Typical Solvent | Temperature Range | Notes | References |
| Hydrochloric Acid (HCl) | Water, Ethanol | Room Temp to Reflux | The original conditions; effective for activated rings. | [10][11] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temp | Common in modern synthesis; easily removed under vacuum. | [3][12] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | 0 °C to Room Temp | Lewis acid catalyst, effective for certain substrates. | [3][12] |
| Superacids (e.g., TfOH) | Neat or CH₂Cl₂ | Room Temp | Used for cyclizing less nucleophilic (deactivated) aromatic rings. | [6][13] |
| Phosphate Buffer | Water / Co-solvent | 37 - 60 °C | Mild, biomimetic conditions, can mediate the reaction near neutral pH. | [13][14] |
References
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bischler napieralski reaction | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]
-
Larsen, R. D., Reamer, R. A., Corley, E. G., et al. (2009). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. The Journal of Organic Chemistry, 64(1), 154-162. Retrieved from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Multicomponent Synthesis of Tetrahydroisoquinolines. (2024). Synfacts, 20(03), 0232. Retrieved from [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2015). Digital Commons@DePaul. Retrieved from [Link]
-
Bates, H. A., Bagheri, K., & Vertino, P. M. (1984). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry, 49(16), 2987-2991. Retrieved from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). MDPI. Retrieved from [Link]
-
Singh, P., Kaur, M., & Verma, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13816-13841. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
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Technical Support Center: Addressing Compound Stability in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of compound stability in biological assays. Unstable compounds can lead to a host of issues, including false positives or negatives in high-throughput screening (HTS), erroneous structure-activity relationships (SAR), and misleading bioassay results.[1] This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity and reproducibility of your experimental data.
The Critical Role of Compound Stability
Troubleshooting Guide & FAQs
This section addresses common issues encountered during biological assays in a practical question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Assay Buffers
Question: My compound, which is dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution due to a sharp decrease in solubility as it moves from a high-concentration organic solvent (DMSO) to an aqueous environment.[4] Many organic compounds have limited aqueous solubility, a factor that is critical to consider in assay design.[2][3][5]
Causality & Troubleshooting Steps:
-
Solubility Limit Exceeded: The final concentration in the assay likely exceeds the compound's aqueous solubility limit.
-
Solvent Shock: The rapid change in solvent polarity upon dilution can induce precipitation.
-
Solution: Employ a serial dilution strategy. Instead of a single large dilution, create intermediate dilutions in a mix of DMSO and assay buffer or in the assay buffer itself to gradually decrease the solvent polarity.[7]
-
-
Temperature Effects: The temperature of your assay buffer can influence solubility.
-
Solution: For cell-based assays, ensure your media is pre-warmed to 37°C before adding the compound.[7] For biochemical assays, assess solubility at the intended assay temperature.
-
-
Final DMSO Concentration: While DMSO is an excellent solvent, its final concentration in the assay matters.
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Question: I'm observing significant variability in my compound's activity (e.g., IC50 values) between replicate plates and different experimental runs. Could this be a stability issue?
Answer: Yes, inconsistent results are a hallmark of compound instability.[9] If a compound is degrading over the course of the assay or adsorbing to labware, the concentration available to interact with the target will be inconsistent, leading to poor data reproducibility.[2][3]
Causality & Troubleshooting Steps:
-
Chemical Degradation: The compound may be chemically unstable in the assay buffer (e.g., hydrolysis, oxidation).[10]
-
Solution: Perform a time-course stability study. Incubate the compound in the assay buffer for the duration of your experiment and analyze its purity at different time points using methods like HPLC or LC-MS.[11]
-
-
Adsorption to Surfaces: Hydrophobic compounds can stick to plastic surfaces of microplates and pipette tips.
-
Solution: Consider using low-adhesion microplates. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can also help mitigate non-specific binding, but must be tested for compatibility with the assay itself.[12]
-
-
Freeze-Thaw Instability: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation or degradation.[3][13]
-
Solution: Aliquot your DMSO stock solutions into single-use volumes to minimize freeze-thaw cycles.[13]
-
-
Light Sensitivity: Some compounds are susceptible to photodegradation.
-
Solution: Protect your compound and assay plates from light, especially if the compound has known light-sensitive functional groups.[14]
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: My compound is potent in a biochemical assay, but shows little to no activity in a cell-based assay. What could be the cause?
Answer: This common discrepancy can often be traced back to compound stability issues within the complex environment of cell culture media, in addition to factors like cell permeability.[12]
Causality & Troubleshooting Steps:
-
Instability in Cell Culture Media: Cell culture media is a complex mixture containing salts, amino acids, vitamins, and serum proteins that can affect compound stability.
-
Solution: Assess the stability of your compound directly in the complete cell culture medium (including serum) over the time course of your experiment. LC-MS analysis is ideal for this.
-
-
Metabolic Instability: Cells can metabolize the compound, converting it into inactive forms.
-
Solution: While a more complex issue, initial insights can be gained by analyzing the culture supernatant over time for the disappearance of the parent compound and the appearance of potential metabolites.
-
-
Precipitation in the Presence of Serum: Proteins in fetal bovine serum (FBS) can sometimes promote the precipitation of hydrophobic compounds.
-
Solution: Visually inspect the media for precipitation after adding the compound. Perform a solubility test in media with and without serum to see if it's a contributing factor.
-
Proactive Stability Assessment: Key Protocols
To prevent stability issues from confounding your data, it's crucial to perform proactive assessments. Here are streamlined protocols for essential stability assays.
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the solubility of a compound under conditions that mimic the dilution process in a biological assay.[6]
Objective: To determine the maximum soluble concentration of a compound in a specific aqueous buffer.
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
100% DMSO
-
Assay buffer of interest
-
Clear, flat-bottom 96-well or 384-well plates
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Prepare Compound Dilution Plate (in DMSO): Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO across a 96-well plate.
-
Prepare Assay Plate: Add the desired volume of assay buffer to the wells of a new plate.
-
Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the assay plate. This typically represents a 1:50 or 1:100 dilution.
-
Mix: Mix immediately by gentle orbital shaking for 30-60 seconds.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.[4]
-
Measure: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of a compound in its stock solution after multiple freeze-thaw cycles.
Materials:
-
Test compound in stock solvent (e.g., DMSO)
-
Analytical system (e.g., HPLC-UV or LC-MS)
Procedure:
-
Time Zero (T0) Analysis: Analyze an aliquot of the freshly prepared stock solution to determine its initial purity and concentration. This is your baseline.
-
Freeze-Thaw Cycles: Subject the stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Analysis after Cycles: After 1, 3, and 5 cycles, take an aliquot and analyze it using the same analytical method as in step 1.
-
Data Analysis: Compare the purity and concentration of the compound at each cycle to the T0 baseline. A decrease of >10-15% typically indicates instability.
Protocol 3: Assay Buffer Stability Assessment
Objective: To determine if a compound degrades in the assay buffer over the duration of the experiment.
Materials:
-
Test compound
-
Assay buffer
-
Analytical system (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare Solution: Prepare a solution of the compound in the assay buffer at the highest concentration to be used in the experiment.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot of this solution to establish the initial concentration and purity.
-
Incubation: Incubate the remaining solution under the exact conditions of the assay (temperature, light, etc.) for the maximum duration of the experiment (e.g., 24, 48, 72 hours).
-
Time-Point Analysis: At various time points (e.g., 2h, 8h, 24h, 48h), withdraw aliquots and analyze them.
-
Data Analysis: Plot the compound concentration versus time. Significant degradation will be apparent as a time-dependent decrease in concentration.
Data Presentation and Visualization
Clear visualization of experimental workflows and data is crucial for interpretation and decision-making.
Data Summary Tables
Table 1: Example Solubility and Stability Data Summary
| Compound ID | Kinetic Solubility in Assay Buffer (µM) | Freeze-Thaw Stability (% Remaining after 3 cycles) | Assay Buffer Stability (% Remaining after 24h) |
| Compound-A | > 100 | 98.5 | 99.1 |
| Compound-B | 22.5 | 97.2 | 75.4 |
| Compound-C | < 1.0 | 85.1 | 92.3 |
Workflow Diagrams (Graphviz)
A logical workflow can help diagnose and address potential stability issues systematically.
Caption: Troubleshooting workflow for compound stability issues.
Best Practices for Compound Management and Handling
Proactive and meticulous compound management is the first line of defense against stability-related assay failures.[13][15]
-
Storage Conditions:
-
Long-term: Store compounds as dry solids or in a suitable solvent (e.g., 100% DMSO) at -20°C or -80°C in a low-humidity environment.[16][17]
-
Short-term: For compounds in active use, storage at 4°C can be acceptable, but stability at this temperature should be verified.[18] Room temperature storage of DMSO solutions is generally discouraged for extended periods as it can lead to significant degradation.[19]
-
-
Solvent Choice:
-
Aliquoting:
-
Accurate Concentration Determination:
-
Do not rely solely on the theoretical concentration from weighing. Periodically verify the concentration of stock solutions, as DMSO can absorb atmospheric water, diluting the sample over time.[22]
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
-
Li, Di & Kerns, Edward. (2007). Stability challenges in drug discovery. Current opinion in chemical biology. [Link]
-
Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
DISPENDIX. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. DISPENDIX. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Chromatography B. [Link]
-
Li, D., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry. [Link]
-
Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]
-
Kozik, M., Pospisil, P., & Riniker, S. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
KCAS Bio. (2017). Techniques for Unstable Compound Analysis. KCAS Bio. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
ResearchGate. (2025). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. [Link]
-
Singh, S., & Bakshi, M. (2000). Stability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2020). Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Pharmaceutical Technology. [Link]
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm. [Link]
-
ResearchGate. (2025). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. ResearchGate. [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
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Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). ASEAN. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EDA. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]
-
Creative Diagnostics. (2024). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Creative Diagnostics. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). High throughput methods of assessing protein stability and aggregation. FEBS letters. [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
-
Ghaemmaghami, S., Fitzgerald, M. C., & Oas, T. G. (2000). A quantitative, high-throughput screen for protein stability. Proceedings of the National Academy of Sciences. [Link]
-
Yasgar, A., Shinn, P., & Jadhav, A. (2008). Compound Management for Quantitative High-Throughput Screening. JALA. [Link]
-
ResearchGate. (2025). High throughput methods of assessing protein stability and aggregation. ResearchGate. [Link]
-
Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Chemxpert Database. [Link]
-
Academia.edu. (n.d.). Causes of degradation and potential adverse effect of instability in pharmaceuticals product. Academia.edu. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
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Technical Support Center: Analytical Methods for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the analytical detection of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Whether it is being monitored as a pharmaceutical impurity, a metabolite, or a synthetic intermediate, establishing a robust and reliable analytical method is paramount.
This guide provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to help you refine your detection methods, ensure data integrity, and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound.
Q1: What is the most suitable analytical technique for quantifying this compound in a complex matrix (e.g., plasma, reaction mixture)?
A1: For both sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The structural features of this compound—specifically its basic nitrogen and polar hydroxyl group—make it amenable to positive mode electrospray ionization (ESI+). LC-MS/MS allows for the selective detection of the analyte even in the presence of co-eluting matrix components, which is critical for achieving low limits of quantification (LLOQ).[1][2][3] For less complex samples where concentration is not a limiting factor, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a cost-effective and reliable alternative.[4][5]
Q2: What are the key challenges in developing an analytical method for this compound?
A2: The primary challenges stem from its chemical properties:
-
Polarity and Potential for Peak Tailing: The presence of a phenolic hydroxyl group and a secondary amine can lead to strong interactions with residual silanols on silica-based HPLC columns, resulting in poor peak shape.[6]
-
Oxidative Stability: Phenolic compounds, especially catecholic structures or their analogs, can be susceptible to oxidation.[7] This requires careful sample handling, such as minimizing exposure to air and light, and potentially using antioxidants during sample preparation.
-
Matrix Effects in LC-MS/MS: When analyzing biological samples, endogenous components like phospholipids can co-elute and cause ion suppression or enhancement, affecting the accuracy and precision of quantification.[1] A robust sample preparation strategy is essential to mitigate this.
Q3: How do I choose an appropriate internal standard (IS) for LC-MS/MS analysis?
A3: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). This is because it will have nearly identical chromatographic behavior and ionization efficiency. If a deuterated standard is unavailable, a close structural analog that is not present in the samples can be used.[8] For example, a methylated or ethylated version of the analyte or another tetrahydroisoquinoline derivative could be a suitable choice.
Q4: What are the essential validation parameters I need to assess for my analytical method?
A4: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10] Key parameters, as outlined by ICH and FDA guidelines, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.[11][12]
-
Accuracy and Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements.[11][12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter during your experiments.
Chromatography Issues (HPLC & LC-MS/MS)
Q: I am observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue for amine- and hydroxyl-containing compounds. The primary cause is secondary interactions between the analyte and the stationary phase.
-
dot
Caption: Decision tree for troubleshooting peak tailing.
-
Detailed Explanation & Solutions:
-
Secondary Silanol Interactions: The nitrogen and hydroxyl groups on your molecule can form strong hydrogen bonds with free silanol groups on the surface of C18 columns.
-
Solution A (Column Choice): Switch to a high-purity, end-capped silica column or one with a hybrid particle technology. These columns have fewer accessible silanol groups.
-
Solution B (Mobile Phase pH): Lowering the mobile phase pH to 3-4 with an acid like formic acid or acetic acid will protonate the secondary amine.[1] This positive charge repels the stationary phase and minimizes secondary interactions.
-
Solution C (Competing Base): Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can saturate the active silanol sites, making them unavailable for interaction with your analyte.
-
-
Q: My analyte's retention time is drifting between injections. What should I check?
A: Retention time instability points to a lack of equilibrium in your chromatographic system.
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.
-
Mobile Phase Instability: If your mobile phase is prepared by mixing solvents from different channels (e.g., A: Water, B: Acetonitrile), ensure the pump's proportioning valves are functioning correctly. Pre-mixing the mobile phase can sometimes resolve this. Also, ensure volatile components haven't evaporated over time.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.[4]
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or a failing pump seal.
Mass Spectrometry Issues (LC-MS/MS)
Q: My signal intensity is low or inconsistent. How can I improve sensitivity?
A: Low sensitivity can be due to poor ionization, matrix effects, or suboptimal MS parameters.
-
dot
Caption: Key areas to investigate for low MS sensitivity.
-
Detailed Explanation & Solutions:
-
Optimize Ionization: this compound should ionize well in positive ESI mode [M+H]+. The efficiency of this process is highly dependent on the mobile phase.
-
Action: Ensure your mobile phase contains a proton source. Typically, 0.1% formic acid or acetic acid is sufficient. Acetic acid has been shown to improve the MS/MS response for similar hydroxylated compounds compared to formic acid.[1]
-
-
Mitigate Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the analyte's retention time, improve your sample preparation. Move from a simple "dilute-and-shoot" or protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
-
Optimize MS Parameters: The instrument settings must be tuned for your specific compound.
-
Action: Infuse a standard solution of your analyte directly into the mass spectrometer. Systematically optimize the key parameters, including capillary voltage, cone/fragmentor voltage, and collision energy for your MRM transitions, to maximize the signal.
-
-
Q: I'm not sure which fragment ions to monitor for my MRM transitions. How do I determine the best ones?
A: The fragmentation of isoquinoline alkaloids is often predictable.[13]
-
Initial Infusion: Infuse a standard solution and acquire a full scan product ion spectrum from the protonated precursor [M+H]+.
-
Plausible Fragments: For a tetrahydroisoquinoline core, common fragmentation pathways involve cleavages of the heterocyclic ring.[13][14] Look for characteristic losses. For this compound, potential fragmentations could involve the loss of water (H₂O), carbon monoxide (CO) from the ketone, or cleavage across the tetrahydroisoquinoline ring.
-
Selection Criteria: Choose the most intense and stable fragment ions. Typically, one is used for quantification (quantifier) and a second for confirmation (qualifier).[15] The quantifier should be the most abundant product ion to maximize sensitivity.
Section 3: Core Analytical Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: HPLC-UV Analysis
This method is suitable for purity assessments or quantification in simple matrices.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent. A mix of water and acetonitrile (e.g., 50:50 v/v) is a good starting point.
-
Ensure the final concentration is within the expected linear range of the method.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and robust. |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle size | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes | A generic gradient to elute compounds of varying polarity. Optimize as needed. |
| Flow Rate | 0.8-1.2 mL/min (for 4.6 mm ID) or 0.2-0.4 mL/min (for 2.1 mm ID) | Standard flow rates for analytical columns. |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility.[4] |
| Injection Vol. | 5-20 µL | Adjust based on sample concentration and column dimensions. |
| UV Detection | 220-230 nm and ~280 nm | Monitor at a lower wavelength for general detection and near the absorbance maximum of the aromatic ring. |
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Quantify using a calibration curve prepared from certified reference standards.
-
Protocol 2: LC-MS/MS Bioanalytical Method
This protocol is designed for quantifying the analyte in biological matrices like plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection. For higher sensitivity, the supernatant can be evaporated and reconstituted in the initial mobile phase.[16]
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC system | UPLC provides better resolution and faster run times. |
| Mass Spec. | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen is readily protonated. |
| Column | C18 or Phenyl-Hexyl, < 3 µm particle size | Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[2] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acetic acid can enhance signal for hydroxylated compounds.[1] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Standard organic phase. |
| Gradient | A rapid gradient (e.g., 2-5 minutes) is often sufficient. | Optimize for separation from matrix interferences. |
| Flow Rate | 0.3-0.5 mL/min | Typical for UPLC applications. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| MRM Transitions | To be determined empirically | See "Mass Spectrometry Issues" section above for guidance. |
-
Data Analysis:
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x² or 1/x) linear regression.
-
References
- Hill, D. W., & Ewing, G. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 556-565.
- Dostert, P., Strolin Benedetti, M., & Dordain, G. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Neural Transmission. General Section, 81(3), 215–223.
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Accessed January 9, 2026. [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(1), 80-91.
- Lavanya, G., Sunil, M., Eswarudu, M. M., Eswaraiah, M. C., Harisudha, K., & Spandana, B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-24.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Kamaraj, P., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.
- Al-Ostoot, F. H., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6049-6065.
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Wikipedia. (2023). Isoquinoline. In Wikipedia. Accessed January 9, 2026. [Link]
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Digital Commons@ETSU. Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite. Accessed January 9, 2026. [Link]
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CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Accessed January 9, 2026. [Link]
- SCIEX. (2018). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. SCIEX Technical Note.
- Tanna, R. S., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder. Pharmaceuticals, 17(3), 293.
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ResearchGate. (2018). Preparation of tetrahydroisoquinoline 1. [Image]. ResearchGate. Accessed January 9, 2026. [Link]
- Fu, H. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4, 66-72.
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ResearchGate. Chromatographic separation of mitragynine and 7-OH mitragynine alkaloids in a standard mixture. [Image]. ResearchGate. Accessed January 9, 2026. [Link]
- Švidrnoch, M., et al. (2024). Determination of Mitragynine and 7-Hydroxymitragynine in Raw Kratom Plant Material by a Multisegment Injection Capillary Zone Electrophoresis-Tandem Mass Spectrometry.
- Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868.
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ResearchGate. fragmentation patterns of 7-hydroxymitragynine. [Image]. ResearchGate. Accessed January 9, 2026. [Link]
- Thermo Fisher Scientific. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
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SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Accessed January 9, 2026. [Link]
- University of Colorado Boulder.
- Le, D., et al. (2014). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. Journal of Analytical Toxicology, 38(6), 321-326.
- Lu, S., et al. (2024).
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Accessed January 9, 2026. [Link]
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ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Accessed January 9, 2026. [Link]
- Czerwińska, M. E., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7435.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.
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Scientific Research Publishing. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection. [Link]
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Validation & Comparative
Validating the Biological Target of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: A Comparative Guide to Experimental Strategy
The journey of a novel bioactive small molecule from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging milestone in this process is the definitive identification and validation of its biological target. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to approach the target validation of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. While the specific target of this molecule is not yet firmly established in publicly available literature, its structural similarity to compounds with known biological activities allows us to propose a putative target and construct a robust, multi-pronged validation strategy.
This guide will use Poly(ADP-ribose) polymerase 1 (PARP1) as a hypothetical, yet plausible, biological target for this compound. The rationale for this hypothesis stems from the fact that various natural and synthetic compounds containing similar structural motifs have been identified as PARP1 inhibitors.[1][2] PARP1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy in oncology.[3][4]
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will compare the performance of our compound of interest against a well-established clinical PARP1 inhibitor, Olaparib , as a positive control, and a structurally related but biologically inactive analog, 1,2,3,4-tetrahydroisoquinoline , as a negative control.
The Strategic Approach to Target Validation
Target validation is not a single experiment but a comprehensive process designed to build a solid case for the specific interaction between a compound and its biological target, and to demonstrate that this interaction leads to a measurable, disease-relevant biological effect.[5][6][7] Our strategy will progress from direct, in vitro biochemical assays to more complex, physiologically relevant cell-based assays.[8][9][10]
Diagram: Overall Target Validation Workflow
Caption: A multi-phase workflow for validating PARP1 as the biological target.
Phase 1: Direct Target Interaction (In Vitro)
The foundational step is to determine if this compound directly interacts with and modulates the activity of purified PARP1 protein.
Experiment 1: In Vitro PARP1 Enzymatic Assay
Rationale: This biochemical assay directly measures the enzymatic activity of PARP1 and is a primary method for identifying inhibitors.[8][11] We will use a commercially available assay kit that detects the formation of poly(ADP-ribose) (PAR), the product of the PARP1 enzyme.
Protocol:
-
Reagent Preparation: Reconstitute recombinant human PARP1 enzyme, activated DNA, and NAD+ (the substrate) in the provided assay buffer.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Olaparib (positive control), and 1,2,3,4-tetrahydroisoquinoline (negative control) in DMSO, followed by dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the PARP1 enzyme and activated DNA to each well.
-
Compound Addition: Add the diluted compounds to the respective wells. Include wells with vehicle (DMSO) only as a control for 100% enzyme activity and wells with no enzyme as a background control.
-
Initiation of Reaction: Add NAD+ to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add the detection reagents (e.g., an anti-PAR antibody conjugated to a reporter enzyme like HRP) and incubate as per the manufacturer's instructions. Read the signal (e.g., chemiluminescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a four-parameter logistic curve.
Expected Data and Interpretation:
| Compound | IC50 (nM) |
| This compound | 85 |
| Olaparib (Positive Control) | 5 |
| 1,2,3,4-tetrahydroisoquinoline (Negative Control) | > 10,000 |
-
Interpretation: A low nanomolar IC50 for this compound, comparable to the positive control Olaparib, would provide strong evidence that it is a direct inhibitor of PARP1 enzymatic activity. The high IC50 for the negative control confirms the specificity of the interaction.
Experiment 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Rationale: While an enzymatic assay demonstrates functional inhibition, it does not directly measure the physical binding of the compound to the target protein. SPR is a biophysical technique that provides real-time, label-free detection of molecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[6]
Protocol:
-
Chip Preparation: Covalently immobilize purified recombinant human PARP1 protein onto a sensor chip.
-
Compound Injection: Prepare serial dilutions of this compound, Olaparib, and the negative control in running buffer.
-
Binding Measurement: Inject the compound solutions over the PARP1-coated sensor surface and a reference surface (without PARP1). The change in the refractive index at the surface, measured in response units (RU), is proportional to the amount of bound compound.
-
Kinetic Analysis: After each injection, flow running buffer over the chip to measure the dissociation of the compound.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Expected Data and Interpretation:
| Compound | KD (nM) |
| This compound | 120 |
| Olaparib (Positive Control) | 15 |
| 1,2,3,4-tetrahydroisoquinoline (Negative Control) | No Binding Detected |
-
Interpretation: A low nanomolar KD value for this compound would confirm a direct, high-affinity physical interaction with PARP1, corroborating the enzymatic inhibition data. No binding of the negative control further supports specificity.
Phase 2: Target Engagement in a Cellular Context
Demonstrating that a compound can bind to its target in the complex environment of a living cell is a crucial step in target validation.[12][13]
Experiment 3: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13]
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) and treat with either vehicle (DMSO), this compound, or Olaparib at a concentration well above their respective IC50 values for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble PARP1 remaining at each temperature by Western blotting using a PARP1-specific antibody.
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Expected Data and Interpretation:
-
Interpretation: A rightward shift in the melting curve of PARP1 in cells treated with this compound, similar to that observed with Olaparib, would be strong evidence of direct target engagement in a physiological context. The vehicle-treated cells will show the baseline melting profile of PARP1.
Phase 3: Cellular Functional Response
The final and most critical phase is to demonstrate that the engagement of the target by the compound leads to a specific, predictable biological outcome.[10][14]
Diagram: PARP1 Signaling Pathway in DNA Repair
Caption: Mechanism of PARP1 in DNA repair and its inhibition.
Experiment 4: Potentiation of Temozolomide (TMZ) Cytotoxicity
Rationale: PARP inhibitors are known to exhibit synthetic lethality with DNA-damaging agents. By inhibiting the repair of single-strand breaks caused by TMZ, PARP inhibitors lead to the accumulation of more lethal double-strand breaks during DNA replication, thus potentiating the cytotoxicity of TMZ. This is a key functional consequence of PARP1 inhibition.[1]
Protocol:
-
Cell Culture: Seed a cancer cell line (e.g., U251 glioblastoma) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Olaparib, both in the presence and absence of a fixed, sub-lethal concentration of TMZ.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against the concentration of the test compound and calculate the IC50 in the presence and absence of TMZ. The potentiation factor can be calculated as (IC50 without TMZ) / (IC50 with TMZ).
Expected Data and Interpretation:
| Compound | IC50 (µM) without TMZ | IC50 (µM) with TMZ | Potentiation Factor |
| This compound | > 50 | 0.5 | > 100 |
| Olaparib (Positive Control) | > 50 | 0.08 | > 625 |
| 1,2,3,4-tetrahydroisoquinoline (Negative Control) | > 50 | > 50 | ~1 |
-
Interpretation: A significant decrease in the IC50 of this compound only in the presence of TMZ, resulting in a high potentiation factor, would strongly indicate that it is functioning as a PARP inhibitor in cells.
Experiment 5: Genetic Validation using siRNA
Rationale: To definitively link the observed cellular phenotype to the inhibition of PARP1, we can use RNA interference (RNAi) to specifically reduce the expression of PARP1.[6][14] If the potentiation of TMZ toxicity by our compound is truly mediated by PARP1, then reducing the amount of PARP1 protein should phenocopy the effect of the inhibitor.
Protocol:
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting PARP1.
-
Protein Knockdown Confirmation: After 48 hours, lyse a subset of the cells and confirm the reduction of PARP1 protein levels by Western blot.
-
TMZ Treatment: Treat the remaining transfected cells with a serial dilution of TMZ.
-
Viability Assay: After 72 hours, measure cell viability.
-
Data Analysis: Compare the IC50 of TMZ in cells with normal PARP1 levels (control siRNA) versus cells with reduced PARP1 levels (PARP1 siRNA).
Expected Data and Interpretation:
-
Interpretation: A significant decrease in the IC50 of TMZ in the PARP1 knockdown cells compared to the control cells would demonstrate that the PARP1 protein is essential for resistance to TMZ. This genetic evidence provides an orthogonal validation that the pharmacological inhibition of PARP1 is the mechanism by which this compound potentiates TMZ's effect.
Conclusion
This guide provides a robust framework for validating PARP1 as the putative target of this compound. The successful execution of these experiments, yielding data consistent with the expected outcomes, would provide strong validation of the target and pave the way for further preclinical development.
References
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Target Identification and Validation (Small Molecules) - UCL. University College London. Available at: [Link]
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Biochemical assays in drug discovery and development - Celtarys Research. (2025-07-24). Celtarys Research. Available at: [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecule - AntBio. (2026-01-07). Antagene. Available at: [Link]
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PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC. (2021-08-20). National Center for Biotechnology Information. Available at: [Link]
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Target Validation | Reaction Biology. Reaction Biology. Available at: [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025-12-25). BellBrook Labs. Available at: [Link]
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Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. Creative Bioarray. Available at: [Link]
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Target Identification and Validation in Drug Discovery | Chemspace. (2025-12-08). Chemspace. Available at: [Link]
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Biochemical Assay Development - Charnwood Discovery. Charnwood Discovery. Available at: [Link]
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A Practical Guide to Target Engagement Assays - Selvita. (2025-12-08). Selvita. Available at: [Link]
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Target Validation - Cellomatics Biosciences. Cellomatics. Available at: [Link]
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Target Validation - Sygnature Discovery. Sygnature Discovery. Available at: [Link]
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Selection of Potential Natural Compounds for Poly-ADP-Ribose Polymerase (PARP) Inhibition in Glioblastoma Therapy by In Silico Screening Methods - ResearchGate. (2023-06-02). ResearchGate. Available at: [Link]
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Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020-03-06). American Chemical Society Publications. Available at: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (2024-12-18). National Center for Biotechnology Information. Available at: [Link]
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Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC - NIH. (2021-01-25). National Center for Biotechnology Information. Available at: [Link]
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A Comparative Analysis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one Analogs: A Scaffold for Next-Generation PARP Inhibitors
Introduction: Unveiling a Privileged Scaffold for a Critical Oncological Target
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for presenting functional groups in a defined spatial orientation, enabling precise interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: the 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one (7-hydroxy-THIQ-3-one) lactam.
Our central hypothesis is that this scaffold represents a promising starting point for the design of novel inhibitors targeting Poly(ADP-ribose) Polymerase 1 (PARP1) , a critical enzyme in the DNA damage response (DDR) pathway.[4][5] PARP1 inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, most notably those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][7]
The structural features of 7-hydroxy-THIQ-3-one bear a compelling resemblance to the nicotinamide-mimicking pharmacophores found in many approved PARP inhibitors (PARPi). This guide will provide a comprehensive, prospective analysis of this scaffold, comparing hypothetical analogs through the lens of established structure-activity relationships (SAR) and bioisosterism. We will dissect the core moiety, propose strategic modifications, and provide the experimental framework necessary to validate these designs, empowering researchers to explore this promising chemical space.
The Central Pharmacophore: Deconstructing the 7-Hydroxy-THIQ-3-one Core
The potential of the 7-hydroxy-THIQ-3-one scaffold as a PARP inhibitor lies in its ability to mimic the nicotinamide portion of the NAD+ cofactor, thereby competing for the enzyme's active site.[6] Key interactions for established PARPi involve a network of hydrogen bonds and pi-stacking within the catalytic domain.[8]
The core scaffold offers several key interaction points:
-
The Lactam Moiety (-C(O)NH-): This is the cornerstone of the pharmacophore. The carbonyl oxygen is positioned to act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These are critical for anchoring the molecule within the nicotinamide-binding pocket, forming interactions with the backbone atoms of residues like Gly863 and Ser904.[8]
-
The Aromatic Ring: The benzene ring provides a platform for a crucial π-π stacking interaction with the side chain of Tyr907, a conserved feature in PARP1 active sites that stabilizes inhibitor binding.[8]
-
The 7-Hydroxy Group: This phenolic hydroxyl group offers a versatile interaction point. It can serve as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing contacts with the protein or with structured water molecules, thereby enhancing binding affinity. Its position on the aromatic ring influences the electronic properties of the system.
Comparative Analysis of Analogs: A Prospective SAR Study
The following analysis explores strategic, hypothetical modifications to the parent scaffold. These are based on established principles of bioisosterism and SAR data from related PARP inhibitor series.[9][10] Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another with similar physicochemical properties to modulate potency, selectivity, pharmacokinetics, or toxicity.[11][12]
Modifications at the 7-Position: Tuning the Hydrogen Bond Network
The 7-hydroxy group is a prime candidate for modification to optimize interactions and improve drug-like properties.
| Modification | Bioisosteric Rationale | Predicted Impact on PARP1 Inhibition |
| -OH (Parent) | H-bond donor & acceptor. | Baseline activity, potential for key H-bond. |
| -F | A classic bioisostere of -OH.[13][14] Weak H-bond acceptor, highly electronegative. | May maintain potency if the primary interaction is as an H-bond acceptor. Can improve metabolic stability and membrane permeability.[14] |
| -NH₂ | Strong H-bond donor. Can also accept H-bonds. | Potential to form stronger/different H-bonds with the target. May alter solubility and basicity. |
| -OCH₃ | H-bond acceptor only. Adds lipophilicity. | Loss of H-bond donor capability may decrease potency if that interaction is critical. Blocks metabolic O-glucuronidation. |
Bioisosteric Replacement of the Lactam Amide
The lactam is critical for binding, but amide bonds can be susceptible to hydrolysis. Heterocyclic bioisosteres can mimic the amide's electronic and hydrogen-bonding properties while offering improved metabolic stability.[3]
| Modification | Bioisosteric Rationale | Predicted Impact on PARP1 Inhibition |
| Lactam (Parent) | Mimics nicotinamide core. | Establishes key H-bonds with Gly863/Ser904. |
| 1,2,4-Oxadiazole | A common amide bioisostere.[3] Maintains H-bond acceptors. | Can improve metabolic stability and cell permeability. Topology is critical for maintaining the correct vector for interactions.[14] |
| 1,2,4-Triazole | Another stable amide isostere.[3] Can act as both H-bond donor and acceptor. | May retain key interactions while enhancing stability. Can modulate physicochemical properties. |
Substitution at the N-2 Position: Exploring the Ribose Pocket
Many potent PARP inhibitors feature substituents that extend from the core pharmacophore towards the ribose-phosphate binding site, securing additional interactions.
| Modification | Rationale | Predicted Impact on PARP1 Inhibition |
| -H (Parent) | Unsubstituted. | Baseline activity. |
| -CH₃ | Small, lipophilic group. | May provide favorable van der Waals contacts or introduce steric clash. Minimal change expected. |
| -C(O)CH₃ (Acetyl) | Adds an H-bond acceptor. | Could pick up additional interactions but adds rotational bonds. |
| Acyl Cyclopropane | Mimics a key moiety in Olaparib. | The rigid, compact ring can explore hydrophobic pockets effectively without a large entropic penalty. High potential to increase potency. |
Benchmarking Against Known Inhibitors
To contextualize the goals for this scaffold, it is essential to compare against the potencies of established PARP inhibitors. The target for novel analogs should be low-nanomolar enzymatic inhibition and potent cellular activity in relevant cancer cell lines.
| Compound | Target(s) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | PARP1/2 | ~1 - 5 | ~1 - 2 | [4][15] |
| Rucaparib | PARP1/2 | ~1 - 2 | ~0.3 | [4][15] |
| Niraparib | PARP1/2 | ~2 - 4 | ~2 | [4][15] |
| Talazoparib | PARP1/2 | ~0.5 - 1.5 | ~0.2 | [1][4] |
| Veliparib | PARP1/2 | ~5 | ~4 | [4][16] |
Note: IC₅₀ values are approximate medians compiled from multiple sources and can vary based on assay conditions.
Visualizing the Scientific Workflow
The development of novel inhibitors from a core scaffold follows a structured, iterative process.
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.
Experimental Protocol: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a representative fluorescence-based assay to determine the IC₅₀ values of test compounds against PARP1.
Principle: This assay quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a streptavidin-coated plate. The amount of incorporated biotin is detected using a europium-labeled anti-biotin antibody, and the signal is measured via time-resolved fluorescence (TRF).
Materials:
-
96-well, streptavidin-coated microplates
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Europium-labeled anti-biotin antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Reading Buffer
-
Test compounds (serially diluted in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
TRF-capable plate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated plate 3 times with Wash Buffer. Add 100 µL of Histone H1 solution (e.g., 10 µg/mL in PBS) to each well. Incubate for 1 hour at room temperature to allow coating. Wash plates 3 times to remove unbound histone.
-
Rationale: Immobilizing the substrate (histone) ensures that the product of the enzymatic reaction (poly-ADP-ribosylated histone) is retained in the well for detection.
-
-
Compound Addition: Prepare serial dilutions of test compounds and the positive control (Olaparib) in Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%). Add 10 µL of each compound dilution to the appropriate wells. Add 10 µL of Assay Buffer with DMSO to "maximum activity" and "blank" wells.
-
Enzyme Reaction Initiation: Prepare a master mix containing Assay Buffer, activated DNA (to stimulate the enzyme), biotinylated NAD+, and PARP1 enzyme. Add 40 µL of this master mix to all wells except the "blank" wells. Add 40 µL of a similar mix without the PARP1 enzyme to the "blank" wells.
-
Rationale: Activated DNA mimics DNA damage, which is required to allosterically activate PARP1. Biotinylated NAD+ is the co-substrate that allows for detection.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Detection: Stop the reaction by washing the plate 5 times with Wash Buffer. This removes the enzyme, unreacted NAD+, and inhibitors. Add 100 µL of diluted europium-labeled anti-biotin antibody to each well. Incubate for 60 minutes at room temperature.
-
Rationale: The europium-labeled antibody specifically binds to the biotin incorporated onto the histones. The intensity of the resulting signal is directly proportional to enzyme activity.
-
-
Reading: Wash the plate 5 times. Add 100 µL of Assay Reading Buffer. Read the plate on a TRF plate reader (e.g., Excitation: 340 nm, Emission: 615 nm).
-
Data Analysis: Subtract the blank signal from all wells. Calculate the percent inhibition for each compound concentration relative to the "maximum activity" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for novel PARP1 inhibitors. Its inherent structural features align well with the known pharmacophore requirements for potent inhibition. This guide has outlined a logical, prospective path for its exploration, grounded in the principles of bioisosteric replacement and established SAR from the broader field of PARP inhibitor design.
The most promising initial avenues for synthesis and evaluation include:
-
N-2 Acylation: Introduction of groups like the acyl cyclopropane at the N-2 position to probe the ribose pocket is a high-priority strategy.
-
7-Position Bioisosteres: Synthesizing the 7-fluoro and 7-amino analogs to explore alternative hydrogen bonding patterns and improve pharmacokinetic properties.
By systematically applying the comparative analysis and experimental validation framework detailed herein, researchers can efficiently navigate the chemical space around this scaffold. The ultimate goal is to develop next-generation PARP inhibitors with improved potency, selectivity, or pharmacokinetic profiles, further enhancing the therapeutic arsenal against cancers reliant on the DNA damage response.
References
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Thomas, C. J., & McCormack, J. J. (2020). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. PubMed Central. Available at: [Link]
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Lord, C. J., & Ashworth, A. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link]
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Schiewer, M. J., & Knudsen, K. E. (2014). Selectivity of PARP inhibitors. ResearchGate. Available at: [Link]
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White, A. W., et al. (2009). Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). PubMed. Available at: [Link]
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Bastin, R. J., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
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Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. NIH National Center for Biotechnology Information. Available at: [Link]
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ChEMBL database. PARPi IC50 values for PARP family members. ResearchGate. Available at: [Link]
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Thakur, M. K., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. NIH National Center for Biotechnology Information. Available at: [Link]
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Murai, J., et al. (2014). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available at: [Link]
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Singh, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]
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Wikipedia. (2023). 7-Hydroxymitragynine. Wikipedia. Available at: [Link]
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Gomaa, H. A. M., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors. MDPI. Available at: [Link]
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Ukranynets, I., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds. MDPI. Available at: [Link]
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Contino, M., et al. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors. PubMed. Available at: [Link]
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Humphries, J., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed. Available at: [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1. Drug Hunter. Available at: [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design. PubMed Central. Available at: [Link]
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Precision Oncology News. (2024). PARP inhibitors. Precision Oncology News. Available at: [Link]
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Reddy, M. V. R., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. Available at: [Link]
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Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? YouTube. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a hydroxyl group at the 7-position and a carbonyl at the 3-position (a lactam) or a related functional group creates the 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one framework. This core structure presents a unique combination of hydrogen bonding capabilities, aromaticity, and conformational rigidity, making it an attractive starting point for the design of novel therapeutic agents.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 7-hydroxy-THIQ scaffold. We will objectively compare the performance of various analogues against different biological targets, supported by experimental data from peer-reviewed literature. The focus will be on elucidating the causal relationships between specific structural modifications and the resulting pharmacological activity, providing researchers and drug development professionals with actionable insights for designing next-generation modulators.
Modulation of the Kappa Opioid Receptor (KOR)
One of the most extensively studied applications of the 7-hydroxy-THIQ scaffold is in the development of potent and selective KOR antagonists. These compounds are of high interest for treating a range of central nervous system (CNS) disorders, including depression, anxiety, and addiction. The benchmark compound in this class is JDTic, a potent KOR antagonist that features a (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamide core. While not a "-3-one" lactam, its SAR provides critical insights into the pharmacophore, which are directly applicable to the design of related constrained analogues.
The SAR for KOR antagonism is primarily driven by modifications at two key locations: the 7-position of the THIQ core and the pendant N-substituted side chain, which often includes another aromatic moiety.
-
The 7-Hydroxy Group: The phenolic hydroxyl group at the 7-position is a critical pharmacophoric feature. It is believed to engage in a key hydrogen bond interaction within the KOR binding pocket. However, studies have shown that replacing this hydroxyl group with a carboxamide can maintain or even slightly alter potency while potentially improving pharmacokinetic properties. For instance, compound 15 , an analogue of a potent KOR antagonist, where the 7-hydroxy group was replaced by a carboxamide, demonstrates that this position is amenable to modification.[3]
-
The N-Substituent at the 3-Position: The nature of the substituent attached to the nitrogen of the 3-carboxamide is a major determinant of potency and selectivity. In the case of JDTic and its analogues, this is a complex side chain containing a 4-(3-hydroxyphenyl)-3,4-dimethyl-piperidine moiety.
-
Impact of the Phenyl-OH: Replacing the 3-hydroxyl group on this pendant phenyl ring with hydrogen (H), fluorine (F), or chlorine (Cl) unexpectedly leads to highly potent and selective KOR antagonists.[4][5] This suggests that a hydrogen bond acceptor at this position is not strictly necessary and that other interactions (e.g., hydrophobic or halogen bonding) can be exploited for high-affinity binding.
-
Potency and Selectivity: Compound 5 , where the hydroxyl is replaced by fluorine, exhibits a Ke of 0.01 nM at the KOR and demonstrates a remarkable 1480-fold and 24900-fold selectivity over the µ and δ opioid receptors, respectively.[3][5] This highlights its potential for developing highly targeted therapies with fewer off-target effects.
-
The following table summarizes the in vitro efficacy of key JDTic analogues at the κ, µ, and δ opioid receptors, as determined by the [35S]GTPγS binding assay.[3][4][5]
| Compound | R1 (at THIQ 7-pos) | R2 (at pendant phenyl 3-pos) | KOR Ke (nM) | µOR Ke (nM) | δOR Ke (nM) | KOR Selectivity (µ/κ) | KOR Selectivity (δ/κ) |
| JDTic | OH | OH | 0.02 | 14.8 | >1000 | 740 | >50000 |
| 4 | OH | H | 0.024 | 22.3 | >1000 | 929 | >41667 |
| 5 | OH | F | 0.01 | 14.8 | 249 | 1480 | 24900 |
| 6 | OH | Cl | 0.039 | 6.83 | 688 | 175 | 17600 |
| 13 | CONH2 | OH | 0.02 | 53.3 | >1000 | 2665 | >50000 |
| 14 | CONH2 | CONH2 | 0.11 | >1000 | >1000 | >9090 | >9090 |
Inhibition of Phosphodiesterase 4 (PDE4)
The THIQ scaffold has also been explored for the development of inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. Inhibition of PDE4 increases intracellular levels of cyclic AMP (cAMP), leading to a reduction in the production of pro-inflammatory mediators like TNF-α.
SAR studies on a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have revealed critical structural requirements for potent PDE4 inhibition.[6]
-
Substitution at the 6- and 7-Positions: The presence of a 7-(cyclopentyloxy)-6-methoxy substitution pattern on the THIQ ring is a foundational element for activity in this series. These bulky, lipophilic groups are thought to occupy a hydrophobic pocket in the PDE4 active site.
-
The N-Substituent: A key finding was the importance of a sulfonamide group in the N-substituent.[6] This group likely forms crucial hydrogen bonds with residues in the enzyme's binding site, anchoring the inhibitor.
-
Para-Substitution on Phenyl Ring: Attaching a phenyl ring to the N-substituent and modifying its para-position was found to be highly beneficial. The introduction of electron-withdrawing groups like methoxy (CH3O) or trifluoromethoxy (CF3O) at this position enhanced inhibitory activity against PDE4B.[6] This suggests that modulating the electronic properties of this distal ring is key to optimizing interactions.
-
Substitution at the C-3 Position: The introduction of rigid substituents at the C-3 position of the THIQ ring was shown to favor selectivity for the PDE4B subtype over PDE4D.[6] This highlights an opportunity to fine-tune subtype selectivity by exploring the steric bulk at this position.
Among the synthesized compounds, derivative 19 emerged as a potent and selective PDE4B inhibitor.
-
PDE4B Inhibition: IC50 = 0.88 µM
-
Selectivity: 21-fold more selective for PDE4B over PDE4D compared to the reference compound rolipram.[6]
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on the robustness of the experimental methods used. The following section details a key assay used to characterize the 7-hydroxy-THIQ derivatives, ensuring a self-validating framework for the presented data.
Protocol: [35S]GTPγS Binding Assay for Opioid Receptor Activity
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors, in response to ligand binding. An agonist will stimulate the binding of [35S]GTPγS to the Gα subunit, while an antagonist will block this stimulation.
Objective: To determine the in vitro efficacy (Ke value) of test compounds as antagonists at the κ, µ, and δ opioid receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the specific human opioid receptor subtype (κ, µ, or δ) are prepared. This is typically done by homogenizing cultured cells (e.g., CHO-hKOR cells) in a buffer solution and isolating the membrane fraction via centrifugation.
-
Causality: Using membranes from cells specifically overexpressing a single receptor subtype ensures that the observed activity is target-specific.
-
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 30 µM GDP.
-
Causality: The presence of GDP is crucial as it occupies the G-protein nucleotide-binding site in the basal state, allowing for exchange with [35S]GTPγS upon receptor activation.
-
-
Incubation:
-
In a 96-well plate, combine the cell membranes, various concentrations of the antagonist test compound, a fixed concentration of a known agonist (e.g., U-50,488 for KOR), and the assay buffer.
-
Pre-incubate for 15 minutes at 30°C to allow the antagonist to reach binding equilibrium.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.05 nM).
-
Incubate for an additional 60 minutes at 30°C.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.
-
-
Quantification:
-
Dry the filtermats and add scintillation cocktail.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
The antagonist's inhibitory activity is quantified by determining its equilibrium dissociation constant (Ke). This is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) using the Cheng-Prusoff equation.
-
Trustworthiness: This multi-point concentration-response curve and subsequent calculation provide a robust and reproducible measure of antagonist potency.
-
Conclusion
The 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline scaffold is a versatile and highly tractable platform for drug discovery. SAR studies have demonstrated that subtle modifications to this core and its substituents can lead to dramatic changes in biological activity, potency, and selectivity. For KOR antagonists, the interplay between the 7-position substituent and the distal phenyl ring of the N-substituent is paramount for achieving high affinity and selectivity. For PDE4 inhibitors, a distinct set of structural features, including bulky lipophilic groups at the 6- and 7-positions and a key sulfonamide moiety, governs inhibitory potential.
The data and protocols presented in this guide offer a framework for the rational design of novel compounds based on this privileged scaffold. By understanding the causal relationships between structure and activity, researchers can more effectively navigate the chemical space to develop next-generation therapeutics with improved efficacy and safety profiles.
References
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Kormos, C. M., Gichinga, M. G., Maitra, R., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367–7381. [Link]
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American Chemical Society. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. ACS Publications. [Link]
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Konakahara, T., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-43. [Link]
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Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. PubMed Central. [Link]
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Liao, Y., Guo, Y., Li, S., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]
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Shcherbakova, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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A Comparative Guide to Inhibitors of Catecholamine Pathway Enzymes: Tyrosine Hydroxylase and COMT
This guide provides a detailed comparative analysis of established inhibitors targeting two critical enzymes in the catecholamine biosynthesis and metabolism pathway: Tyrosine Hydroxylase (TH) and Catechol-O-Methyltransferase (COMT). While direct enzymatic inhibition data for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one against these specific enzymes is not prominently available in current literature, we will explore the characteristics of this compound's structural class, the tetrahydroisoquinolines, in the context of enzyme modulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of inhibitors for these key therapeutic targets.
Introduction: The Catecholamine Pathway as a Therapeutic Target
The catecholamine pathway governs the synthesis and metabolism of crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. Dysregulation of this pathway is implicated in a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Two enzymes, Tyrosine Hydroxylase (TH) and Catechol-O-Methyltransferase (COMT), represent key control points and, therefore, significant targets for therapeutic intervention.[1][3]
-
Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, catalyzing the conversion of L-tyrosine to L-DOPA.[3][4][5][6] Inhibition of TH can effectively reduce the overall production of catecholamines.[3][4]
-
Catechol-O-Methyltransferase (COMT) is a major enzyme responsible for the degradation of catecholamines.[1][7] In the context of Parkinson's disease treatment, inhibiting COMT prevents the peripheral breakdown of levodopa, a dopamine precursor, thereby increasing its bioavailability in the brain.[1][7][8]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[9][10] While specific data on this compound's activity against TH or COMT is sparse, the THIQ framework is known to be present in molecules with a wide array of pharmacological effects, including neuroprotective properties.[11][12]
Tyrosine Hydroxylase (TH) Inhibitors
Inhibitors of Tyrosine Hydroxylase (THIs) act by blocking the initial and rate-limiting step in the synthesis of catecholamines.[3][4][5][6] This mechanism is particularly relevant in conditions characterized by catecholamine overproduction.
Mechanism of Action and Key Inhibitors
THIs primarily function as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate, L-tyrosine, from binding.[4] The most well-known TH inhibitor is:
-
Metyrosine (α-Methyl-p-tyrosine, AMPT): This drug is a competitive inhibitor of tyrosine hydroxylase and is used in the management of pheochromocytoma, a rare tumor of the adrenal gland that leads to an overproduction of catecholamines.[3][13][14] By inhibiting TH, metyrosine reduces the levels of dopamine, norepinephrine, and epinephrine.[14]
| Inhibitor | Mechanism of Action | Primary Therapeutic Use |
| Metyrosine | Competitive inhibitor of Tyrosine Hydroxylase | Pheochromocytoma[3] |
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay
The following protocol outlines a general procedure for assessing the inhibitory potential of a test compound against tyrosine hydroxylase.
Materials:
-
Purified Tyrosine Hydroxylase enzyme
-
L-Tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., Metyrosine as a positive control)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, DTT, and BH4.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the positive control, use Metyrosine. For the negative control, add the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the purified tyrosine hydroxylase enzyme to the mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, L-Tyrosine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the amount of L-DOPA formed using an HPLC system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of COMT-mediated levodopa metabolism and the corresponding experimental workflow.
The Tetrahydroisoquinoline Scaffold: A Platform for Novel Inhibitors?
The 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif is found in a variety of natural products and synthetic compounds with diverse biological activities. [9]Research has demonstrated that THIQ derivatives can possess anticancer, neuroprotective, and other pharmacological properties. [10][11][15][16]For instance, certain THIQ derivatives have shown neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. [11] While the specific compound this compound has been primarily investigated as a kappa opioid receptor antagonist, the inherent versatility of the THIQ scaffold suggests its potential as a starting point for the design of novel enzyme inhibitors. [17][18][19]The structural features of THIQs could be modified to interact with the active sites of enzymes like TH and COMT. Further research, including computational modeling and in vitro screening, would be necessary to explore this potential.
Conclusion
This guide has provided a comparative overview of established inhibitors for two key enzymes in the catecholamine pathway, Tyrosine Hydroxylase and Catechol-O-Methyltransferase. Metyrosine remains a primary clinical option for TH inhibition, while the landscape of COMT inhibitors offers several choices with distinct pharmacokinetic and safety profiles. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in this field. While direct evidence for the enzyme inhibitory activity of this compound is currently lacking, the broader class of tetrahydroisoquinolines represents a promising scaffold for future drug discovery efforts targeting these and other enzymes.
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Catechol-O-methyltransferase inhibitor - Wikipedia. Available from: [Link]
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How Do Tyrosine Hydroxylase Inhibitors Work? - Uses, Side Effects, Drug Names - RxList. Available from: [Link]
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Popular Comt Inhibitors List, Drug Prices and Medication Information - GoodRx. Available from: [Link]
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What are TYH inhibitors and how do they work? - Synapse. Available from: [Link]
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A comparison of dopamine agonists and catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed. Available from: [Link]
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Catechol-O-methyltransferase inhibitors in the management of Parkinson's disease (Chapter 8) - Cambridge University Press. Available from: [Link]
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Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC - NIH. Available from: [Link]
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COMT Inhibitors - Parkinson's Foundation. Available from: [Link]
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Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PubMed. Available from: [Link]
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COMT inhibitors for Parkinson's disease: clinical updates - VJNeurology. Available from: [Link]
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Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders | ACS Omega - ACS Publications. Available from: [Link]
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COMT Inhibitors For Parkinson's Disease Treatment - ParkinsonsDisease.net. Available from: [Link]
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Tyrosine hydroxylase - Wikipedia. Available from: [Link]
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Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile - PubMed. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide - PubMed Central. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide - ACS Publications - American Chemical Society. Available from: [Link]
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Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed. Available from: [Link]
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Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PMC - PubMed Central. Available from: [Link]
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(PDF) Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - ResearchGate. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of Neuroprotective Tetrahydroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising starting point for the design of novel therapeutics targeting neurodegenerative diseases.[1] While a specific query for in vivo efficacy studies of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one did not yield dedicated research, a wealth of data exists for structurally related THIQ analogs. This guide provides a comparative analysis of the in vivo neuroprotective efficacy of key THIQ derivatives, offering insights into their mechanisms of action and the experimental frameworks used to validate their therapeutic potential.
The Tetrahydroisoquinoline Scaffold: A Foundation for Neuroprotection
The THIQ nucleus is a core structural motif in a large family of isoquinoline alkaloids, many of which are found in nature.[1] These compounds have garnered significant interest due to their diverse biological activities, including potential applications in oncology and infectious diseases.[1] In the context of neurodegeneration, certain THIQ derivatives have demonstrated the ability to mitigate neuronal damage in various preclinical models, suggesting their potential as therapeutic leads for conditions like Parkinson's disease and Alzheimer's disease.[2]
The neuroprotective effects of THIQ derivatives are often attributed to a multi-faceted mechanism of action. This can include the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and modulation of glutamatergic neurotransmission.[3][4] The structural diversity within the THIQ family allows for a range of pharmacological profiles, making them a rich area for medicinal chemistry exploration.
Comparative In Vivo Efficacy of Neuroprotective THIQ Derivatives
The following sections compare the in vivo neuroprotective effects of several well-studied THIQ derivatives. The data is summarized to highlight the experimental models, key findings, and proposed mechanisms of action.
1MeTIQ is an endogenous amine found in the brain that has shown consistent neuroprotective properties in various preclinical models.[4]
In Vivo Evidence:
-
Animal Model: Rat model of Parkinson's disease induced by chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ).[3]
-
Key Findings: Chronic treatment with 1MeTIQ (50 mg/kg, i.p.) completely prevented the 1BnTIQ-induced impairments in dopamine release in the rat striatum, restoring it to control levels.[3]
-
Animal Model: Rat model of glutamate-induced excitotoxicity.
-
Key Findings: In an in vivo microdialysis experiment, 1MeTIQ was shown to prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex.[4]
Proposed Mechanism of Action: The neuroprotective effects of 1MeTIQ are thought to be mediated through a complex mechanism involving the antagonism of the glutamatergic system, specifically by inhibiting NMDA receptors, and by acting as a free radical scavenger.[4]
Salsolinol is another endogenous THIQ derivative, formed from the condensation of dopamine and acetaldehyde.[5] Its role in neurodegeneration is complex, with some studies suggesting a "double-faced" nature, exhibiting both neurotoxic and potentially neuroprotective effects.[6][7]
In Vivo Evidence:
-
Animal Model: In vivo microdialysis in the rat brain.
-
Key Findings: N-methylation of salsolinol has been demonstrated in the rat brain, leading to the formation of N-methyl-salsolinol, which can be further oxidized to potentially toxic species.[6][7]
-
Animal Model: Rat models of reward and reinforcement.
-
Key Findings: Salsolinol is self-administered into the posterior ventral tegmental area (pVTA) of rats and increases dopamine release in the nucleus accumbens, suggesting a role in the mesolimbic dopamine system.[5] Low doses of racemic salsolinol have been reported to have neuroprotective properties in cell culture.[8]
Proposed Mechanism of Action: The effects of salsolinol appear to be concentration-dependent and related to its metabolism. Its interaction with dopaminergic and opioid neurotransmission is a key area of investigation.[5][7]
The parent compound, TIQ, has also been investigated for its neurological effects, with some studies indicating potential neurotoxicity, while others suggest a neuroprotective role in specific contexts.
In Vivo Evidence:
-
Animal Model: Squirrel monkeys.
-
Key Findings: Subcutaneous injection of TIQ (20 mg/kg/day) for an extended period induced motor disturbances and a decrease in dopamine, total biopterin, and tyrosine hydroxylase in the substantia nigra.[9]
-
Animal Model: Rat model of Parkinson's disease induced by 1BnTIQ.
-
Key Findings: In contrast to its potential toxicity, chronic treatment with TIQ (50 mg/kg, i.p.) prevented 1BnTIQ-induced abnormalities in dopamine neuron function and restored dopamine release.[3]
Proposed Mechanism of Action: TIQ can act as a monoamine oxidase (MAO) inhibitor and a free radical scavenger, which may contribute to its neuroprotective effects in certain models.[3]
Table 1: Comparison of In Vivo Efficacy of Neuroprotective THIQ Derivatives
| Compound | Animal Model | Key Efficacy Endpoints | Proposed Mechanism of Action | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1BnTIQ-induced Parkinsonism (Rat) | Restoration of striatal dopamine release | NMDA receptor antagonism, free radical scavenging | [3][4] |
| Kainate-induced excitotoxicity (Rat) | Prevention of excitatory amino acid release | |||
| Salsolinol | In vivo microdialysis (Rat) | Modulation of dopamine release in the nucleus accumbens | Interaction with dopaminergic and opioid systems | [5][7] |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | 1BnTIQ-induced Parkinsonism (Rat) | Restoration of striatal dopamine release | MAO inhibition, free radical scavenging | [3] |
| Chronic administration (Squirrel Monkey) | Induction of motor deficits, decreased dopamine levels | Potential neurotoxicity | [9] |
Experimental Protocols for In Vivo Neuroprotection Studies
The following are representative protocols for key in vivo experiments used to assess the neuroprotective efficacy of THIQ derivatives.
Neurotoxin-Induced Parkinson's Disease Model in Rodents
This protocol describes the induction of a Parkinson's-like pathology using a neurotoxin, which is a common strategy to evaluate the efficacy of neuroprotective compounds.[10][11]
Objective: To assess the ability of a test compound to prevent or rescue dopaminergic neuron loss and associated motor deficits induced by a neurotoxin like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ).
Materials:
-
Male Wistar rats (250-300g)
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)
-
Test compound (e.g., 1MeTIQ or TIQ)
-
Vehicle (e.g., saline)
-
Apparatus for behavioral testing (e.g., open field arena)
-
Microdialysis equipment
-
HPLC with electrochemical detection for dopamine analysis
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Divide animals into four groups: (1) Control (vehicle), (2) Neurotoxin (1BnTIQ), (3) Test Compound + Neurotoxin, (4) Test Compound alone.
-
Drug Administration:
-
Behavioral Assessment:
-
Conduct behavioral tests, such as the open-field test, to assess locomotor activity at baseline and at the end of the treatment period.[3]
-
-
In Vivo Microdialysis:
-
At the end of the treatment period, perform in vivo microdialysis in the striatum of anesthetized rats to measure extracellular dopamine levels.[3]
-
-
Post-mortem Analysis:
-
Euthanize the animals and collect brain tissue.
-
Perform neurochemical analysis (e.g., HPLC) to determine the levels of dopamine and its metabolites in the striatum.
-
Conduct immunohistochemistry to assess the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Kainate-Induced Excitotoxicity Model
This protocol is designed to evaluate a compound's ability to protect against neuronal death caused by excessive glutamatergic stimulation.[4]
Objective: To determine if a test compound can prevent the release of excitatory amino acids induced by kainate.
Materials:
-
Male Wistar rats (250-300g)
-
Kainic acid
-
Test compound (e.g., 1MeTIQ)
-
Microdialysis equipment
-
HPLC with fluorescence detection for amino acid analysis
Procedure:
-
Surgical Implantation: Surgically implant a microdialysis probe into the frontal cortex of anesthetized rats.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound (e.g., 1MeTIQ) systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Kainate Infusion: Infuse kainic acid through the microdialysis probe to induce local excitotoxicity.
-
Sample Collection and Analysis: Continue to collect dialysate samples during and after kainate infusion. Analyze the samples for the concentration of excitatory amino acids (e.g., glutamate, aspartate) using HPLC.
-
Data Analysis: Compare the levels of excitatory amino acids in the dialysate between the control and test compound-treated groups.
Visualizing Mechanisms and Workflows
Proposed Neuroprotective Mechanisms of 1MeTIQ
Caption: Proposed neuroprotective mechanisms of 1MeTIQ.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: General workflow for an in vivo neuroprotection study.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel neuroprotective agents. While direct in vivo efficacy data for this compound is not yet available in the public domain, the extensive research on related analogs like 1MeTIQ and salsolinol provides a strong rationale for further investigation.
Future studies should focus on elucidating the structure-activity relationships within the THIQ class to optimize neuroprotective potency and minimize potential off-target effects. The use of robust and clinically relevant animal models of neurodegeneration will be crucial in translating the promising preclinical findings into tangible therapeutic benefits for patients.
References
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Strupińska, M., Dere-Wenda, M., & Antkiewicz-Michaluk, L. (2017). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. Neurotoxicity Research, 32(3), 479-492. [Link]
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Strupińska, M., Głaszcz, A., Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38483–38494. [Link]
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Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(3), 443-452. [Link]
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Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854. [Link]
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Strupińska, M., Dere-Wenda, M., & Antkiewicz-Michaluk, L. (2017). Salsolinol: an unintelligible and double-faced molecule-lessons learned from in vivo and in vitro experiments. Neurotoxicity research, 32(3), 479-492. [Link]
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Strupińska, M., Głaszcz, A., Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38483–38494. [Link]
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Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain research, 1033(1), 113–118. [Link]
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Cross-reactivity profiling of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
An Objective Guide to the Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of a novel or uncharacterized chemical entity, using this compound as a representative example. Given the absence of published data for this specific molecule, this document serves as a strategic workflow for researchers in drug discovery and development, outlining the principles, experimental designs, and data interpretation necessary to de-risk a new chemical entity and uncover its broader biological activities.
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown activity as kinase inhibitors, GPCR ligands, and inhibitors of enzymes like PARP. This inherent promiscuity of the scaffold necessitates a thorough and early-stage assessment of off-target interactions to predict potential safety liabilities and identify opportunities for therapeutic repositioning.
This guide will establish a hypothetical primary target for this compound—Poly (ADP-ribose) polymerase 1 (PARP1)—based on the known activities of similar structures. From this starting point, we will construct a logical, multi-tiered screening cascade designed to provide a robust selectivity profile against a broad range of physiologically relevant targets.
The Strategic Imperative of Early-Stage Profiling
Undertaking broad cross-reactivity profiling during the lead optimization phase is a critical step in modern drug discovery. The rationale is twofold:
-
Proactive Risk Mitigation: Identifying interactions with targets known to cause adverse drug reactions (ADRs), such as the hERG channel (cardiotoxicity), an extensive panel of kinases (kinome-wide toxicity), or various GPCRs (unwanted physiological effects), allows for the early termination or redesign of compounds with unfavorable profiles. This "fail fast, fail cheap" approach conserves resources and reduces the likelihood of late-stage clinical failures.
-
Uncovering New Therapeutic Opportunities: A broad screen can reveal unexpected, potent activities against other targets. This can lead to drug repositioning or the development of poly-pharmacological agents where activity against multiple targets may be therapeutically beneficial.
Our profiling strategy for this compound will therefore be designed to be comprehensive, moving from the hypothetical primary target to broad panels of kinases, GPCRs, and other safety-relevant targets.
Experimental Workflow: A Tiered Approach to Selectivity Profiling
The experimental workflow is designed as a cascade, starting with high-throughput screening and progressing to more detailed functional analysis for any identified off-target "hits."
Caption: Tiered workflow for cross-reactivity profiling of a novel compound.
Methodologies & Protocols
The following sections provide detailed protocols for the key assays in our screening cascade. These are representative methodologies and may be adapted based on the specific target and available technology platforms (e.g., from service providers like Eurofins Discovery, Reaction Biology, or Promega).
Primary Target Assay: PARP1 Inhibition
This assay quantifies the ability of the test compound to inhibit the enzymatic activity of PARP1.
-
Principle: A chemiluminescent assay measuring the incorporation of NAD+ onto biotinylated histone proteins by PARP1. Inhibition of PARP1 results in a reduced signal.
-
Protocol:
-
Prepare a 384-well white assay plate.
-
Add 2 µL of test compound (this compound) serially diluted in assay buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Add 2 µL of PARP1 enzyme solution to all wells except "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate mixture containing biotinylated histones and NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the incorporated biotin by adding 5 µL of a streptavidin-HRP conjugate.
-
After a 30-minute incubation, add 5 µL of a chemiluminescent HRP substrate.
-
Read the luminescence on a compatible plate reader.
-
Calculate % inhibition relative to vehicle controls and fit the dose-response curve to determine the IC50 value.
-
Broad Kinase Panel Screening
This is a high-throughput screen to assess the compound's interaction with a large, diverse panel of human kinases.
-
Principle: Typically performed as a binding assay (e.g., KiNativ, KINOMEscan) or a functional enzymatic assay. The example below is for a generic radiometric enzymatic assay.
-
Protocol (Radiometric Filter Binding):
-
The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of >400 kinases.
-
For each kinase, a reaction mixture is prepared containing the specific kinase, its peptide substrate, and cofactors in an appropriate buffer.
-
The test compound is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of [γ-³³P]-ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 60-120 minutes) at room temperature.
-
The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated peptide substrate.
-
Unreacted [γ-³³P]-ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
The % inhibition is calculated for each kinase relative to a vehicle (DMSO) control.
-
Safety Panel Screening (Example: hERG Radioligand Binding)
This panel assesses the compound's potential for off-target liabilities known to be associated with clinical ADRs. The hERG (KCNH2) channel is a critical component, as its blockade can lead to fatal cardiac arrhythmias.
-
Principle: A radioligand binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the target receptor (in this case, the hERG channel).
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the hERG channel.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific hERG radioligand (e.g., [³H]-Astemizole or [³H]-Dofetilide), and the test compound at a high concentration (e.g., 10 µM).
-
Include wells for "total binding" (vehicle only) and "non-specific binding" (vehicle + a high concentration of a known, non-labeled hERG blocker like astemizole).
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound.
-
Data Interpretation and Comparative Analysis
The output of these screens will be a large dataset that requires careful analysis to build a complete profile of this compound.
Tabulating Primary and Off-Target Activities
The data should be consolidated into clear tables for at-a-glance comparison.
Table 1: Hypothetical Primary Target Potency
| Compound | Primary Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| This compound | PARP1 | Enzymatic (Lumi) | 15 |
| Reference Inhibitor (e.g., Olaparib) | PARP1 | Enzymatic (Lumi) | 5 |
Table 2: Hypothetical Off-Target Kinase Hits (% Inhibition @ 1 µM)
| Kinase Family | Target Kinase | % Inhibition |
|---|---|---|
| Tyrosine Kinase | ABL1 | 8 |
| Tyrosine Kinase | SRC | 12 |
| Ser/Thr Kinase | CDK2/CycA | 65 |
| Ser/Thr Kinase | PIM1 | 88 |
| ... | ... | ... |
Table 3: Hypothetical Safety Panel Hits (% Displacement/Inhibition @ 10 µM)
| Target Class | Target Name | Assay Type | % Inhibition |
|---|---|---|---|
| Ion Channel | hERG (KCNH2) | Binding | 55 |
| GPCR | 5-HT2B | Binding | 72 |
| Transporter | SERT | Binding | 15 |
| ... | ... | ... | ... |
Calculating Selectivity Ratios
For any confirmed "hits" where a dose-response curve is generated, a selectivity ratio should be calculated. This is a critical metric for comparing the potency at the desired target versus undesired off-targets.
Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)
A higher ratio indicates greater selectivity for the primary target. For example, if the IC50 for the PIM1 kinase was determined to be 300 nM:
-
Selectivity Ratio (PIM1 vs. PARP1) = 300 nM / 15 nM = 20-fold
A selectivity window of at least 100-fold is often desired for a clean pharmacological profile, though this is highly dependent on the specific targets and therapeutic context.
Visualizing the Kinome Selectivity
Kinome scan data is often visualized using a dendrogram to illustrate the compound's selectivity across the human kinome.
Caption: Illustrative kinome selectivity map showing significant off-target hits.
Conclusion and Next Steps
Based on this comprehensive, albeit hypothetical, profiling of this compound, a clear picture of its biological signature emerges. The compound is a potent inhibitor of its primary target, PARP1. However, the screening has revealed several liabilities that require further investigation:
-
PIM1 and CDK2 Kinase Inhibition: The sub-micromolar activity against these kinases warrants follow-up. Cellular assays should be conducted to confirm if this enzymatic inhibition translates to functional effects in a physiological context.
-
hERG Channel Binding: The >50% inhibition at 10 µM is a significant flag for potential cardiotoxicity. A functional Patch-Clamp assay is mandatory to determine a functional IC50 on the hERG channel current.
-
5-HT2B Receptor Binding: This interaction is a known liability associated with valvular heart disease and requires functional follow-up assays to assess agonist or antagonist activity.
The path forward for this compound would involve two parallel streams: 1) Deeper investigation of the identified off-target activities to quantify the risk, and 2) A medicinal chemistry effort to modify the structure to improve selectivity, aiming to reduce hERG and kinase activity while maintaining or improving PARP1 potency. This iterative process of profiling and chemical optimization is fundamental to developing safe and effective therapeutics.
References
A Comparative Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
For Researchers, Scientists, and Drug Development Professionals
The 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one scaffold is a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached through several strategic routes, each with distinct advantages and challenges. This guide provides an in-depth comparison of the most pertinent synthetic pathways, offering experimental insights and data to inform methodological choices in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reactions | Reported Yield | Advantages | Challenges |
| Route 1: Friedel-Crafts Cyclization | m-Tyramine, Chloroacetyl chloride | Acylation, Intramolecular Friedel-Crafts Cyclization | Moderate to Good (estimated) | Convergent, readily available starting materials. | Requires optimization of the cyclization step; potential for side reactions. |
| Route 2: Pictet-Spengler Reaction | m-Tyramine, Glyoxylic acid | Condensation, Cyclization | Variable (requires experimental validation) | Atom-economical, potential for one-pot synthesis. | Formation of the 3-oxo functionality can be challenging; potential for competing reaction pathways. |
| Route 3: From Methoxy Precursor | 3-Methoxyphenethylamine | Acylation, Cyclization, Demethylation | Good (multi-step) | Well-established transformations. | Additional demethylation step required, potentially harsh conditions. |
Route 1: Intramolecular Friedel-Crafts Cyclization of an N-Acylated Phenethylamine
This approach builds the tetrahydroisoquinolin-3-one core through a two-step sequence involving the acylation of a suitable phenethylamine derivative followed by an intramolecular Friedel-Crafts cyclization. The use of m-tyramine as a starting material directly incorporates the desired 7-hydroxy functionality.
Scientific Rationale
The strategic bond formation in this route is the intramolecular C-C bond formation to close the six-membered ring. The electron-donating hydroxyl group on the aromatic ring activates the ortho and para positions for electrophilic aromatic substitution, facilitating the Friedel-Crafts cyclization. The choice of chloroacetyl chloride as the acylating agent provides the necessary two-carbon unit and a leaving group for the subsequent cyclization.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts cyclization route.
Detailed Protocol
Step 1: Synthesis of N-(3-hydroxyphenethyl)-2-chloroacetamide
-
Dissolve m-tyramine hydrochloride in a suitable solvent such as dichloromethane or aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxyphenethyl)-2-chloroacetamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Suspend the N-(3-hydroxyphenethyl)-2-chloroacetamide in a dry, high-boiling point, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise at room temperature with vigorous stirring.[1]
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: Pictet-Spengler Type Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[1][2][3] In this proposed route, the condensation of m-tyramine with glyoxylic acid would lead to the formation of an intermediate that, upon cyclization and subsequent decarboxylation (if it occurs), could potentially yield the desired 3-oxo product. The hydroxyl group of m-tyramine would direct the cyclization to the desired position to form the 7-hydroxy product.
Scientific Rationale
This approach relies on the formation of a Schiff base or an iminium ion intermediate from the reaction of the primary amine of m-tyramine and the aldehyde of glyoxylic acid. The subsequent intramolecular electrophilic attack of this intermediate on the electron-rich aromatic ring, activated by the hydroxyl group, would lead to the formation of the tetrahydroisoquinoline ring system. The carboxylic acid group from glyoxylic acid provides the precursor to the C3-position.
Conceptual Workflow
Caption: Conceptual workflow for the Pictet-Spengler reaction route.
Proposed Experimental Protocol
-
Dissolve m-tyramine and glyoxylic acid monohydrate in a suitable solvent, such as water or a mixture of water and a protic organic solvent like ethanol.
-
Adjust the pH of the solution to acidic conditions (pH 4-5) using an appropriate acid, such as hydrochloric acid or formic acid.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Note: This route is more speculative and would require significant experimental validation to optimize the reaction conditions and to ascertain the fate of the carboxylic acid group and the formation of the 3-oxo functionality.
Route 3: Synthesis from a Methoxy-Protected Precursor and Subsequent Demethylation
This route involves the synthesis of the 7-methoxy analog of the target compound, followed by a final demethylation step to reveal the 7-hydroxy group. This strategy can be advantageous if the free hydroxyl group in m-tyramine interferes with the cyclization reaction or leads to unwanted side products.
Scientific Rationale
Protecting the phenolic hydroxyl group as a methyl ether can prevent potential O-acylation during the initial acylation step and may improve the solubility and handling of the intermediates. The methoxy group is still an ortho-, para-director and is sufficiently activating to promote the Friedel-Crafts cyclization. The final demethylation is a well-established transformation in organic synthesis.
Experimental Workflow
Caption: Workflow for the synthesis via a methoxy-protected precursor.
Detailed Protocol
The protocol for the synthesis of the 7-methoxy intermediate is analogous to Route 1, starting with 3-methoxyphenethylamine.
Step 3: Demethylation of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one
-
Dissolve the 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final this compound.
Conclusion
The synthesis of this compound can be approached through several viable routes. The Intramolecular Friedel-Crafts Cyclization of N-(3-hydroxyphenethyl)-2-chloroacetamide (Route 1) appears to be the most direct and promising approach, leveraging readily available starting materials. However, the optimization of the Lewis acid-catalyzed cyclization step is critical to achieving high yields and minimizing side products. The Pictet-Spengler Reaction (Route 2) offers an atom-economical alternative, though its application to form the 3-oxo functionality requires further investigation and is mechanistically less certain. Finally, the synthesis via a methoxy-protected precursor (Route 3) provides a more controlled, albeit longer, pathway that may be necessary if the free hydroxyl group proves problematic in the direct cyclization. The choice of the optimal route will depend on the specific experimental capabilities, desired scale, and the tolerance for multi-step procedures versus the challenges of optimizing a more direct but potentially lower-yielding reaction.
References
- This is a placeholder for a relevant reference that would ideally contain experimental details for the synthesis of N-(3-hydroxyphenethyl)-2-chloroacetamide or a similar compound.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
- This is a placeholder for a relevant reference that would ideally contain experimental details for the synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one or a similar compound.
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (1951). Organic Reactions. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
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Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
For researchers, scientists, and drug development professionals, the journey from a novel compound to a well-understood therapeutic candidate is both exhilarating and fraught with challenges. The molecule 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, a derivative of the versatile tetrahydroisoquinoline scaffold, presents a compelling case for investigation. While the broader class of tetrahydroisoquinolines is known for a diverse range of biological activities, the specific mechanism of action for the "-3-one" variant remains unconfirmed in publicly available literature. This guide, therefore, takes an investigative approach. It is not a confirmation of a known mechanism, but a detailed roadmap for its elucidation. We will propose a systematic, multi-tiered experimental workflow, comparing the potential findings with the known activities of structurally related compounds and providing the rationale behind each experimental choice.
The Tetrahydroisoquinoline Scaffold: A Foundation of Diverse Bioactivity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1] Documented activities for THIQ derivatives include:
-
Neuroprotective and Antioxidant Properties: Some THIQs have shown potential in mitigating oxidative stress and glutamate-induced excitotoxicity, suggesting a role in neurological disorders.[2][3]
-
Receptor Modulation: Derivatives have been synthesized as beta-adrenoreceptor agents and potent and selective κ opioid receptor antagonists.[4][5]
-
Enzyme and Transporter Inhibition: Certain THIQ conjugates have demonstrated potent P-glycoprotein inhibitory activity, relevant to overcoming multidrug resistance in cancer.[6]
-
Metabolic Regulation: Novel THIQ derivatives have been identified as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, with potential applications in diabetes.[7]
Given this chemical precedent, this compound could plausibly interact with a range of biological targets. Our investigative workflow is designed to systematically narrow down these possibilities.
Phase 1: Broad-Spectrum Profiling for Initial Target Class Identification
The first principle in elucidating the mechanism of a novel compound is to cast a wide, yet strategic, net. The goal of this initial phase is to identify the general biological space in which our compound of interest operates and to flag any potential safety liabilities early in the process.[8]
Experimental Protocol 1: In Vitro Safety Pharmacology Profiling
The most efficient method for this initial screen is to employ a broad in vitro safety pharmacology panel. Several commercial providers offer well-curated panels that assess the interaction of a compound against a wide range of clinically relevant targets known to be associated with adverse drug reactions.[9][10][11][12]
Rationale: This approach provides a cost-effective and rapid assessment of off-target activities.[11] A clean profile suggests a novel mechanism of action, while "hits" on certain targets can provide initial clues to the compound's primary mechanism or potential side effects.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Panel Selection: Select a comprehensive safety panel, such as the SafetyScreen44 from Eurofins or the InVEST44 from Reaction Biology, which cover a range of GPCRs, ion channels, transporters, and enzymes.[9][12]
-
Assay Execution: The compound is typically tested at a standard concentration (e.g., 10 µM) in duplicate in a battery of radioligand binding or functional assays.
-
Data Analysis: Results are typically reported as a percentage of inhibition or activation relative to a control. A standard threshold for a significant "hit" is >50% inhibition or activation.
Data Presentation:
The results of this screen should be summarized in a clear, tabular format.
| Target Class | Specific Target | Assay Type | % Inhibition/Activation at 10 µM |
| GPCRs | Adenosine A1 | Binding | Experimental Data |
| Dopamine D2 | Binding | Experimental Data | |
| ... | ... | Experimental Data | |
| Ion Channels | hERG | Functional | Experimental Data |
| Nav1.5 | Functional | Experimental Data | |
| ... | ... | Experimental Data | |
| Transporters | SERT | Binding | Experimental Data |
| ... | ... | Experimental Data | |
| Enzymes | COX-1 | Functional | Experimental Data |
| ... | ... | Experimental Data | |
| Table 1: Template for In Vitro Safety Pharmacology Profiling Data. |
Interpreting Phase 1 Outcomes
The data from this initial screen will guide the next steps of our investigation.
-
Scenario A: No Significant Hits. This is an exciting result, suggesting a potentially novel mechanism of action. The investigation would then proceed to unbiased, phenotypic screening approaches.
-
Scenario B: Hits within a Specific Target Class. For example, if the compound shows significant activity against several GPCRs, this would strongly suggest that it is a GPCR ligand. The next phase would then focus on deconvolution of this activity.
-
Scenario C: Hits Across Multiple Target Classes. This could indicate a promiscuous compound or one with a complex polypharmacology. Follow-up dose-response studies would be necessary to determine the potency at each target and prioritize further investigation.
Phase 2: Unbiased Target Identification and Validation
If the initial safety screen does not yield a clear target class, or if we wish to confirm a novel mechanism, an unbiased approach is required. The goal of this phase is to identify the specific molecular target(s) of this compound in a cellular context.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[13] It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[7][14]
Rationale: This technique allows for the direct measurement of a drug-protein interaction in a physiological context, without the need for labels or modifications to the compound or the protein.[15] It is an invaluable tool for validating hits from other screens and for identifying novel targets.[13]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed, or a neuronal cell line if neuroactivity is suspected) and treat with either vehicle or a saturating concentration of this compound.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using a protein detection method like Western blotting or, for broader discovery, mass spectrometry (MS-CETSA).[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
Data Presentation:
The results can be presented as melting curves and summarized in a table.
| Putative Target | Apparent Tagg (Vehicle) | Apparent Tagg (Compound) | ΔTagg (°C) |
| Protein X | Experimental Data | Experimental Data | Experimental Data |
| Protein Y | Experimental Data | Experimental Data | Experimental Data |
| Protein Z | Experimental Data | Experimental Data | Experimental Data |
| Table 2: Template for CETSA Data Summary. |
Workflow for Target Identification and Validation
Caption: A multi-phase workflow for MoA elucidation.
Phase 3: Focused Deconvolution and Mechanism Confirmation
Based on the outcomes of Phases 1 and 2, this phase involves focused experiments to confirm the identity of the primary target and to map its downstream signaling consequences.
Alternative Scenario 1: A Kinase Inhibitor
If the initial screen or subsequent unbiased approaches suggest that our compound is a kinase inhibitor, a broad kinome profiling screen is the logical next step.
Experimental Protocol 3a: Kinome Profiling
Rationale: To understand the selectivity of the compound, it is crucial to screen it against a large panel of kinases.[6] This will identify the primary kinase target(s) and any off-target kinases, which is critical for predicting both efficacy and potential toxicity.[17]
Methodology:
-
Service Selection: Choose a commercial provider offering a large kinase panel, such as Reaction Biology, AssayQuant, or MtoZ Biolabs.[6][17][18]
-
Assay Format: The compound is typically screened at a single concentration (e.g., 1 µM) against hundreds of kinases in biochemical assays that measure enzyme activity.
-
Follow-up: For the most potent hits, IC50 values are determined by running a dose-response curve.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | Experimental Data | Experimental Data |
| Kinase B | Experimental Data | Experimental Data |
| Kinase C | Experimental Data | Experimental Data |
| Table 3: Template for Kinome Profiling Data. |
Alternative Scenario 2: A GPCR Ligand
If the evidence points towards a GPCR, a comprehensive screen across the "GPCRome" is necessary to identify the specific receptor(s).
Experimental Protocol 3b: GPCRome Screening
Rationale: With hundreds of GPCRs in the human genome, an unbiased screen is essential to pinpoint the relevant target(s).[4] Modern assays can differentiate between G-protein-dependent and β-arrestin-mediated signaling, providing deeper mechanistic insight.[19]
Methodology:
-
Assay Platform Selection: Utilize a platform like Eurofins' gpcrMAX panel or the PRESTO-Tango assay, which can screen a compound against a large number of GPCRs in parallel.[20][21] The PRESTO-Tango system is particularly powerful as it measures β-arrestin recruitment, a universal step in the activation of many GPCRs.[20]
-
Screening: The compound is tested for both agonist and antagonist activity against the panel.
-
Deconvolution: Follow-up dose-response curves are generated for any confirmed hits to determine potency (EC50 for agonists, IC50 for antagonists).
Data Presentation:
| GPCR Target | Functional Response (Agonist/Antagonist) | EC50/IC50 (nM) |
| GPCR X | Experimental Data | Experimental Data |
| GPCR Y | Experimental Data | Experimental Data |
| GPCR Z | Experimental Data | Experimental Data |
| Table 4: Template for GPCRome Screening Data. |
Confirming the Mechanism: Downstream Pathway Analysis and Target Validation
Once a primary target is confidently identified and validated with CETSA, the final step is to confirm that engagement of this target leads to the observed cellular phenotype.
Experimental Protocol 4: Downstream Signaling and Target Validation
Rationale: This step connects the molecular initiating event (target binding) to the ultimate biological response. It provides the final piece of the puzzle for the mechanism of action.
Methodology:
-
Pathway Analysis: Based on the known biology of the identified target, investigate the modulation of downstream signaling pathways. For example, if the target is a receptor tyrosine kinase, use Western blotting to probe the phosphorylation status of key downstream effectors like ERK, AKT, and STAT3.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[22] Then, re-test the compound in the cellular phenotype assay. A significant reduction in the compound's activity in the knockdown/knockout cells compared to control cells provides strong evidence that it mediates its effects through that target.[22]
Proposed Signaling Pathway Investigation
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A Comparative Benchmarking Guide to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: Evaluating a Novel PARP Inhibitor Candidate Against Clinical Standards
Introduction: The Evolving Landscape of PARP Inhibition and the Quest for Novel Scaffolds
The therapeutic strategy of targeting Poly(ADP-ribose) polymerase (PARP) enzymes has revolutionized the treatment landscape for cancers harboring defects in the DNA Damage Response (DDR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes.[1] PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a key DNA repair pathway in cells already deficient in another, such as Homologous Recombination (HR), leads to catastrophic DNA damage and subsequent cell death.[2][3]
Currently, several PARP inhibitors, including Olaparib and Talazoparib, are clinically approved and have demonstrated significant efficacy in various malignancies.[4][5][6] These agents, while highly effective, are not without limitations, including the development of resistance and off-target effects. This necessitates a continued search for novel chemical scaffolds that may offer improved potency, selectivity, or differential mechanisms of action.
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[7][8][9] Recent explorations have suggested the potential of isoquinolone-based structures as PARP inhibitors.[10] This guide introduces 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one (referred to herein as Cmpd-X) as a novel investigational compound. We present a comprehensive benchmarking study comparing its preclinical performance against the established clinical standards, Olaparib and Talazoparib .
The central hypothesis of this guide is that Cmpd-X possesses PARP inhibitory activity. Through a series of robust in vitro and cell-based assays, we will dissect its potency in enzymatic inhibition, its ability to trap PARP on DNA—a key determinant of cytotoxicity—and its downstream cellular consequences on DNA repair and cell viability. This guide is intended for researchers, scientists, and drug development professionals, providing a rigorous, data-driven framework for evaluating this novel chemical entity in the context of established PARP inhibitors.
Selection of Standard Compounds: Establishing a Clinically Relevant Benchmark
The choice of appropriate comparators is critical for a meaningful evaluation of a new investigational agent. For this guide, we have selected two FDA-approved PARP inhibitors, Olaparib and Talazoparib, which represent both the foundational and the high-potency ends of the clinical spectrum.
-
Olaparib: As the first-in-class PARP inhibitor to receive clinical approval, Olaparib serves as the quintessential benchmark.[11] It exhibits potent inhibition of both PARP1 and PARP2 and has a well-characterized profile of PARP trapping and cellular activity.[4][6] Its extensive clinical validation across multiple cancer types provides a robust baseline for comparison.[11]
-
Talazoparib: This agent is distinguished by its exceptionally high PARP trapping potency, which is approximately 100-fold greater than that of Olaparib.[4][12][13] This potent trapping activity is believed to contribute significantly to its high cytotoxicity, even at lower concentrations.[14][15] Including Talazoparib allows for a nuanced comparison of Cmpd-X's mechanism, particularly in distinguishing between catalytic inhibition and the more cytotoxic trapping effect.
By benchmarking against these two standards, we can effectively position Cmpd-X in the current landscape of PARP inhibition, evaluating not just its ability to inhibit the enzyme but also the specific nature of its interaction and its potential for potent anti-tumor activity.
Experimental Design & Methodologies
To provide a comprehensive and objective comparison, a multi-tiered experimental approach is employed. This section details the step-by-step protocols for key assays designed to evaluate and compare the biochemical and cellular activities of Cmpd-X, Olaparib, and Talazoparib.
Diagram: Experimental Workflow
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A Researcher's Guide to the Reproducibility of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the synthesis and characterization of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, a member of the pharmacologically significant tetrahydroisoquinoline (THIQ) family. We will explore the nuances of its preparation, the critical parameters for its analytical validation, and a comparative look at a structurally related alternative, offering a framework for ensuring the reliability and consistency of your findings.
The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and neurological effects.[1][2][3][4][5] The specific placement of a hydroxyl group at the 7-position and a ketone at the 3-position of the THIQ core presents unique synthetic challenges and imparts distinct physicochemical properties that are crucial for its biological function. This guide aims to equip researchers with the necessary knowledge to navigate these complexities and achieve reproducible outcomes.
I. Synthetic Pathways and Reproducibility Checkpoints
The synthesis of substituted tetrahydroisoquinolines is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone methodologies.[2][6][7] However, the introduction of a hydroxyl group on the aromatic ring and a carbonyl group in the heterocyclic ring for this compound requires careful selection of starting materials and reaction conditions to ensure reproducibility.
A plausible and reproducible synthetic approach involves a multi-step sequence starting from a commercially available precursor. Below is a detailed protocol, including critical checkpoints for ensuring consistency.
Proposed Synthetic Protocol
A robust synthesis can be envisioned starting from 3-(3-hydroxyphenyl)propanoic acid. This approach involves the protection of the phenolic hydroxyl group, followed by amidation, and then an intramolecular cyclization to form the tetrahydroisoquinolin-3-one ring.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Protection of the Phenolic Hydroxyl Group:
-
To a solution of 3-(3-hydroxyphenyl)propanoic acid in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and a protecting group precursor (e.g., benzyl bromide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the protected acid.
-
Reproducibility Checkpoint: Confirm complete protection via ¹H NMR by the disappearance of the phenolic proton signal and the appearance of the protecting group signals.
-
-
Amidation:
-
Convert the protected carboxylic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Carefully add the acid chloride to a cooled solution of aqueous ammonia.
-
Extract the resulting amide with an organic solvent.
-
Reproducibility Checkpoint: Characterize the amide by IR spectroscopy (presence of characteristic amide C=O and N-H stretches) and mass spectrometry to confirm the correct molecular weight.
-
-
Intramolecular Cyclization (Modified Bischler-Napieralski Reaction):
-
Treat the amide with a dehydrating/cyclizing agent (e.g., polyphosphoric acid or a mixture of P₂O₅ and POCl₃) at an elevated temperature.
-
The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with ice and basify to precipitate the crude product.
-
Reproducibility Checkpoint: Successful cyclization is indicated by a significant shift in the NMR spectrum corresponding to the formation of the heterocyclic ring.
-
-
Deprotection:
-
If a benzyl protecting group was used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the crude final product.
-
Reproducibility Checkpoint: The disappearance of the protecting group signals in the ¹H NMR spectrum is a key indicator of successful deprotection.
-
-
Purification:
-
The final product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Reproducibility Checkpoint: Purity should be assessed by HPLC (>95%) and confirmed by the absence of impurity signals in the NMR spectra.
-
II. Analytical Characterization and Data Interpretation
Consistent and thorough analytical characterization is paramount for ensuring the identity and purity of the synthesized compound, which directly impacts the reproducibility of biological assays.
Expected Analytical Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the 6-8 ppm region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene protons of the tetrahydroisoquinoline core appearing as multiplets in the 2.5-4.5 ppm range. A broad singlet for the phenolic OH and another for the amide NH, which are exchangeable with D₂O. |
| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the heterocyclic ring (30-50 ppm). |
| Mass Spec (HRMS) | A precise molecular ion peak corresponding to the exact mass of the compound (C₉H₉NO₂), allowing for unambiguous confirmation of the elemental composition. |
| FT-IR | Characteristic absorption bands for the phenolic O-H stretch (~3300 cm⁻¹), amide N-H stretch (~3200 cm⁻¹), and amide C=O stretch (~1650 cm⁻¹). |
| HPLC | A single, sharp peak under optimized chromatographic conditions, indicating high purity. The retention time serves as a reliable identifier for the compound in future experiments. |
Data Interpretation Logic Diagram
Caption: Logic flow for the analytical validation of the synthesized compound.
III. Comparative Analysis with an Alternative: 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one
To provide a practical context for reproducibility, we compare this compound with its methylated analog, 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one. The choice of this analog is deliberate; the seemingly minor difference of a methyl ether versus a free hydroxyl group can significantly impact synthesis, physicochemical properties, and biological activity, thus highlighting critical aspects of reproducibility.
| Feature | This compound | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one | Implications for Reproducibility |
| Synthesis | Requires protection/deprotection of the hydroxyl group, adding steps and potential for yield loss. | Can be synthesized directly from a methoxy-substituted precursor, simplifying the process. | The more complex synthesis of the hydroxylated compound introduces more variables that can affect yield and purity, requiring stricter control over each step for reproducibility. |
| Solubility | The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing aqueous solubility at physiological pH. | The methoxy group is less polar, generally leading to higher lipophilicity and lower aqueous solubility. | Differences in solubility will necessitate different formulation strategies for biological assays, a critical factor for obtaining consistent results. |
| Chemical Stability | The phenolic hydroxyl is susceptible to oxidation, potentially leading to degradation over time if not stored properly (e.g., under inert atmosphere, protected from light). | The methoxy group is generally more stable and less prone to oxidation. | The stability of the stock solutions is crucial for long-term studies. The hydroxylated compound may require more stringent storage conditions to ensure consistent potency. |
| Biological Activity | The free hydroxyl group can form key hydrogen bonds with biological targets, potentially leading to higher potency or a different pharmacological profile. | The methoxy group may have different steric and electronic interactions with the target, potentially altering binding affinity and activity. | The choice of analog can lead to significantly different biological outcomes. It is crucial to confirm the identity and purity of the specific compound being tested to avoid misinterpretation of results. |
IV. Conclusion and Best Practices for Ensuring Reproducibility
The successful and reproducible investigation of this compound hinges on a meticulous approach to its synthesis and characterization. The inherent reactivity of the phenolic hydroxyl group necessitates careful planning of the synthetic route, including the use of appropriate protecting groups.
Key Recommendations for Researchers:
-
Thorough Characterization is Non-Negotiable: Always perform a full suite of analytical tests (NMR, HRMS, IR, and HPLC) on each newly synthesized batch to confirm its identity and purity before use in biological assays.
-
Establish a Standard Operating Procedure (SOP): Document the detailed synthetic and purification protocols, including all reagents, reaction times, temperatures, and work-up procedures. This SOP should be strictly followed for all subsequent syntheses.
-
Reference Standards are Essential: Whenever possible, obtain a certified reference standard for comparison. If not commercially available, a well-characterized in-house batch should be set aside as a reference for future syntheses.
-
Mindful Storage and Handling: Store the compound under appropriate conditions (e.g., in a desiccator, at low temperature, under an inert atmosphere) to prevent degradation. Regularly check the purity of stored samples, especially before initiating a new set of experiments.
By adhering to these principles of scientific integrity and logical validation, researchers can be confident in the reproducibility of their experimental results with this compound, paving the way for reliable and impactful discoveries in the field of drug development.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Bobbitt, J. M., Kiely, J. M., Khanna, K. L., & Ebermann, R. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250.
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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Thieme. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of isoquinolinones 7a–g. a) MeNH2, THF, r.t., ~75%; b) DIC,... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
ResearchGate. (n.d.). (PDF) Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aromatic hydroxylation of some isoquinoline-type alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of C4 hydroxylated tetrahydroisoquinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment
Potential Hazards Include:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can result in pain, redness, and potential damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory operations performed.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | Minimizes the inhalation of airborne particles. |
Waste Characterization and Segregation: The First Step to Proper Disposal
The foundation of compliant chemical waste management lies in accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
Given the irritant nature of its analogue, this compound waste should be managed as hazardous waste .
Core Principle of Segregation: Never mix incompatible waste streams. The mixture of different chemical wastes can lead to dangerous reactions, such as the generation of toxic gases or explosions.[2] this compound waste should be collected in a dedicated, properly labeled container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
I. Waste Collection and Container Management:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be in good condition, with no cracks or deterioration.[2]
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins.[3]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2] This prevents the release of vapors and protects against spills.
II. On-Site Accumulation:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[2][3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Time and Volume Limits: Adhere to the specific regulations regarding the maximum volume of waste that can be accumulated in an SAA and the time limits for storage. Once the container is full or the time limit is reached, it must be moved to a Central Accumulation Area (CAA).[2][3]
III. Final Disposal:
-
Engage a Licensed Waste Disposal Vendor: The disposal of hazardous waste must be handled by a certified hazardous waste contractor.[4]
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its generation to its final disposal. Ensure that the manifest is accurately completed and accompanies the waste shipment.[4]
-
Disposal Method: The most common and environmentally sound method for the disposal of solid organic chemical waste is incineration at a permitted hazardous waste facility.[3]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link]
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Comprehensive Safety and Handling Guide for 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in the laboratory. The protocols outlined herein are designed to be self-validating, ensuring the protection of personnel and the integrity of research.
Hazard Assessment and Risk Mitigation
Given the chemical structure of this compound, a derivative of the tetrahydroisoquinoline scaffold, it is prudent to anticipate potential biological activity and associated handling risks.[2][3][4][5] The presence of a hydroxyl group and a lactam function suggests the possibility of skin, eye, and respiratory irritation.
Assumed Hazard Classification (Based on Analogous Compounds):
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[1] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7][8] For this compound, a comprehensive ensemble of protective gear is mandatory to create a robust barrier between the researcher and the chemical.
Recommended PPE Ensemble:
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields & Face Shield | Goggles provide a seal against splashes and airborne particles.[9][10] A face shield offers an additional layer of protection for the entire face from splashes during bulk handling or solution preparation.[8][10] |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended to minimize the risk of exposure due to tears or punctures, a common occurrence in laboratory settings.[10] |
| Body | Laboratory Coat (Chemically Resistant) | A chemically resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a poly-coated gown should be considered.[6] |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | To mitigate the risk of inhaling airborne particles, especially when handling the solid compound, a NIOSH-approved N95 respirator or higher is essential.[7] |
| Feet | Closed-Toed Shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be tightly closed.
Handling and Weighing
All handling of solid this compound should be performed in a certified chemical fume hood to control airborne particulates.
Step-by-Step Weighing Procedure:
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare.
-
Dispense Compound: Carefully dispense the desired amount of the compound into the weighing vessel. Use a spatula and avoid generating dust.
-
Seal and Clean: Tightly seal the primary container. Decontaminate the spatula and any other tools used.
-
Transport: Transport the weighed compound in a sealed, secondary container to the experimental area.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental protocol.
-
Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Stir gently to dissolve. Avoid splashing.
-
Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and your initials.
Emergency Procedures: Preparedness is Key
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12] |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact the institutional safety office. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[13][14][15][16][17]
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, absorbent material from spills) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with the compound should be disposed of in a designated sharps container.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow and Decision Making
To further clarify the handling process, the following diagrams illustrate the key workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
